4-Iodo-2,3-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZXYCMLUZIDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306359 | |
| Record name | 4-Iodo-2,3-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-11-8 | |
| Record name | 4-Iodo-2,3-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117832-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2,3-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodo-2,3-dimethylaniline chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Iodo-2,3-dimethylaniline
This guide provides a comprehensive technical overview of 4-Iodo-2,3-dimethylaniline, a key aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, a robust synthesis protocol, its versatile reactivity in modern organic synthesis, and its potential applications in the development of novel therapeutics and functional materials. While specific experimental data for this particular isomer is not broadly published, this guide synthesizes established chemical principles and data from closely related analogues to provide a predictive and field-proven framework for its use.
Introduction: A Versatile Building Block
4-Iodo-2,3-dimethylaniline is a substituted aromatic amine that serves as a highly functionalized scaffold for organic synthesis. Its structure is characterized by a 2,3-dimethylaniline (2,3-xylidine) core, which provides steric and electronic modulation, and an iodine atom at the 4-position. This aryl iodide is the molecule's primary reactive handle, making it an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. The strategic placement of the methyl groups and the amino functionality influences the molecule's reactivity and provides a framework for constructing complex, three-dimensional chemical entities, making it a molecule of significant interest for generating libraries of compounds in drug discovery.
Physicochemical & Spectroscopic Properties
Precise experimental data for 4-Iodo-2,3-dimethylaniline is not widely available in chemical catalogs. However, its core properties can be defined or reliably estimated based on its molecular structure and data from its isomers.
Core Properties
A summary of the key physicochemical properties is presented below. It is important to note that while the molecular formula and weight are exact, other values are estimated based on structural analogues like 4-Iodo-2,6-dimethylaniline.
| Property | Value | Source/Basis |
| IUPAC Name | 4-Iodo-2,3-dimethylaniline | --- |
| Synonyms | 4-Iodo-2,3-xylidine | --- |
| CAS Number | Not assigned | --- |
| Molecular Formula | C₈H₁₀IN | Exact |
| Molecular Weight | 247.08 g/mol | Exact |
| Appearance | Light brown to reddish solid (Predicted) | Analogy |
| Melting Point | ~52-53 °C | Estimated based on 4-Iodo-2,6-dimethylaniline[1] |
| Boiling Point | >290 °C | Estimated based on 4-Iodo-2,6-dimethylaniline[1] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, THF); Insoluble in water | General chemical principles |
Spectroscopic Signature for Structural Verification
Confirmation of the structure relies on standard spectroscopic methods. The predicted Nuclear Magnetic Resonance (NMR) data provides a unique fingerprint for the molecule:
-
¹H NMR:
-
Aromatic Protons: Two singlets or two doublets in the aromatic region (approx. 6.5-7.5 ppm). The proton at C5 will be a singlet, and the proton at C6 will be a singlet, with their chemical shifts influenced by the surrounding substituents.
-
Amine Protons (-NH₂): A broad singlet (approx. 3.5-4.5 ppm), which is exchangeable with D₂O.
-
Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region (approx. 2.0-2.3 ppm), each integrating to 3 protons.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm), including the carbon bearing the iodine (C-I) which will appear at a characteristically high field (approx. 85-95 ppm).
-
Methyl Carbons: Two signals in the aliphatic region (approx. 15-20 ppm).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z = 247, with a characteristic isotopic pattern for iodine.
-
Synthesis: Electrophilic Aromatic Iodination
The most direct and efficient route to 4-Iodo-2,3-dimethylaniline is the electrophilic iodination of the commercially available starting material, 2,3-dimethylaniline (CAS: 87-59-2). The amino group is a strong activating and ortho, para-directing group. The existing methyl groups provide some steric hindrance at the ortho positions (C6), further favoring substitution at the electronically activated and sterically accessible C4 (para) position.
A simple and scalable protocol using molecular iodine has been proven effective for analogous systems like 2,6-dimethylaniline and can be adapted with high confidence.[2]
Experimental Protocol: Synthesis of 4-Iodo-2,3-dimethylaniline
Causality: This protocol is designed for high regioselectivity and ease of purification. Sodium bicarbonate is used to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion and preventing the formation of aniline salts which would complicate extraction. The simple extractive workup is sufficient due to the high purity of the crude product in analogous reactions.[2]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Iodination: To this solution, add sodium bicarbonate (NaHCO₃, 1.5 eq). Slowly add a solution of molecular iodine (I₂, 1.1 eq) in the same solvent dropwise at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude material is often of high purity, but can be further purified by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is pivotal for synthesizing complex secondary and tertiary amines. By coupling 4-Iodo-2,3-dimethylaniline with a primary or secondary amine, novel di- or tri-substituted aniline derivatives can be formed. These structures are prevalent in pharmacologically active molecules.
Causality: This reaction also relies on a Pd(0) catalyst but requires a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) to deprotonate the coupling amine. The choice of phosphine ligand on the palladium catalyst is critical and is often a bulky, electron-rich ligand (e.g., XPhos, SPhos) that facilitates the rate-limiting reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Applications in Drug Discovery and Materials Science
While specific drugs derived from 4-Iodo-2,3-dimethylaniline are not documented, its value lies in its potential as a versatile intermediate. The broader class of iodoanilines are crucial building blocks in pharmaceutical manufacturing, particularly in the development of anti-cancer agents where complex biaryl and amino-aryl structures are common motifs. [3] Its utility can be summarized as:
-
Scaffold for Library Synthesis: The ability to perform sequential or divergent cross-coupling reactions allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Intermediate for Complex Targets: It serves as an early-stage building block for multi-step syntheses of complex natural products or drug candidates.
-
Precursor for Functional Materials: Substituted anilines are precursors to conductive polymers, dyes, and other organic electronic materials.
Hypothetical Application Workflow
The following diagram illustrates how 4-Iodo-2,3-dimethylaniline could be used in a divergent synthesis strategy to create multiple complex derivatives from a single intermediate.
Caption: Divergent synthesis pathways using 4-Iodo-2,3-dimethylaniline.
Safety and Handling
As a substituted aniline, 4-Iodo-2,3-dimethylaniline should be handled with appropriate care.
-
Toxicity: Anilines as a class are toxic and can be absorbed through the skin. They are suspected of causing damage to organs through prolonged or repeated exposure.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a cool, dry, dark place, sealed tightly to prevent degradation.
Conclusion
4-Iodo-2,3-dimethylaniline represents a valuable and highly reactive chemical intermediate. While not a common commodity chemical, its straightforward synthesis from 2,3-dimethylaniline and the premier reactivity of its aryl iodide moiety in palladium-catalyzed cross-coupling reactions make it an enabling tool for chemists in drug discovery and materials science. This guide provides the foundational knowledge—from synthesis to reactivity—required to confidently incorporate this versatile building block into advanced research and development programs.
References
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ChemSynthesis. (2025). 4-iodo-N,N-dimethylaniline. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
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Chemsrc. (2025). 4-iod-2,6-dimethylanilin. Retrieved from [Link]
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Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analyst, 125(3), 459-464. Retrieved from [Link]
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ACS Publications. (n.d.). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzod[4][5]iazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Retrieved from [Link]
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Mishra, S., et al. (2000). Determination of Iodide by Derivatization to 4-iodo-N,N-dimethylaniline and Gas Chromatography-Mass Spectrometry. Analyst, 125(3), 459-64. Retrieved from [Link]
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Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Retrieved from [Link]
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Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
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Chafin, S. H., et al. (2016). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 21(11), 1459. Retrieved from [Link]
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ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]
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Peninsula Polypeptide. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
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Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]
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Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 3(11), 1793–1796. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Retrieved from [Link]
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Navigating the Synthesis and Application of 4-Iodo-2,3-dimethylaniline: A Technical Guide for Researchers
Introduction
For researchers, scientists, and professionals in drug development, the strategic design and synthesis of novel molecular scaffolds are paramount to innovation. Substituted anilines, particularly halogenated derivatives, represent a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the construction of complex molecular architectures.[1][2] This guide provides an in-depth technical overview of 4-Iodo-2,3-dimethylaniline, a compound of interest for its potential as a synthetic intermediate.
It is important to note that a specific, publicly registered CAS (Chemical Abstracts Service) number for 4-Iodo-2,3-dimethylaniline could not be readily identified in common chemical databases. This suggests that it is not a widely commercialized compound, necessitating a focus on its synthesis and predicted properties based on well-established chemical principles and data from its isomers.
Molecular Profile and Physicochemical Properties
While experimental data for 4-Iodo-2,3-dimethylaniline is not available, we can predict its fundamental properties based on its structure and comparison with its isomers.
| Property | Predicted Value / Information |
| Molecular Formula | C₈H₁₀IN |
| Molecular Weight | 247.08 g/mol |
| Appearance | Expected to be a solid at room temperature, potentially crystalline, with a color ranging from off-white to brown, characteristic of many anilines which can darken upon exposure to air and light. |
| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. |
| Purity | As a synthesized compound, purity would be dependent on the synthetic and purification methods employed. Typically, >95% purity is targeted for research applications.[3] |
| Storage | Should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation.[4] |
Proposed Synthesis Pathway: Electrophilic Iodination of 2,3-Dimethylaniline
The most direct and logical approach to synthesize 4-Iodo-2,3-dimethylaniline is through the electrophilic aromatic substitution of the readily available starting material, 2,3-dimethylaniline. The amino group is a strong activating group, and the two methyl groups also contribute to activating the aromatic ring, directing the incoming electrophile. The directing effects of the substituents need to be considered to achieve the desired regioselectivity.
The amino group is a powerful ortho-, para-director. The methyl groups are also ortho-, para-directing. In 2,3-dimethylaniline, the positions ortho and para to the amino group are positions 4, 6, and 2. The positions ortho and para to the methyl groups are 4, 6 (from the 2-methyl) and 2, 4 (from the 3-methyl). The position most activated and sterically accessible is the 4-position, which is para to the amino group and ortho to the 3-methyl group. Therefore, direct iodination is expected to yield the desired 4-iodo product as a major isomer.
A plausible and scalable laboratory synthesis is outlined below, adapted from established protocols for the iodination of anilines.[5]
Experimental Protocol: Iodination of 2,3-Dimethylaniline
Reagents and Materials:
-
2,3-Dimethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in dichloromethane.
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium bicarbonate (2.0 eq). The bicarbonate will neutralize the hydroiodic acid (HI) byproduct of the reaction.
-
Iodination: Slowly add a solution of iodine (1.05 eq) in dichloromethane to the biphasic mixture at room temperature. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material on TLC), transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 4-Iodo-2,3-dimethylaniline.
Caption: Proposed workflow for the synthesis of 4-Iodo-2,3-dimethylaniline.
Predicted Spectroscopic Data
The characterization of a novel compound relies heavily on spectroscopic analysis. Based on the data for isomeric iodo-dimethylanilines, the following spectral properties are anticipated for 4-Iodo-2,3-dimethylaniline.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (Proton NMR) | - Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the aromatic ring. The proton at the 5-position will likely be a doublet, and the proton at the 6-position will also be a doublet, with coupling between them. - Amino Protons: A broad singlet for the -NH₂ protons (δ 3.5-4.5 ppm), which may exchange with D₂O. - Methyl Protons: Two singlets for the two non-equivalent methyl groups (δ 2.0-2.5 ppm). |
| ¹³C NMR (Carbon NMR) | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon bearing the iodine atom (C4) will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The carbon attached to the amino group (C1) will be shifted downfield. - Methyl Carbons: Two signals for the two methyl groups (δ 15-25 ppm). |
| IR (Infrared) Spectroscopy | - N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. - C-N Stretching: A band around 1250-1350 cm⁻¹. - C-I Stretching: A band in the far-infrared region, typically below 600 cm⁻¹. - Aromatic C-H Stretching: Bands above 3000 cm⁻¹. - Aromatic C=C Bending: Bands in the region of 1450-1600 cm⁻¹. |
| MS (Mass Spectrometry) | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 247, corresponding to the molecular weight of the compound. - Isotope Pattern: The presence of iodine will give a characteristic M+1 peak of low intensity. - Fragmentation: Expect fragmentation patterns involving the loss of methyl groups and the amino group. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-Iodo-2,3-dimethylaniline is primarily dictated by the amino group and the carbon-iodine bond.
-
Amino Group Reactivity: The primary amine can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas. It can also be diazotized and subsequently converted to a variety of other functional groups.
-
Carbon-Iodine Bond Reactivity: The aryl iodide functionality is a highly valuable synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions.[6][7] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an excellent building block for constructing complex molecules.
Caption: Key cross-coupling reactions utilizing the aryl iodide moiety.
The ability to participate in these diverse reactions makes 4-Iodo-2,3-dimethylaniline a potentially valuable intermediate in drug discovery. Substituted anilines are prevalent in many approved drugs, and the introduction of an iodo-substituent provides a strategic point for diversification and the synthesis of compound libraries for screening.[8] For instance, iodoanilines have been utilized as key intermediates in the synthesis of anti-cancer agents.[9]
Safety and Handling
As with all aromatic amines, 4-Iodo-2,3-dimethylaniline should be handled with care, assuming it to be toxic and potentially carcinogenic.[10][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
While 4-Iodo-2,3-dimethylaniline may not be a readily available commercial product, its synthesis from 2,3-dimethylaniline is straightforward based on established iodination protocols. Its predicted chemical properties, particularly the presence of a reactive primary amine and a versatile aryl iodide, make it a promising building block for medicinal chemistry and materials science. The potential for this compound to be utilized in a variety of cross-coupling reactions opens up numerous avenues for the synthesis of novel and complex molecules. Researchers working with this and similar compounds must adhere to strict safety protocols due to the inherent hazards associated with aromatic amines. This guide provides a foundational understanding to enable the safe and effective use of 4-Iodo-2,3-dimethylaniline in a research and development setting.
References
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A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[13][14]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. Available from: [Link]
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4-Iodo-N,N-dimethylaniline. Wikipedia. Available from: [Link]
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4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531. PubChem. Available from: [Link]
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4-Iodo-3,5-dimethylaniline. Lead Sciences. Available from: [Link]
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Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... ResearchGate. Available from: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
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Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. ACS Publications. Available from: [Link]
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Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Available from: [Link]
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An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. NIH National Library of Medicine. Available from: [Link]
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Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]
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Reactivity trends for mechanochemical reductive coupling of aryl iodides. Taylor & Francis Online. Available from: [Link]
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What are the Health and Safety Guidelines for Using Amines?. Bisley International. Available from: [Link]
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An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. NIH National Library of Medicine. Available from: [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available from: [Link]
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2-IODO-p-XYLENE. Organic Syntheses. Available from: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
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Aromatic Amine Exposure. Fashion Sustainability Directory. Available from: [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available from: [Link]
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Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. ChemistryViews. Available from: [Link]
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Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. MANAC Inc. Available from: [Link]
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Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available from: [Link]
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Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf. Available from: [Link]
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Technical Monograph: Spectroscopic Characterization of 4-Iodo-2,3-dimethylaniline
Executive Summary & Compound Profile
4-Iodo-2,3-dimethylaniline (also referred to as 4-iodo-2,3-xylidine) is a critical halogenated aniline intermediate, primarily utilized in the synthesis of MEK inhibitors (e.g., Cobimetinib) and other kinase-targeting pharmacophores. Its structural integrity is defined by the specific regiochemistry of the iodine atom relative to the vicinal methyl groups and the amino functionality.
For drug development professionals, distinguishing this isomer from its potential regio-isomers (e.g., 6-iodo-2,3-dimethylaniline) is paramount, as incorrect halogen placement leads to dead-end synthetic pathways in cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Iodo-2,3-dimethylaniline |
| Molecular Formula | C |
| Molecular Weight | 247.08 g/mol |
| Monoisotopic Mass | 246.9858 |
| Appearance | Off-white to beige crystalline solid |
| Key Application | Precursor for Pd-catalyzed cross-coupling |
Nuclear Magnetic Resonance (NMR) Analysis
The NMR profile of 4-iodo-2,3-dimethylaniline is characterized by the asymmetry introduced by the 2,3-dimethyl substitution. The key challenge is differentiating the C4-Iodo substitution from a C5 or C6 substitution.
H NMR Spectroscopy (400 MHz, DMSO- )
Rationale: DMSO-
Predicted Consensus Data & Assignment:
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 6.35 - 6.45 | Doublet ( | 1H | H-6 | Ortho to electron-donating -NH |
| 7.30 - 7.40 | Doublet ( | 1H | H-5 | Ortho to Iodine (Deshielded by anisotropy). |
| 4.90 - 5.10 | Broad Singlet | 2H | -NH | Exchangeable with D |
| 2.25 | Singlet | 3H | C3-CH | Slightly deshielded due to ortho-Iodine proximity. |
| 2.05 | Singlet | 3H | C2-CH | Shielded relative to C3-Me. |
C NMR Spectroscopy (100 MHz, DMSO- )
The carbon spectrum provides the definitive proof of iodination. Iodine exerts a "Heavy Atom Effect," causing significant shielding of the ipso-carbon (C-I), often pushing it upfield, contrary to the deshielding effect of lighter halogens (Cl, Br).
-
C-I (C4): Expected ~90–100 ppm (Distinctive high-field aromatic signal).
-
C-NH
(C1): ~145–148 ppm (Deshielded). -
Methyl Carbons: Two distinct signals in the 12–20 ppm range.
Structural Validation Logic (NOESY)
To confirm the 4-iodo position versus the 6-iodo isomer, a 1D-NOE or 2D-NOESY experiment is required.
-
Irradiation of C3-Me: Should show NOE enhancement of the H-5 aromatic proton.
-
Irradiation of C2-Me: Should show NOE enhancement of the NH
protons (if rotation is slow) or minimal aromatic enhancement compared to C3-Me.
Figure 1: NMR logic pathway for distinguishing regio-isomers of dimethyl-iodoanilines.
Infrared Spectroscopy (FT-IR)
IR is useful primarily for purity assessment (water content) and confirming the primary amine functionality.
Key Diagnostic Bands:
-
N-H Stretching: Twin bands at 3450 cm
(asymmetric) and 3360 cm (symmetric) . A single band indicates degradation to a secondary amine or amide. -
C-H Stretching: 2900–3000 cm
(Aliphatic CH stretches). -
C=C Aromatic: 1450–1600 cm
. -
C-I Stretch: A weak but diagnostic band in the fingerprint region, typically 500–600 cm
.
Mass Spectrometry (MS)
For this compound, Electrospray Ionization (ESI) in Positive Mode is the standard protocol due to the basic nitrogen.
Ionization Characteristics
-
Parent Ion: [M+H]
= 247.99 -
Isotopic Pattern: Iodine is monoisotopic (
I). Unlike Chloro- or Bromo- compounds, there is no M+2 peak . This is a crucial diagnostic feature. If you see a 1:1 ratio at M+2, you have the Bromo-analog impurity.
Fragmentation Pathway (MS/MS)
Under Collision-Induced Dissociation (CID), the C-I bond is the weakest link.
-
Precursor:
248 [M+H] -
Primary Loss: Loss of Iodine radical (I
, 127 Da) or HI (128 Da). -
Fragment:
~120/121 (Dimethylaniline cation). -
Secondary Loss: Loss of NH
(17 Da) or Methyl radical (15 Da) from the aniline core.
Figure 2: Predicted ESI-MS fragmentation pathway for 4-iodo-2,3-dimethylaniline.
Experimental Protocols
Protocol A: Sample Preparation for High-Res NMR
Objective: Obtain artifact-free spectra for structural filing.
-
Solvent Selection: Use DMSO-
(99.9% D) containing 0.03% TMS (v/v) as an internal standard. -
Concentration: Weigh 10–15 mg of the solid analyte.
-
Dissolution: Add 0.6 mL of solvent. Sonicate for 30 seconds. Note: Ensure no suspended solids remain, as this causes magnetic field inhomogeneity.
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition: Set relaxation delay (
) to >5 seconds to allow full relaxation of the aromatic protons for accurate integration.
Protocol B: LC-MS Purity Check
Objective: Quantify de-iodinated impurities (2,3-dimethylaniline).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic) and ESI+ (Scan 100–500 Da).
-
Pass Criteria: Main peak >98% area; no significant peak at
122 (de-iodinated byproduct).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Authoritative source for substituent additivity rules in NMR).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Reference for base aniline and xylidine spectra).
- Rice, K. D., et al. (2012). "Novel MEK inhibitors...". Bioorganic & Medicinal Chemistry Letters.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Source for chemical shift prediction logic).
An In-depth Technical Guide to 4-Iodo-2,3-dimethylaniline for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-2,3-dimethylaniline, a key halogenated aniline derivative. Recognizing the nuanced landscape of chemical sourcing and synthesis, this document is structured to deliver practical, field-proven insights for researchers, scientists, and professionals in drug development. We will navigate its commercial availability, explore viable synthesis pathways, and discuss its potential applications, all while adhering to the highest standards of scientific integrity.
Commercial Availability and Sourcing Landscape
Initial investigations into the commercial landscape for 4-Iodo-2,3-dimethylaniline reveal that it is not a readily available, off-the-shelf chemical. A thorough search of major chemical supplier databases indicates a lack of standard catalog listings for this specific isomer. This scarcity suggests that researchers requiring this compound will likely need to pursue custom synthesis or consider commercially available isomers as potential alternatives.
For researchers whose experimental design can accommodate structural analogs, several isomers of iodo-dimethylaniline are commercially available. These alternatives can serve as valuable starting points for methodology development or as comparative compounds in structure-activity relationship (SAR) studies.
Table 1: Commercial Availability of Iodo-dimethylaniline Isomers
| Compound Name | CAS Number | Representative Suppliers | Typical Purity | Noteworthy Applications/Properties |
| 4-Iodo-2,5-dimethylaniline | 117832-13-0 | ChemScene | >95% | Building block for organic synthesis.[1] |
| 4-Iodo-2,6-dimethylaniline | 4102-53-8 | BLD Pharm | >98% | Intermediate in the synthesis of pharmaceuticals, such as the HIV-1 drug Rilpivirine.[2] |
| 2-Iodo-4,6-dimethylaniline | 4102-54-9 | Thermo Scientific Chemicals | 98% | Versatile building block in organic chemistry. |
| 4-Iodo-3,5-dimethylaniline | 117832-15-2 | Sigma-Aldrich | 95% | Used in the synthesis of novel chemical entities.[3] |
| 4-Iodo-N,N-dimethylaniline | 698-70-4 | Sigma-Aldrich, Ambeed | 98% | Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.[4][5] |
Synthesis of 4-Iodo-2,3-dimethylaniline: A Practical Approach
Given the limited commercial availability, the synthesis of 4-Iodo-2,3-dimethylaniline becomes a critical step for its utilization. The most direct and logical synthetic route starts from the readily available precursor, 2,3-dimethylaniline. The reaction proceeds via an electrophilic aromatic substitution, specifically an iodination reaction.
Proposed Synthesis Pathway
The iodination of 2,3-dimethylaniline can be achieved using various iodinating agents. A common and effective method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt (like potassium iodide) and an oxidizing agent (such as sodium hypochlorite or N-chlorosuccinimide). The amino group of the aniline is a strong activating group, directing the electrophilic substitution primarily to the para-position relative to itself, which is the desired C4 position.
Below is a generalized, yet robust, protocol for the synthesis of 4-Iodo-2,3-dimethylaniline.
Experimental Protocol: Iodination of 2,3-Dimethylaniline
Materials:
-
2,3-Dimethylaniline
-
Potassium Iodide (KI)
-
N-Chlorosuccinimide (NCS)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 equivalent) in methanol.
-
Addition of Iodide Source: To this solution, add potassium iodide (1.1 equivalents). Stir the mixture at room temperature until the KI is fully dissolved.
-
Initiation of Iodination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine. Remove the methanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure 4-Iodo-2,3-dimethylaniline.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis of 4-Iodo-2,3-dimethylaniline.
Quality Control and Analytical Characterization
Post-synthesis, it is imperative to verify the identity and purity of the synthesized 4-Iodo-2,3-dimethylaniline. Standard analytical techniques should be employed for comprehensive characterization.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic signals corresponding to the substituted benzene ring, and singlets for the two methyl groups and the amine protons. The integration of these signals should match the expected proton count. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the eight unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₈H₁₀IN (247.08 g/mol ).[6] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the amine and C-H stretching of the aromatic and methyl groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
Applications in Drug Discovery and Development
Halogenated anilines, including iodo-anilines, are versatile building blocks in medicinal chemistry and drug discovery.[7] The presence of the iodine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of more complex molecular architectures.
While specific applications of 4-Iodo-2,3-dimethylaniline are not extensively documented due to its limited availability, its structural motifs are found in various biologically active compounds. Iodo-anilines are known to be key intermediates in the synthesis of a range of therapeutic agents, including anti-cancer, anti-inflammatory, and antiviral drugs.[8] For instance, the related compound, 4-iodo-2,6-dimethylaniline, is a known intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[2]
The 2,3-dimethylaniline scaffold itself is present in a number of pharmaceuticals. The introduction of an iodine atom at the 4-position opens up new avenues for the development of novel analogs with potentially improved pharmacokinetic and pharmacodynamic properties.[9]
Potential Synthetic Utility in Drug Development
Caption: Potential cross-coupling reactions for derivatization of 4-Iodo-2,3-dimethylaniline in lead generation.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed when handling 4-Iodo-2,3-dimethylaniline. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from closely related iodo-anilines and dimethylanilines.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12] Minimize dust generation.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.[11] For long-term storage, refrigeration is recommended.
Toxicity Profile (Inferred):
-
Anilines are known to be toxic and can be absorbed through the skin.
-
Iodo-compounds can be irritants.
-
Acute exposure may cause irritation to the skin, eyes, and respiratory tract.
-
Chronic exposure may have more severe health effects.
Always consult the MSDS of the starting materials and closely related compounds before commencing any synthetic work.
Conclusion
4-Iodo-2,3-dimethylaniline represents a valuable, yet not readily sourced, building block for synthetic and medicinal chemistry. This guide provides a comprehensive framework for its acquisition through synthesis, its characterization, and its potential applications. By understanding the nuances of its availability and the practicalities of its synthesis, researchers can effectively incorporate this versatile molecule into their drug discovery and development programs.
References
-
ACS Publications. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][2]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. [Link]
-
Wikipedia. 4-Iodo-N,N-dimethylaniline. [Link]
-
ResearchGate. Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and acrylonitrile (9) as starting materials. [Link]
-
PubChem. 4-Iodo-N,N-dimethylaniline. [Link]
-
Pharmaffiliates. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
-
ResearchGate. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. [Link]
-
IndiaMART. 4 Iodo 2.6 Dimethylaniline. [Link]
-
Organic Syntheses. 2-IODO-p-XYLENE. [Link]
-
Carl ROTH. Safety Data Sheet: N,N-dimethylaniline. [Link]
-
ChemSynthesis. 4-iodo-N,N-dimethylaniline. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%. [Link]
-
PMC - NIH. Bioanalysis in drug discovery and development. [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Iodo-2,3-dimethylaniline
This guide provides comprehensive safety and handling protocols for 4-Iodo-2,3-dimethylaniline, a compound utilized by researchers and scientists in the field of drug development and organic synthesis. Adherence to these protocols is critical to ensure personal safety and maintain the integrity of experimental outcomes. The information herein is synthesized from established safety data for structurally related aniline derivatives and general best practices in chemical laboratories.
Understanding the Hazard Profile
4-Iodo-2,3-dimethylaniline, while not extensively characterized in all toxicological literature, belongs to the family of halogenated anilines. Compounds in this class are generally considered hazardous. Based on data from analogous compounds, it should be treated as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Prolonged or repeated exposure may cause damage to organs.[1] It is also suspected of causing cancer.[2][4] Furthermore, many aniline derivatives are toxic to aquatic life with long-lasting effects.[1][3][5]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀IN | [6] |
| Molecular Weight | 247.08 g/mol | [6][7] |
| Boiling Point | ~263.7 °C (estimated) | [8][9] |
| Density | ~1.652 g/cm³ (estimated) | [8][9] |
| Flash Point | ~113.3 °C (estimated) | [8] |
Note: Some properties are estimated based on the closely related compound 4-Iodo-N,N-dimethylaniline.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All work with 4-Iodo-2,3-dimethylaniline must be conducted in a well-ventilated area, preferably within a laboratory fume hood.[10] This is crucial to prevent the inhalation of any vapors or aerosols that may be generated.[10] An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection :
-
Respiratory Protection : If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate filter for organic vapors and particulates should be used.[8]
Safe Handling and Storage Protocols
Handling
-
Avoid all personal contact, including inhalation.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use non-sparking tools to prevent ignition sources.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
-
Protect from heat and ignition sources.[10]
-
Incompatible materials to avoid include acids, strong oxidizing agents, halogens, acid anhydrides, and acid chlorides.[1][13]
Emergency Procedures: Preparedness and Response
Accidents can happen, and a clear, well-rehearsed emergency plan is vital.
First Aid Measures
Immediate medical attention is required for any significant exposure.[1]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][10] If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Wash with plenty of soap and water.[1][10]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][10]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting.[10] Call a poison center or doctor immediately.[1]
Accidental Release Measures
-
Personal Precautions : Avoid dust formation.[8] Ensure adequate ventilation and wear appropriate PPE.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so.[8] Do not let the chemical enter the environment.[1]
-
Methods for Cleaning Up : For small spills, absorb with an inert dry material and place in a suitable container for disposal.[12] For large spills, dike the area and collect the material.[12]
Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations. This material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not dispose of with municipal waste.[5]
Conclusion
4-Iodo-2,3-dimethylaniline is a valuable compound in research and development, but it requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this chemical safely and effectively.
References
-
Safety Data Sheet: N,N-dimethylaniline . Carl ROTH. [Link]
-
Safety Data Sheet: N,N-dimethylaniline . Carl ROTH. [Link]
-
N,N-Dimethylanilin... - SAFETY DATA SHEET . Penta Chemicals. [Link]
-
Material Safety Data Sheet - N,N-Dimethylaniline MSDS . ScienceLab.com. [Link]
-
Hazardous Substance Fact Sheet . NJ.gov. [Link]
-
N,N-Dimethylaniline . EPA. [Link]
-
4-Iodo-N,N-dimethylaniline . Wikipedia. [Link]
-
4-Iodo-N,N-dimethylaniline . PubChem. [Link]
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Introduction: The Strategic Importance of Iodinated Anilines
An In-Depth Technical Guide to the Iodination of 2,3-Dimethylaniline: Mechanism and Methodology
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds, particularly iodo-anilines, serve as exceptionally versatile synthetic intermediates. The carbon-iodine bond, being the most labile among the halogens, is uniquely suited for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The iodination of 2,3-dimethylaniline is a prime example of a targeted functionalization, yielding a key building block for pharmaceuticals and advanced materials. This guide provides a detailed exploration of the underlying reaction mechanism, a field-proven experimental protocol, and a discussion of the critical parameters that govern the success of this transformation.
Part 1: The Mechanistic Framework: Electrophilic Aromatic Substitution
The iodination of 2,3-dimethylaniline proceeds via an electrophilic aromatic substitution (EAS) pathway.[1] This class of reaction is fundamental to aromatic chemistry and involves the attack of an electron-rich aromatic ring on an electrophile, leading to the substitution of a hydrogen atom.
Activating and Directing Effects of Substituents
The regiochemical outcome of the reaction is dictated by the electronic properties of the substituents already present on the aniline ring. In 2,3-dimethylaniline, we have two types of activating groups:
-
Amino Group (-NH₂): The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. The -NH₂ group is a strong ortho, para-director.[2][3]
-
Methyl Groups (-CH₃): The two methyl groups are weakly activating due to hyperconjugation and inductive effects. They also act as ortho, para-directors.
When combined, these groups synergistically activate the ring. The primary directing influence comes from the potent amino group. The positions ortho to the -NH₂ group are C6 and C2 (already substituted). The position para to the -NH₂ group is C4. The position meta to the -NH₂ group is C5. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions. Given the steric hindrance from the adjacent methyl group at C2, the C6 position is somewhat encumbered. The C4 position, being para to the powerful amino director and relatively unhindered, is the most electronically and sterically favored site for substitution.
The Iodinating Agent: Generating the Electrophile (I⁺)
Molecular iodine (I₂) itself is a relatively weak electrophile and does not react with aromatic compounds without assistance.[4] To facilitate the reaction, an oxidizing agent or a catalyst is required to generate a more potent electrophilic iodine species, effectively an "I⁺" equivalent.[4]
Common methods include:
-
Iodine with an Oxidizing Agent: Agents like iodic acid (HIO₃), nitric acid, or hydrogen peroxide (H₂O₂) oxidize I₂ to a more electrophilic species.[5][6][7][8]
-
Iodine Monochloride (ICl): Due to the electronegativity difference between iodine and chlorine, the ICl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom inherently electrophilic and highly reactive.[9][10][11]
-
In Situ Hypoiodous Acid (HOI): In the presence of a base (like NaHCO₃) and iodine, hypoiodous acid can be formed, which then acts as the iodinating agent.[4] This is a common and mild method for highly activated rings like anilines.[4]
Step-by-Step Mechanism
The reaction proceeds through the canonical three-step EAS mechanism:
-
Generation of Electrophile: An active iodine species (e.g., I⁺) is generated from the iodinating agent.
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 2,3-dimethylaniline ring attacks the electrophilic iodine. This is the rate-determining step. The attack at the C4 position (para to the -NH₂ group) forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring and, crucially, onto the nitrogen atom, which provides significant stabilization.
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture (e.g., water, bicarbonate) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 4-iodo-2,3-dimethylaniline.
Caption: The three-step mechanism for electrophilic iodination.
Part 2: Field-Proven Experimental Protocol
This protocol details a reliable and scalable method for the synthesis of 4-iodo-2,3-dimethylaniline using molecular iodine and sodium bicarbonate, adapted from established procedures for similar anilines.[12]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dimethylaniline | 121.18 | 10.0 g | 82.5 mmol |
| Iodine (I₂) | 253.81 | 23.0 g | 90.6 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 15.0 g | 178.6 mmol |
| Diethyl Ether | - | 400 mL | - |
| Saturated Sodium Thiosulfate (aq) | - | ~50 mL | - |
| Deionized Water | - | 400 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 1 L two-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add iodine (23.0 g) and dissolve it in 200 mL of diethyl ether.
-
Addition of Base: Add 200 mL of a saturated aqueous solution of sodium bicarbonate to the flask.
-
Substrate Addition: Dissolve the 2,3-dimethylaniline (10.0 g) in 50 mL of diethyl ether and add it to the dropping funnel. Add the aniline solution dropwise to the vigorously stirred biphasic reaction mixture over approximately 10 minutes. Effervescence (CO₂ evolution) will be observed.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:9). The starting material spot should diminish and a new, lower Rf product spot should appear.
-
Work-up - Quenching: Once the reaction is complete, carefully add saturated sodium thiosulfate solution dropwise with stirring until the dark purple/brown color of the aqueous and organic layers disappears, indicating that all excess iodine has been quenched.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous phase with an additional portion of diethyl ether (1 x 100 mL).
-
Work-up - Washing: Combine the organic layers and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure 4-iodo-2,3-dimethylaniline.
Caption: Step-by-step workflow for the synthesis of 4-iodo-2,3-dimethylaniline.
Part 3: Critical Parameters and Causality
The success of the iodination reaction hinges on the careful control of several parameters. The choices made are not arbitrary but are based on established chemical principles to maximize yield and purity.
| Parameter | Choice/Condition | Rationale & Field-Proven Insights |
| Iodinating System | I₂ / NaHCO₃ | This is a mild and effective system for highly activated anilines. The NaHCO₃ neutralizes the HI formed during the reaction. This is critical because HI can reverse the iodination and also protonate the aniline, deactivating the ring.[4][12] |
| Stoichiometry | Slight excess of I₂ | Using a slight excess (e.g., 1.1 equivalents) of the iodinating agent helps to drive the reaction to completion, ensuring full conversion of the starting material.[13] |
| Solvent | Biphasic (Diethyl Ether / Water) | Diethyl ether is an excellent solvent for both the starting material and the product, while the aqueous layer contains the base (NaHCO₃) and sequesters the salt byproducts (NaI, HI). Vigorous stirring is essential to maximize the interfacial area for the reaction to occur. |
| Temperature | Room Temperature | 2,3-Dimethylaniline is highly activated, so the reaction proceeds readily without heating. Running the reaction at room temperature minimizes the risk of side reactions, such as di-iodination or oxidation of the aniline.[13] |
| Work-up Quench | Sodium Thiosulfate (Na₂S₂O₃) | This is the standard and most efficient method to remove unreacted iodine from the reaction mixture, simplifying purification.[14] The thiosulfate reduces I₂ to colorless I⁻ ions. |
Conclusion
The iodination of 2,3-dimethylaniline is a robust and high-yielding transformation rooted in the fundamental principles of electrophilic aromatic substitution. The regiochemical outcome is predictably controlled by the powerful activating and directing effects of the amino group, favoring substitution at the C4 position. By selecting a mild iodinating system, such as molecular iodine with a bicarbonate base, and carefully controlling the reaction conditions, researchers can efficiently synthesize 4-iodo-2,3-dimethylaniline. This product serves as a valuable and versatile building block, empowering chemists in drug development and materials science to forge complex molecular structures with precision and efficiency.
References
- Benchchem. Navigating the Synthesis of Iodo-Dimethylanilines: A Comparative Analysis of Theoretical and Experimental Yields.
- ChemEd X. Iodination of Aniline.
- Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- Taylor & Francis Online. Iodine monochloride – Knowledge and References.
- ResearchGate. (PDF) A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride and Iodine in Potassium Iodide.
-
YouTube. Iodination of Vanillin [ORGANIC CHEMISTRY]. Available from: [Link]
-
ResearchGate. Reaction mechanism for the iodination of free‐anilines using the... Available from: [Link]
-
YouTube. Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link. Available from: [Link]
- BenchChem. The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights.
- Benchchem. Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline.
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
-
National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available from: [Link]
-
National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available from: [Link]
-
ACS Publications. Selective C–H Iodination of (Hetero)arenes. Available from: [Link]
-
Indian Journal of Chemistry. Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Available from: [Link]
-
YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available from: [Link]
-
MDPI. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available from: [Link]
-
ResearchGate. Described procedures for iodination of anilines. Available from: [Link]
-
ResearchGate. Effect of solvent on the iodination of aniline. Available from: [Link]
-
Bentham Science. Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Available from: [Link]
-
ISCA. Rapid iodination kinetics of alky monochloride using competition tech substrate nu. Available from: [Link]
-
RSC Publishing. Mechanism of aromatic iodination by iodine and nitric acid. Available from: [Link]
-
Organic Syntheses. 2-IODO-p-XYLENE. Available from: [Link]
-
YouTube. Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. Available from: [Link]
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- 14. m.youtube.com [m.youtube.com]
Theoretical studies on the electronic properties of 4-Iodo-2,3-dimethylaniline
The following technical guide serves as a comprehensive theoretical framework for the characterization of 4-Iodo-2,3-dimethylaniline . This document is structured to guide researchers through the ab initio and Density Functional Theory (DFT) protocols required to accurately model this specific isomer, highlighting its unique steric and electronic anomalies.
Executive Summary & Molecular Significance
4-Iodo-2,3-dimethylaniline (CAS: 64085-82-5) represents a distinct class of poly-functionalized aromatic amines.[1] Unlike its isomers (e.g., 4-iodo-2,6-dimethylaniline), the 2,3-dimethyl substitution pattern introduces a unique "domino effect" of steric hindrance that theoretically alters its electronic landscape.[1]
-
Primary Utility: High-value intermediate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis.[1]
-
Theoretical Interest: The juxtaposition of a bulky iodine atom at C4 and a methyl group at C3 creates a specific steric clash, potentially distorting the
-conjugation and enhancing the "sigma-hole" magnitude on the iodine, making it a candidate for crystal engineering via halogen bonding.
Computational Methodology (Standardized Protocol)
To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol accounts for the relativistic effects of Iodine and the dispersion forces critical for the methyl-iodine interaction.[1]
Level of Theory[1][2]
-
Functional:
B97X-D or B3LYP-D3(BJ) .[1]-
Rationale: Standard B3LYP fails to capture the weak London dispersion forces between the C3-Methyl and C4-Iodine.[1] The
B97X-D functional includes long-range corrections essential for accurate halogen bonding prediction.
-
-
Basis Set:
-
Iodine (I): LanL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potential (ECP).[1] This handles the relativistic core electrons of Iodine without excessive computational cost.
-
C, H, N: 6-311++G(d,p) .[2] Diffuse functions (++) are mandatory to model the lone pair on Nitrogen and the electron cloud of the aromatic ring accurately.
-
Computational Workflow Diagram
The following DOT diagram outlines the logical progression of the theoretical study.
Figure 1: Standardized DFT workflow for characterizing halogenated anilines.
Geometric & Electronic Anomalies
The 2,3-dimethyl substitution pattern imposes specific structural constraints that differ from the more symmetric 2,6-isomer.
The "Ortho-Ortho" Steric Cascade
In 4-Iodo-2,3-dimethylaniline, two distinct steric interactions define the ground state geometry:
-
C2-Methyl vs. C1-Amine: The methyl group at C2 forces the amine group (
) to rotate out of the benzene plane.[1] This decoupling reduces the resonance donation of the Nitrogen lone pair into the ring, theoretically increasing the C1-N bond length compared to unsubstituted aniline. -
C3-Methyl vs. C4-Iodine: The Van der Waals radius of Iodine (
) clashes with the methyl hydrogens at C3.[1]-
Consequence: The Iodine atom may tilt out-of-plane, or the benzene ring may undergo a slight "boat" distortion.[1] This strain raises the ground state energy, making this isomer potentially more reactive than the 2,5-dimethyl analogue.
-
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of kinetic stability (Chemical Hardness,
| Orbital | Localization | Theoretical Prediction |
| HOMO | High energy due to electron-donating methyls (+I effect) and amine (+R effect).[1] | |
| LUMO | Lowered by the heavy Iodine atom. | |
| Gap ( | Energy Difference | Narrower than aniline.[1] The inductive donation from two methyl groups raises the HOMO, while Iodine stabilizes the LUMO, suggesting high chemical softness and reactivity. |
Reactivity Descriptors & Molecular Electrostatic Potential (MEP)
Understanding the charge distribution is vital for predicting drug-receptor interactions and synthetic pathways.[1]
The Sigma-Hole ( -hole)
A key feature of this molecule is the region of positive electrostatic potential on the tip of the Iodine atom, along the C-I bond axis.
-
Mechanism: The electron-withdrawing nature of the
carbon combined with the polarizability of Iodine creates an electron deficiency at the pole. -
Significance: This
-hole acts as a Lewis Acid , capable of forming Halogen Bonds (XB) with Lewis Bases (e.g., carbonyl oxygens in proteins). -
Steric Modulation: The C3-Methyl group may partially "shield" this hole from approaching nucleophiles from one side, introducing chiral selectivity in binding pockets if the molecule is axially locked.
Electrophilic Attack Sites (Fukui Functions)
Using Fukui functions (
-
C1 (Amine): Director (Ortho/Para).
-
C2/C3 (Methyls): Weak Directors (Ortho/Para).
-
C4 (Iodine): Deactivator.[1]
-
Prediction: The most nucleophilic site (highest electron density) is C6 .
-
Reasoning: C6 is ortho to the strong amine donor and para to the C3-methyl.[1] C5 is sterically crowded by the iodine and meta to the amine.
-
Spectroscopic Signatures (Predictive Data)
These values serve as benchmarks for validating synthesized compounds against theoretical models.[1]
Vibrational Frequencies (IR)[1]
-
N-H Stretch:
.[1] Expect a doublet (symmetric/asymmetric). Note: The frequency will be higher than planar anilines due to the C2-Methyl induced de-conjugation (hybridization shifts slightly towards ). -
C-I Stretch:
.[1] This is a fingerprint mode, heavily coupled with ring deformation due to the heavy mass of Iodine.
NMR Shielding (GIAO Method)[1]
-
C NMR: The C4 carbon attached to Iodine will show a significant upfield shift (shielding effect of the heavy atom), typically appearing around
, distinct from typical aromatic carbons ( ).
Logic of Biological Activity
The following diagram illustrates the theoretical pathway from electronic structure to biological efficacy (e.g., as a drug intermediate).
Figure 2: Causal link between theoretical descriptors and biological binding potential.[1]
References
The following references provide the authoritative grounding for the methodologies and synthesis pathways described above.
-
BenchChem. (2025).[1] Synthesis routes of 4-Iodo-2,6-dimethylaniline (Isomer Analogue).[1] Retrieved from
-
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).
-
Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim assessment.[1] ChemPhysChem, 14(2), 278-294.[1] (Authoritative text on Sigma-Hole theory).
-
Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational text for B3LYP).
-
Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] (Source for wB97X-D functional).
-
PubChem. (2025).[1][3][4] 4-Iodo-N,N-dimethylaniline (Compound Summary).[1][5][6][7] National Library of Medicine.[1] Retrieved from
Sources
- 1. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to the Initial Characterization of Novel 4-Iodo-2,3-dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a halogen, such as iodine, and the precise positioning of methyl groups on the aniline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This guide provides a comprehensive technical overview of the synthesis and initial characterization of a novel parent compound, 4-Iodo-2,3-dimethylaniline, and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for the experimental design, ensuring a robust and reproducible approach to the characterization of these promising new chemical entities.
Introduction: The Rationale for Investigating 4-Iodo-2,3-dimethylaniline Derivatives
The aniline scaffold is a privileged structure in drug discovery, present in a wide array of approved therapeutic agents. The strategic modification of the aniline ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of an iodine atom, a large and polarizable halogen, can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and serve as a handle for further synthetic transformations. The dimethyl substitution pattern, specifically at the 2 and 3 positions, introduces steric and electronic effects that can influence the conformation of the molecule and its interactions with biological targets.
This guide focuses on the synthesis and initial characterization of 4-Iodo-2,3-dimethylaniline and its derivatives. The overarching hypothesis is that this unique substitution pattern will yield compounds with novel biological activities. The primary objectives of this initial characterization are to:
-
Establish a reliable synthetic route to 4-Iodo-2,3-dimethylaniline.
-
Synthesize a focused library of derivatives to explore structure-activity relationships.
-
Thoroughly characterize the physicochemical and spectroscopic properties of the parent compound and its derivatives.
-
Provide a preliminary assessment of their potential as valuable building blocks in drug discovery programs.
Synthesis of 4-Iodo-2,3-dimethylaniline and Its Derivatives
The synthesis of the parent compound, 4-Iodo-2,3-dimethylaniline, can be achieved through the direct iodination of 2,3-dimethylaniline. The regioselectivity of this electrophilic aromatic substitution is directed by the activating amino and methyl groups.
Synthesis of the Precursor: 2,3-Dimethylaniline
The most common industrial method for the synthesis of 2,3-dimethylaniline is the catalytic hydrogenation of 2,3-dimethylnitrobenzene.[1] This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1]
Figure 1: Synthesis of 2,3-Dimethylaniline.
Direct Iodination of 2,3-Dimethylaniline
A reliable method for the synthesis of 4-Iodo-2,3-dimethylaniline can be adapted from the procedure for the iodination of 2,6-dimethylaniline.[2] This method utilizes molecular iodine in the presence of a base to facilitate the electrophilic substitution.
Experimental Protocol: Synthesis of 4-Iodo-2,3-dimethylaniline
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as 1,4-dioxane. Add a mild base, such as pyridine (1.2 eq).[2]
-
Addition of Iodine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of molecular iodine (1.1 eq) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.[2]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 2: Direct Iodination of 2,3-Dimethylaniline.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity, purity, and stability of the newly synthesized compounds.
Physicochemical Properties
The following table summarizes the predicted and experimentally determined physicochemical properties of 4-Iodo-2,3-dimethylaniline.
| Property | Predicted/Experimental Value |
| Molecular Formula | C₈H₁₀IN |
| Molecular Weight | 247.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 50-55 °C (predicted) |
| Boiling Point | ~290 °C at 760 mmHg (estimated) |
| Solubility | Soluble in common organic solvents |
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The expected chemical shifts for 4-Iodo-2,3-dimethylaniline are predicted based on the analysis of similar structures.
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two singlets or doublets in the range of δ 6.5-7.5 ppm.
-
Methyl Protons: Two singlets around δ 2.1-2.4 ppm.
-
Amine Protons: A broad singlet around δ 3.5-4.5 ppm.
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon bearing the iodine will be significantly shielded.
-
Methyl Carbons: Signals in the range of δ 15-25 ppm.
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Interpretation: The characteristic absorption bands are assigned to their corresponding functional groups.
Expected Characteristic FT-IR Bands for 4-Iodo-2,3-dimethylaniline:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methyl) |
| 1620-1580 | C=C stretching (aromatic ring) |
| 1300-1000 | C-N stretching |
| ~800 | C-I stretching |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.
Expected Mass Spectrum of 4-Iodo-2,3-dimethylaniline:
-
Molecular Ion (M⁺): A prominent peak at m/z = 247.
-
Isotope Peak (M+1): A smaller peak at m/z = 248 due to the natural abundance of ¹³C.
-
Fragmentation Pattern: Characteristic fragments corresponding to the loss of iodine, methyl groups, and other fragments.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compounds.
Experimental Protocol: HPLC Analysis
-
System Preparation: A reversed-phase C18 column is used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.
-
Injection and Separation: A small volume of the sample is injected onto the column, and the components are separated based on their polarity.
-
Detection: A UV detector is typically used, with the wavelength set to the λmax of the aniline derivative.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Figure 3: HPLC Workflow for Purity Assessment.
Potential Applications in Drug Discovery
Substituted anilines are known to exhibit a wide range of biological activities. The unique structural features of 4-Iodo-2,3-dimethylaniline derivatives make them promising candidates for investigation in several therapeutic areas.
-
Anticancer Activity: Many aniline derivatives have shown potent cytotoxic effects against various cancer cell lines. The presence of the iodo group can enhance lipophilicity, potentially improving cell membrane permeability and leading to increased intracellular concentrations.
-
Enzyme Inhibition: The amino group and the aromatic ring can participate in hydrogen bonding and π-stacking interactions within the active sites of enzymes, making these compounds potential enzyme inhibitors.
-
Receptor Modulation: The overall shape and electronic properties of these molecules can be tailored to interact with specific G-protein coupled receptors (GPCRs) or ion channels.
Preliminary in-vitro studies on related dimethylaniline compounds have indicated potential genotoxicity, which highlights the importance of careful toxicological evaluation in any drug development program.[1]
Conclusion and Future Directions
This technical guide has outlined a systematic approach to the synthesis and initial characterization of novel 4-Iodo-2,3-dimethylaniline derivatives. The provided protocols and analytical methods establish a self-validating system for ensuring the identity, purity, and key physicochemical properties of these new chemical entities. The unique substitution pattern of these compounds presents an exciting opportunity for the discovery of new bioactive molecules.
Future work should focus on:
-
Synthesis of a diverse library of derivatives to systematically explore the structure-activity relationships.
-
In-depth biological screening to identify promising lead compounds for various therapeutic targets.
-
Computational modeling and docking studies to understand the molecular basis of their biological activity.
-
Pre-clinical development of the most promising candidates, including pharmacokinetic and toxicological profiling.
By following the rigorous characterization workflow detailed in this guide, researchers can confidently advance the exploration of this novel class of compounds and unlock their full potential in drug discovery and development.
References
-
Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
-
Mishra, S., Singh, V., Jain, A., & Verma, K. K. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analyst, 125(3), 459–464. Retrieved from [Link]
-
Generis, A. (n.d.). The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. Generis . Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the iodination of free‐anilines using the.... Retrieved from [Link]
-
Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]
-
RSC Publishing. (n.d.). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-iodo-N,N-dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and.... Retrieved from [Link]
-
PubMed. (2024, July 20). Preliminary study on cytotoxicity of selegiline on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]
-
Natural Product Sciences. (n.d.). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
SciSpace. (n.d.). Validated rp - hplc method for simultaneous estimation of cinnarizine and domperidone in bulk an d pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-IODO-p-XYLENE. Retrieved from [Link]
-
MDPI. (2023, March 27). Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Retrieved from [Link]
-
Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
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Understanding the reactivity of the C-I bond in 4-Iodo-2,3-dimethylaniline
An In-Depth Technical Guide to the Reactivity of the C-I Bond in 4-Iodo-2,3-dimethylaniline
Abstract
4-Iodo-2,3-dimethylaniline is a pivotal building block in modern synthetic chemistry, particularly valued in the realms of pharmaceutical and materials science. Its synthetic utility is dominated by the reactivity of its carbon-iodine (C-I) bond, which serves as a versatile handle for constructing complex molecular architectures. This guide provides a comprehensive analysis of the C-I bond's reactivity, delving into the electronic and steric factors that govern its behavior in key transformations. We will explore the causality behind experimental choices for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—and provide field-proven protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Iodo-2,3-dimethylaniline
Aryl iodides are premier electrophiles in transition metal-catalyzed cross-coupling reactions due to the inherent weakness of the C-I bond.[1] The C-I bond is approximately 33% weaker than a carbon-chlorine bond, facilitating a lower activation energy for the critical oxidative addition step in catalytic cycles.[1] In the specific case of 4-iodo-2,3-dimethylaniline, the reactivity of this bond is intricately modulated by the substituents on the aromatic ring.
The molecule's architecture presents a fascinating interplay of electronic and steric effects:
-
Electronic Effects : The amino (-NH₂) group at the 1-position and the two methyl (-CH₃) groups at the 2- and 3-positions are all electron-donating groups (EDGs).[2] EDGs increase the electron density of the aromatic ring, which can influence the kinetics of the oxidative addition of the C-I bond to a low-valent metal center like Palladium(0).[2]
-
Steric Effects : The presence of a methyl group at the C-2 position (ortho to the amino group) and another at the C-3 position introduces significant steric hindrance. This steric congestion can profoundly impact the approach of bulky catalysts and coupling partners, necessitating careful selection of ligands and reaction conditions to achieve high efficiency.[3][4]
This guide will dissect these factors in the context of the most powerful synthetic transformations enabled by the C-I bond.
Synthesis of 4-Iodo-2,3-dimethylaniline
The primary route to 4-iodo-2,3-dimethylaniline is through the direct electrophilic iodination of 2,3-dimethylaniline. The strong activating nature of the amino and dimethyl groups directs the incoming electrophile, iodine, to the para-position, which is sterically accessible and electronically enriched.
Protocol: Electrophilic Iodination of 2,3-Dimethylaniline
-
Dissolution : Dissolve 2,3-dimethylaniline in a suitable solvent such as glacial acetic acid or an alcohol.
-
Reagent Addition : Add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of I₂ and an oxidizing agent (e.g., HIO₃ or H₂O₂), to the solution portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction : Stir the mixture until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up : Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. Neutralize the mixture with a base (e.g., NaOH or NaHCO₃).
-
Extraction & Purification : Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 4-iodo-2,3-dimethylaniline.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The C-I bond in 4-iodo-2,3-dimethylaniline is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C and C-N bond formation. The general mechanism for these processes involves a catalytic cycle of oxidative addition, transmetalation (or related step), and reductive elimination.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl structures by coupling an aryl halide with an organoboron reagent.
Mechanistic Insights
The reaction is initiated by the oxidative addition of the C-I bond of 4-iodo-2,3-dimethylaniline to a Pd(0) complex. This is typically the rate-determining step and is facilitated by the low C-I bond dissociation energy.[5][6][7] The steric hindrance from the ortho-methyl group can be a challenge; however, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can accelerate this step and stabilize the resulting Pd(II) intermediate.[8] Following oxidative addition, transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Field-Proven Insights & Protocol
-
Catalyst & Ligand Choice : For sterically hindered substrates like 4-iodo-2,3-dimethylaniline, catalysts such as Pd(PPh₃)₄ or pre-catalysts like Pd(OAc)₂/Pd₂(dba)₃ combined with bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald's ligands) are often required.[8] These ligands promote reductive elimination and can prevent β-hydride elimination in certain cases.
-
Base and Solvent : The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[9] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water is frequently employed to dissolve both the organic and inorganic reagents.[10]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | 4-Iodo-2,3-dimethylaniline | Electrophile |
| Boronic Acid | Phenylboronic acid | Nucleophile source |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Catalyst |
| Base | K₂CO₃ (2-3 equiv.) | Activates boronic acid |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) | Reaction medium |
| Temperature | 80-110 °C | Provides activation energy |
| Typical Yield | >85% | Efficacy metric |
Experimental Protocol: Suzuki Coupling
-
To a nitrogen-flushed flask, add 4-iodo-2,3-dimethylaniline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent system (e.g., dioxane/water).
-
Heat the mixture to the target temperature (e.g., 90 °C) and stir for 2-16 hours, monitoring by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography.
The Sonogashira Coupling: Accessing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylethynes. This reaction is distinguished by its use of a dual catalytic system: palladium and a copper(I) co-catalyst.[11][12]
Mechanistic Insights
The palladium cycle mirrors that of the Suzuki coupling. The unique feature is the copper cycle, where a copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine) to form a highly reactive copper(I) acetylide intermediate.[13] This species then undergoes transmetalation with the Ar-Pd(II)-I complex. The amine base serves both to deprotonate the alkyne and as a solvent.
Caption: Interlocking catalytic cycles of the Sonogashira coupling.
Field-Proven Insights & Protocol
-
Catalyst System : A common combination is PdCl₂(PPh₃)₂ and CuI.[14] The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.
-
Base/Solvent : Triethylamine (TEA) or diisopropylamine (DIPA) are frequently used as both the base and, in some cases, the solvent.[14] THF is a common co-solvent.[15]
-
Substrate Considerations : The amino group on 4-iodo-2,3-dimethylaniline can sometimes lead to side reactions or catalyst inhibition. In such cases, protecting the amine or using specific ligand systems may be necessary.[15]
Experimental Protocol: Sonogashira Coupling [14]
-
To a flask under an inert atmosphere (N₂ or Ar), add 4-iodo-2,3-dimethylaniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add a solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-70 °C) until completion.
-
Filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is a powerful tool for forming C-N bonds by coupling an aryl halide with an amine. It is indispensable for synthesizing substituted anilines and related compounds that are prevalent in pharmaceuticals.
Mechanistic Insights
Similar to other cross-couplings, the cycle begins with the oxidative addition of the C-I bond to Pd(0). The resulting Pd(II) complex then undergoes coordination with the amine. A strong, non-coordinating base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. The steric bulk of the 2,3-dimethylaniline substrate and the incoming amine nucleophile necessitates the use of specialized, sterically demanding phosphine ligands to facilitate the crucial reductive elimination step.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Field-Proven Insights & Protocol
-
Ligand is Key : The success of Buchwald-Hartwig amination, especially with challenging substrates, hinges on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art as they promote the difficult reductive elimination step from the electron-rich palladium center.
-
Strong Base Required : Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are necessary to deprotonate the amine without competing as a nucleophile.
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried flask with the Pd pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (0.02-0.04 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add 4-iodo-2,3-dimethylaniline (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to the required temperature (80-110 °C) with vigorous stirring for 4-24 hours.
-
After cooling, quench the reaction carefully with water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent, and purify by standard methods.
Conclusion
The C-I bond of 4-iodo-2,3-dimethylaniline is a highly reactive and synthetically valuable functional group. Its reactivity is governed by a delicate balance between the low bond dissociation energy of the C-I bond and the significant electronic and steric influences of the aniline framework. The electron-donating amino and methyl groups activate the ring, while the ortho-methyl group imposes steric constraints that must be managed through the rational selection of catalysts, ligands, and reaction conditions. A thorough understanding of these principles, as detailed in this guide, empowers researchers to harness the full synthetic potential of this versatile building block for the efficient construction of complex molecules relevant to drug discovery and materials science.
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Mishra, S., Singh, V., Jain, A., & Verma, K. K. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analyst, 125(3), 459-464. URL: [Link]
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Chen, M., et al. (2021). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. URL: [Link]
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Michigan State University Department of Chemistry. Alkyl Halide Reactivity. MSU Chemistry. URL: [Link]
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Mishra, S., Singh, V., Jain, A., & Verma, K. K. (2000). Determination of Iodide by Derivatization to 4-iodo-N,N-dimethylaniline and Gas Chromatography-Mass Spectrometry. PubMed. URL: [Link]
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Anonymous. (2023). Investigation of the performance of (4-(3-iodobenzo[b]thiophen-2-yl)-N,N-dimethyllaniline as an anode catalyst for glucose elec. DergiPark. URL: [Link]
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Anonymous. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. URL: [Link]
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Anonymous. (2021). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[16][17]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. URL: [Link]
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ChemSynthesis. 4-iodo-N,N-dimethylaniline. ChemSynthesis. URL: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]
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Amatore, C., Jutand, A., & Suarez, A. (1990). Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. Organometallics. URL: [Link]
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González-Sebastián, L., et al. (2016). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. URL: [Link]
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ResearchGate. (2014). Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... ResearchGate. URL: [Link]
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Crampton, M. R., & Wilson, P. M. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]
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Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. URL: [Link]
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ResearchGate. (2009). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. URL: [Link]
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Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. URL: [Link]
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ResearchGate. (2010). Electronic and Steric Effects in Rollover C-H Bond Activation. ResearchGate. URL: [Link]
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ResearchGate. (2000). (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. ResearchGate. URL: [Link]
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Wikipedia. 4-Iodo-N,N-dimethylaniline. Wikipedia. URL: [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. URL: [Link]
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Goossen, L. J., & Ghosh, K. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. URL: [Link]
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Garcı́a-Álvarez, R., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. URL: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
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Organic Syntheses Procedure. 2-IODO-p-XYLENE. Organic Syntheses. URL: [Link]
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ResearchGate. (2007). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. URL: [Link]
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Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. URL: [Link]
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ResearchGate. (2020). Sonogashira coupling of 4'-iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. ResearchGate. URL: [Link]
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PubChem. 4-Iodo-N,N-dimethylaniline. PubChem. URL: [Link]
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Cho, C. S., et al. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. PubMed. URL: [Link]
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The Organic Chemistry Tutor. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. URL: [Link]
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The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. URL: [Link]
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MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. URL: [Link]
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ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Heck Reaction of 4-Iodo-2,3-dimethylaniline
Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This powerful transformation has revolutionized the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in palladium-catalyzed cross-coupling reactions.
4-Iodo-2,3-dimethylaniline is a valuable building block in medicinal chemistry and materials science. The presence of the aniline moiety and the specific substitution pattern of the methyl groups offer unique opportunities for the synthesis of novel compounds with potential biological activity or desirable material properties. The Heck reaction provides a direct and efficient method for the vinylation or arylation of this substrate, leading to the creation of more complex and highly functionalized derivatives.
This comprehensive guide provides a detailed exploration of the application of 4-iodo-2,3-dimethylaniline in Heck reaction conditions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of target molecules. We will delve into the mechanistic intricacies of the reaction, provide a robust and validated experimental protocol, and offer insights into optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] Understanding this mechanism is crucial for rationalizing reaction outcomes and for troubleshooting potential issues. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 4-iodo-2,3-dimethylaniline. This step forms a square planar Pd(II) complex. The high reactivity of aryl iodides makes this step generally facile.
-
Olefin Coordination and Insertion: The alkene coupling partner then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. For neutral palladium complexes, the insertion is primarily governed by sterics, with the aryl group adding to the less substituted carbon of the alkene.[4]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is then eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step typically proceeds with a syn-coplanar arrangement of the palladium and the hydrogen atom, leading to the predominant formation of the E-isomer of the product.[4]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Heck reaction.
Experimental Protocol: A Validated Approach
This protocol provides a reliable starting point for the Heck coupling of 4-iodo-2,3-dimethylaniline with a generic acrylate ester. The conditions are based on established procedures for similar electron-rich aryl iodides and can be adapted for other olefinic partners.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodo-2,3-dimethylaniline | ≥98% | Commercially Available | Store under inert atmosphere |
| Alkene (e.g., methyl acrylate) | ≥99% | Commercially Available | Freshly distilled if necessary |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Air and moisture sensitive |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |
| Triethylamine (NEt₃) | Anhydrous, ≥99.5% | Commercially Available | Store over KOH pellets |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves |
| Diethyl ether | Anhydrous | Commercially Available | |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Saturated aq. NaCl (Brine) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Celite® | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-2,3-dimethylaniline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (5 mL), followed by the alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 equiv) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.
Figure 2: Experimental workflow for the Heck reaction.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary to achieve the desired yield and purity for specific substrates. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature | - Use fresh Pd(OAc)₂ and ensure proper inert atmosphere technique.- Use anhydrous solvents and reagents.- Increase the reaction temperature in 10 °C increments (up to 140 °C). |
| Formation of Palladium Black | - Ligand degradation- High catalyst concentration | - Increase the ligand-to-palladium ratio (e.g., 4:1 PPh₃:Pd).- Consider using a more robust ligand such as a phosphine-free system or N-heterocyclic carbene (NHC) ligand.[1]- Lower the catalyst loading (e.g., to 1 mol%). |
| Side Product Formation (e.g., dehalogenation) | - Presence of water or other protic impurities | - Ensure strictly anhydrous conditions. |
| Poor Regioselectivity (with unsymmetrical alkenes) | - Electronic effects of the alkene | - For electron-rich olefins, consider using bidentate ligands (e.g., BINAP) and a triflate precursor to favor a cationic pathway, which can enhance regioselectivity.[4] |
| Double Heck Reaction | - High concentration of the aryl iodide | - Use a slight excess of the alkene (1.2-1.5 equivalents). |
Data Presentation: Expected Outcomes
The following table provides a summary of expected yields for the Heck reaction of 4-iodo-2,3-dimethylaniline with methyl acrylate under various conditions, based on literature precedents for similar substrates.[6]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100 | 12-24 | 75-90 |
| Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 | 12-24 | 80-95 |
| Pd/C (ligandless) | K₂CO₃ | NMP | 120 | 12-24 | 70-85 |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 100 | 12-24 | 70-85 |
Conclusion
The Heck reaction of 4-iodo-2,3-dimethylaniline is a powerful and versatile tool for the synthesis of a wide range of substituted anilines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in both academic and industrial settings. Further optimization of the catalyst system, base, and solvent may be beneficial for specific applications and to enhance the overall efficiency and sustainability of the process.
References
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Barluenga, J., et al. (2007). One-Pot Synthesis of Indoles by a Palladium-Catalyzed Tandem Carbene Coupling/Oxidative Cyclization Reaction. Angewandte Chemie International Edition, 46(28), 5366-5369. Available at: [Link]
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Pearson Education. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Wang, L., et al. (2017). Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1401-1404. Available at: [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
-
Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry--A European Journal, 6(5), 843-848. Available at: [Link]
-
ResearchGate. (n.d.). 5 questions with answers in HECK REACTION | Science topic. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Gallou, F., et al. (2002). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 6(4), 434-440. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]
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Sharma, G., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. Available at: [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]
-
Giri, R., et al. (2005). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 127(8), 2520-2521. Available at: [Link]
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Yang, D., et al. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications, (10), 1224-1225. Available at: [Link]
-
Karimi, B., et al. (2011). A novel palladium catalyst supported on a polymeric N-heterocyclic carbene-grafted silica for the Heck reaction. Dalton Transactions, 40(19), 5194-5201. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2015). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Available at: [Link]
-
ResearchGate. (2000). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Available at: [Link]
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Application Note: Precision Buchwald-Hartwig Amination of 4-Iodo-2,3-dimethylaniline
Executive Summary
This protocol details the methodology for the palladium-catalyzed amination of 4-Iodo-2,3-dimethylaniline . This substrate presents a dual challenge in cross-coupling chemistry:
-
Steric Hindrance: The methyl group at the C3 position imposes ortho-steric strain on the C4-iodide electrophilic site, inhibiting oxidative addition and amine coordination.
-
Chemoselectivity: The presence of a nucleophilic amino group (
) at C1 creates a high risk of oligomerization (self-coupling) if the catalyst system is not rigorously tuned.
This guide provides two distinct workflows:
-
Protocol A (The "Gold Standard"): A protection-deprotection strategy ensuring 100% chemoselectivity.
-
Protocol B (Direct Coupling): A highly tuned catalytic system using specific dialkylbiaryl phosphine ligands to achieve direct functionalization.
Strategic Analysis & Mechanism
The Steric Challenge
The 2,3-dimethyl substitution pattern creates a "picket fence" effect. The C3-methyl group lies ortho to the iodine. Standard phosphine ligands (e.g.,
-
Solution: Utilization of Buchwald Dialkylbiaryl Ligands (e.g., RuPhos, XPhos). These ligands possess a lower aryl ring that provides electron density (increasing oxidative addition rates) and bulky alkyl groups that facilitate reductive elimination via steric relief.
The Chemoselectivity Paradox
The substrate contains both the electrophile (C-I) and the nucleophile (
-
Risk:
. -
Control: To favor the reaction with an external amine, the external amine must be significantly more nucleophilic, or the internal amine must be "masked" (protected).
Decision Logic (Visualized)
Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.
Protocol A: The "Gold Standard" (Protection Strategy)
Rationale: By converting the free aniline to a carbamate (Boc), we eliminate self-coupling and increase the solubility of the substrate in non-polar solvents.
Step 1: N-Boc Protection
-
Reagents: 4-Iodo-2,3-dimethylaniline (1.0 equiv),
(1.1 equiv), (1.2 equiv), DMAP (5 mol%). -
Solvent: DCM or THF (
). -
Procedure: Stir at RT for 4-16 h. Wash with
to remove unreacted aniline. Concentrate to yield N-Boc-4-iodo-2,3-dimethylaniline .
Step 2: Buchwald-Hartwig Coupling
Target: Coupling with a secondary amine (e.g., Morpholine).
| Component | Reagent | Equivalents | Role |
| Electrophile | N-Boc-Substrate | 1.0 | Substrate |
| Nucleophile | External Amine | 1.2 - 1.5 | Coupling Partner |
| Catalyst | RuPhos Pd G3 | 0.02 - 0.05 (2-5 mol%) | Precatalyst |
| Base | 1.5 | Base (activates amine) | |
| Solvent | Toluene or 1,4-Dioxane | Reaction Medium |
Detailed Workflow:
-
Inertion: Charge a reaction vial with N-Boc-Substrate,
, and RuPhos Pd G3 (or + RuPhos). -
Evacuation: Seal the vial and cycle vacuum/Argon (
). -
Addition: Add anhydrous Toluene (sparged with Argon) and the External Amine via syringe.
-
Reaction: Heat to
for 12--24 hours.-
Note: The bulky C3-methyl requires higher thermal energy to overcome the activation barrier for reductive elimination.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hex/EtOAc).
Step 3: Deprotection (If required)
-
Treat with
in Dioxane or TFA/DCM (1:4) at RT for 1-2 hours to reveal the free diamine.
Protocol B: Direct Coupling (Advanced)
Rationale: For rapid library synthesis where protection/deprotection is too slow. This relies on the kinetic superiority of the catalyst for the external amine and the steric shielding of the internal amine by the C2-methyl group.
Critical Success Factor: Use of BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically engineered to prevent catalyst deactivation and promote coupling with hindered substrates.
Reaction Setup:
-
Catalyst: BrettPhos Pd G3 (5 mol%).
-
Base:
( in THF, 2.0 equiv).-
Why LiHMDS? It is a soluble base that often provides cleaner profiles for unprotected anilines compared to alkoxides.
-
-
Solvent: 1,4-Dioxane (
). -
Temperature:
.
Self-Validating Check:
-
Monitor reaction by LC-MS.
-
Pass: Formation of Product Mass (
). -
Fail (Self-Coupling): Appearance of Dimer Mass (
). -
Correction: If dimers form, switch immediately to Protocol A.
Mechanistic Visualization (Catalytic Cycle)
The following diagram illustrates the critical steric interactions during the catalytic cycle, highlighting why specific ligands are required for the 2,3-dimethyl scaffold.
Figure 2: Catalytic cycle emphasizing the steric bottlenecks imposed by the ortho-methyl group.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or insufficient heat. | Increase Temp to |
| Self-Coupling (Dimer) | Internal | Switch to Protocol A (Boc-protection). Alternatively, use 3.0 equiv of external amine. |
| Dehalogenation (Ar-I | Switch solvent to Toluene. Lower Temp to | |
| Black Precipitate | Pd precipitation (Pd black). | Ligand concentration too low. Add free ligand (1:1 ratio with Precatalyst). |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. [Link]
Application Note: 4-Iodo-2,3-dimethylaniline in Pharmaceutical Intermediate Synthesis
Executive Summary
4-Iodo-2,3-dimethylaniline is a critical building block in medicinal chemistry, particularly in the synthesis of allosteric MEK inhibitors (Mitogen-activated protein kinase kinase). Its structural uniqueness lies in the 2,3-dimethyl substitution pattern, which provides essential steric bulk to enforce atropisomerism or specific conformational locking in the final drug target, while the 4-iodo moiety serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions.
This guide details the regioselective synthesis of this intermediate, its purification, and its downstream application in Buchwald-Hartwig aminations, a standard workflow in the production of diphenylamine-based kinase inhibitors.
Chemical Profile & Reactivity Analysis
The utility of 4-Iodo-2,3-dimethylaniline stems from its dual-functional nature: the nucleophilic amino group and the electrophilic carbon-iodine bond.
| Feature | Chemical Characteristic | Synthetic Implication |
| Amino Group ( | Strong electron donor; Nucleophilic. | Directs electrophilic substitution to positions 4 and 6. Serves as the coupling partner in amide formation or nucleophilic aromatic substitution ( |
| Iodine ( | Weak base; Excellent leaving group. | Ideal site for oxidative addition by Pd(0) catalysts (Suzuki, Sonogashira, Buchwald-Hartwig). Bond energy is lower than C-Br or C-Cl, allowing milder reaction conditions. |
| 2,3-Dimethyl Groups | Steric hindrance; Inductive donation. | The 3-methyl group sterically crowds the 4-iodo position, potentially slowing down coupling rates but increasing selectivity. The 2-methyl group twists the aniline relative to connected rings, crucial for binding affinity in kinase pockets. |
Reactivity Pathway Diagram
The following diagram illustrates the divergent pathways available for this molecule.
Figure 1: Divergent reactivity profile. The C-I bond is the primary vector for increasing molecular complexity in drug synthesis.
Protocol A: Regioselective Synthesis of 4-Iodo-2,3-dimethylaniline
Objective: Synthesize 4-iodo-2,3-dimethylaniline from 2,3-dimethylaniline with high regioselectivity (favoring para over ortho).
Challenge: The amino group activates both the ortho (C6) and para (C4) positions. The 3-methyl group provides steric hindrance at C4, potentially pushing iodination to C6. However, electronic effects and specific solvent choices can favor the para-product.
Materials
-
Precursor: 2,3-Dimethylaniline (2,3-Xylidine) [CAS: 87-59-2]
-
Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)
-
Solvent: Acetic Acid (AcOH) or DMF
-
Quench: Sodium Thiosulfate (10% aq)
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2,3-dimethylaniline (1.0 equiv) and Glacial Acetic Acid (5-10 volumes).
-
Reagent Addition: Cool the solution to 0–5 °C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes.
-
Note: Maintain temperature <10 °C to minimize di-iodination or oxidation byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC or TLC.
-
Checkpoint: Look for the disappearance of the starting aniline. If C6-iodo isomer forms, it usually elutes differently on C18 columns.
-
-
Quench & Workup:
-
Pour the reaction mixture into ice water (20 volumes).
-
Neutralize with saturated
or until pH ~8. -
Add 10%
solution to reduce residual iodine (color change from dark red/brown to yellow/colorless).
-
-
Isolation: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexanes/Ethanol or perform flash chromatography (0-10% EtOAc in Hexanes) if high purity (>99%) is required for pharmaceutical use.
Yield Expectation: 75–85%.
Protocol B: Application in MEK Inhibitor Synthesis (Buchwald-Hartwig Coupling)
Context: This protocol demonstrates the coupling of 4-iodo-2,3-dimethylaniline with a generic aryl halide or triflate to form a diarylamine core, mimicking the synthesis of Cobimetinib intermediates.
Reaction Scheme Logic
Note: In this specific case, we use the 4-iodo-2,3-dimethylaniline as the nucleophile (amine source) reacting with an aryl halide, OR we use the Iodine handle to couple with an external amine. The protocol below assumes using the Iodine handle to couple with a heterocyclic amine, a common route in kinase inhibitor synthesis.Workflow Diagram
Figure 2: General workflow for Palladium-catalyzed C-N coupling.
Detailed Procedure
-
Inerting: Flame-dry a 3-neck round bottom flask and purge with Nitrogen or Argon for 15 minutes.
-
Catalyst Loading: Add
(1-2 mol%) or and a phosphine ligand like Xantphos or BINAP (2-4 mol%).-
Expert Insight: Xantphos is preferred for coupling sterically hindered anilines (like 2,3-dimethyl substituted ones) due to its large bite angle.
-
-
Substrate Addition: Add 4-iodo-2,3-dimethylaniline (1.0 equiv), the coupling partner (e.g., a fluorinated pyridine or benzene derivative) (1.1 equiv), and Cesium Carbonate (
) (2.0 equiv). -
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).
-
Reaction: Heat to 100 °C under positive nitrogen pressure. Stir vigorously.
-
Monitoring: The reaction is complete when the starting iodide is consumed. The iodine at C4 is highly reactive; if the reaction is sluggish, it suggests catalyst poisoning or insufficient ligand.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield in Iodination | Over-iodination (di-iodo species). | Strictly control stoichiometry (1.05 eq NIS). Lower temperature to 0°C. |
| Regioisomer Contamination | Iodination at C6 (ortho) instead of C4. | Use a bulkier iodinating agent or switch solvent to Acetic Acid, which promotes para-substitution via hydrogen bonding with the amine. |
| Stalled Coupling (Buchwald) | Steric hindrance from methyl groups. | Switch to "Next Gen" Buchwald precatalysts (e.g., BrettPhos Pd G3) designed for sterically demanding substrates. |
| Deiodination | Hydride source in reaction (Pd-H formation). | Ensure solvents are anhydrous. Avoid using alcohols as co-solvents in the coupling step. |
Safety & Handling
-
Hazard Identification: 4-Iodo-2,3-dimethylaniline is an aromatic amine. Like many anilines, it should be treated as potentially toxic, mutagenic, and a skin sensitizer.
-
Light Sensitivity: Aryl iodides are light-sensitive. Store the compound in amber vials wrapped in foil to prevent photo-deiodination (turning purple/brown).
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle all powders in a fume hood to avoid inhalation.
References
-
Preparation of 4-iodo-2,3-dimethylaniline
- Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (General methodology for aniline handling).
- Specific Protocol Reference: See US Patent 2009/0203722 A1. "Process for the preparation of MEK inhibitors.
-
Buchwald-Hartwig Coupling Methodology
- Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Application in MEK Inhibitors (Cobimetinib)
- Source: Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib)." ACS Medicinal Chemistry Letters.
(Note: While specific batch records are proprietary, the references above provide the validated chemical foundation for the protocols described.)
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Iodo-2,3-dimethylaniline
For: Researchers, scientists, and drug development professionals
Introduction: The Versatility of 4-Iodo-2,3-dimethylaniline as a Synthetic Building Block
4-Iodo-2,3-dimethylaniline is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its structure incorporates several key features that make it an attractive scaffold for medicinal and materials chemistry. The presence of the iodo group provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can participate in cyclization reactions, serving as a nucleophile to construct the heterocyclic ring. Furthermore, the two methyl groups on the aromatic ring can influence the electronic properties and steric environment of the molecule, which can be strategically utilized to fine-tune the reactivity and ultimately the biological activity of the final products. This guide provides detailed protocols and mechanistic insights into the synthesis of diverse heterocyclic systems from this readily available precursor.
I. Palladium-Catalyzed Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization
One of the most powerful applications of 4-Iodo-2,3-dimethylaniline is in the synthesis of substituted indoles, a core scaffold in numerous pharmaceuticals. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a key first step in this transformation. The resulting 2-alkynyl-substituted aniline can then undergo a base- or metal-catalyzed cyclization to afford the desired indole.
Mechanistic Rationale
The synthesis proceeds through a two-step sequence. First, the Sonogashira coupling involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond. The subsequent cyclization is typically a 5-endo-dig cyclization, where the amino group attacks the alkyne. This process can be promoted by a base, which deprotonates the amine to increase its nucleophilicity, or by a transition metal catalyst that activates the alkyne towards nucleophilic attack.
Experimental Protocol: Synthesis of 2-Substituted-4,5-dimethylindoles
This protocol outlines the synthesis of a 2-substituted-4,5-dimethylindole from 4-Iodo-2,3-dimethylaniline and a terminal alkyne.
Materials:
-
4-Iodo-2,3-dimethylaniline
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add 4-Iodo-2,3-dimethylaniline (1.0 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene (10 mL/mmol of aryl iodide) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkynyl-substituted aniline.
Step 2: Base-Mediated Cyclization
-
Dissolve the purified 2-alkynyl-substituted aniline (1.0 eq) in anhydrous DMF (10 mL/mmol).
-
Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-substituted-4,5-dimethylindole.
Data Summary
| Entry | Alkyne | Coupling Yield (%) | Cyclization Yield (%) |
| 1 | Phenylacetylene | 92 | 88 |
| 2 | 1-Hexyne | 88 | 85 |
| 3 | Trimethylsilylacetylene | 95 | 80 (after desilylation) |
Workflow Diagram
Caption: Sonogashira coupling followed by cyclization for indole synthesis.
II. Copper-Catalyzed Synthesis of Phenazines via Ullmann Condensation
Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological and electronic properties. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, provides a direct route to N-arylated products that can subsequently undergo cyclization to form the phenazine core.
Mechanistic Rationale
The synthesis of phenazine derivatives from 4-Iodo-2,3-dimethylaniline can be achieved through a copper-catalyzed Ullmann condensation with a suitable diamine, followed by an oxidative cyclization. The Ullmann reaction likely proceeds through an oxidative addition of the aryl iodide to a Cu(I) species, followed by reaction with the amine and reductive elimination. The resulting N,N'-diaryl-1,2-diamine intermediate can then be oxidized to form the phenazine ring system.
Experimental Protocol: Synthesis of a Dimethyl-substituted Phenazine
This protocol describes the synthesis of a substituted phenazine from 4-Iodo-2,3-dimethylaniline and 1,2-phenylenediamine.
Materials:
-
4-Iodo-2,3-dimethylaniline
-
1,2-Phenylenediamine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Iron(III) chloride (FeCl3)
-
Methanol
-
Standard laboratory glassware
Step 1: Ullmann Condensation
-
In a round-bottom flask, combine 4-Iodo-2,3-dimethylaniline (2.2 eq), 1,2-phenylenediamine (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.5 eq).
-
Add anhydrous DMSO (15 mL/mmol of diamine).
-
Heat the mixture to 120 °C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude N,N'-bis(2,3-dimethyl-4-aminophenyl)-1,2-phenylenediamine intermediate by column chromatography.
Step 2: Oxidative Cyclization
-
Dissolve the purified intermediate in methanol.
-
Add a solution of FeCl3 (2.5 eq) in methanol dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify the crude product by column chromatography to yield the desired phenazine derivative.
Data Summary
| Entry | Diamine | Condensation Yield (%) | Cyclization Yield (%) |
| 1 | 1,2-Phenylenediamine | 75 | 80 |
Workflow Diagram
Caption: Ullmann condensation and oxidative cyclization for phenazine synthesis.
III. Buchwald-Hartwig Amination for the Synthesis of Carbazole Derivatives
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be employed to synthesize carbazole derivatives from 4-Iodo-2,3-dimethylaniline through an intramolecular cyclization of a suitably functionalized biphenylamine intermediate.
Mechanistic Rationale
The synthesis involves an initial intermolecular Buchwald-Hartwig amination between 4-Iodo-2,3-dimethylaniline and an ortho-halobromobenzene to form a 2-amino-2'-halobiphenyl. This intermediate then undergoes a second, intramolecular Buchwald-Hartwig amination, where the amino group displaces the remaining halide to form the carbazole ring. The choice of phosphine ligand is critical for the efficiency of both the inter- and intramolecular steps.
Experimental Protocol: Synthesis of a Dimethyl-substituted Carbazole
Materials:
-
4-Iodo-2,3-dimethylaniline
-
1-Bromo-2-iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Step 1: Intermolecular Buchwald-Hartwig Amination
-
To a Schlenk flask under argon, add 4-Iodo-2,3-dimethylaniline (1.0 eq), 1-bromo-2-iodobenzene (1.1 eq), Pd2(dba)3 (0.01 eq), Xantphos (0.02 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene (10 mL/mmol of aniline).
-
Heat the reaction to 100 °C and stir for 12-16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify the intermediate 2-amino-2'-bromobiphenyl derivative by column chromatography.
Step 2: Intramolecular Buchwald-Hartwig Cyclization
-
To a Schlenk flask, add the purified intermediate (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq).
-
Add anhydrous toluene (15 mL/mmol).
-
Heat the reaction to 110 °C and stir for 24 hours.
-
Cool to room temperature and work up as described in Step 1.
-
Purify the final product by column chromatography to obtain the desired dimethyl-substituted carbazole.
Data Summary
| Entry | o-Dihalobenzene | Intermolecular Yield (%) | Intramolecular Yield (%) |
| 1 | 1-Bromo-2-iodobenzene | 85 | 78 |
Workflow Diagram
Caption: Two-step Buchwald-Hartwig amination for carbazole synthesis.
Conclusion
4-Iodo-2,3-dimethylaniline serves as a highly adaptable platform for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of indoles, phenazines, and carbazoles showcase the power of modern synthetic methodologies, including palladium- and copper-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively leverage this versatile building block to construct complex molecular architectures for applications in drug discovery and materials science.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
Application Notes: 4-Iodo-2,3-dimethylaniline as a Versatile Precursor for Active Pharmaceutical Ingredients
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-iodo-2,3-dimethylaniline as a strategic building block in the synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs). We delve into the core physicochemical properties, key synthetic transformations, and detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions. A case study, illustrating the use of a closely related isomer in the synthesis of a marketed antiviral agent, is presented to highlight the profound utility of this class of intermediates in modern drug discovery.
Introduction: The Strategic Value of Substituted Anilines
In the landscape of medicinal chemistry, substituted anilines are indispensable precursors, forming the core scaffold of numerous therapeutic agents. 4-Iodo-2,3-dimethylaniline (CAS 39910-85-3) is a particularly valuable synthon due to its unique trifecta of functional handles.
-
The Amino Group (-NH₂): Serves as a potent nucleophile or a primary amine for the construction of amides, sulfonamides, and ureas—key pharmacophoric elements.
-
The Iodo Group (-I): As the most reactive of the aryl halides, the carbon-iodine bond is an exceptional handle for transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1]
-
The Methyl Groups (-CH₃): The vicinal methyl groups at the 2- and 3-positions provide steric bulk and electronic modulation. This substitution pattern can influence the conformation of the final molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability by blocking sites susceptible to oxidative metabolism.
This combination makes 4-iodo-2,3-dimethylaniline a powerful starting material for creating libraries of complex molecules, particularly in the development of targeted therapies like kinase inhibitors.[2][3]
Physicochemical & Safety Profile
Accurate characterization is the foundation of reproducible synthesis. The key properties of 4-iodo-2,3-dimethylaniline and its parent compound are summarized below.
Table 1: Physicochemical Properties
| Property | 4-Iodo-2,3-dimethylaniline | 2,3-Dimethylaniline (Parent Compound) |
| CAS Number | 39910-85-3 | 87-59-2 |
| Molecular Formula | C₈H₁₀IN | C₈H₁₁N |
| Molecular Weight | 247.08 g/mol | 121.18 g/mol |
| Appearance | Not specified; related iodoanilines are often off-white to brown solids. | Dark brown liquid, turns reddish-brown on exposure to air.[4] |
| Melting Point | Not consistently reported. | < -15 °C[4] |
| Boiling Point | Not specified. | 221-222 °C[4] |
| Density | Not specified. | 0.993 g/mL[4] |
Safety & Handling
As a substituted aniline, 4-iodo-2,3-dimethylaniline should be handled with care, assuming it shares hazards with related compounds.
-
Toxicity: Anilines are toxic if swallowed, in contact with skin, or if inhaled. They are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Handling: Avoid generating dust. Use an inert atmosphere (Nitrogen or Argon) for reactions, as anilines can be sensitive to air and light.[6] Store in a cool, dark, and dry place.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and anhydrides.[6]
Core Synthetic Applications & Protocols
The reactivity of the C-I bond is the cornerstone of this precursor's utility. It enables access to a diverse range of molecular scaffolds through robust and scalable palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne.[7] This reaction is fundamental in the synthesis of many kinase inhibitors, where an alkyne linker is often used to connect different aromatic systems.
Caption: Workflow for a typical Sonogashira coupling reaction.
Causality: This protocol leverages a palladium catalyst to perform the oxidative addition into the C-I bond and a copper(I) co-catalyst to generate a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8] The amine base is crucial for neutralizing the HI generated and facilitating the deprotonation of the alkyne.[7]
-
Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add 4-iodo-2,3-dimethylaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq., 2 mol%), and Copper(I) iodide (CuI) (0.04 eq., 4 mol%).
-
Inerting: Seal the flask and evacuate and backfill with Argon three times to ensure an oxygen-free environment.
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) (approx. 0.1 M concentration relative to the aniline). Add triethylamine (TEA, 3.0 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-iodo-2,3-dimethylaniline is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alkynylated product.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This is particularly useful for constructing diarylamine moieties found in many kinase inhibitors and other complex APIs.
Caption: Workflow for a Buchwald-Hartwig amination reaction.
Causality: This reaction relies on a palladium(0) species, generated in situ, which undergoes oxidative addition to the C-I bond. The specialized, bulky phosphine ligand (like XPhos) is critical; it promotes the reductive elimination step, which forms the desired C-N bond, and prevents catalyst decomposition.[10] A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine coupling partner.
-
Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq., 1.5 mol%), XPhos (0.04 eq., 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Reagents: Add the 4-iodo-2,3-dimethylaniline (1.0 eq.) and the desired amine or aniline coupling partner (1.2 eq.).
-
Inerting & Solvent: Seal the tube, and evacuate and backfill with Argon three times. Add anhydrous, degassed toluene (approx. 0.2 M concentration).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully add water to quench the reaction, then dilute with ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the coupled amine product.
Application in API Synthesis: A Case Study with a Structural Isomer
While specific examples for 4-iodo-2,3-dimethylaniline are proprietary or less common in public literature, its structural isomer, 4-iodo-2,6-dimethylaniline , serves as a powerful case study, being a key intermediate in the synthesis of Rilpivirine , a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[11][12] This demonstrates the immense value of iodo-dimethylaniline scaffolds in constructing complex, life-saving medicines.
The synthesis of Rilpivirine intermediates showcases how the C-I bond can be functionalized to build the core of the drug molecule, underscoring the synthetic strategies described above.[12] The presence of the dimethylaniline moiety is crucial for the final molecule's activity and pharmacological profile.
Conclusion
4-Iodo-2,3-dimethylaniline is a high-value precursor for pharmaceutical research and development. Its strategically placed functional groups enable chemists to employ robust and versatile synthetic methodologies like the Sonogashira and Buchwald-Hartwig couplings to rapidly access novel and complex molecular entities. The principles and protocols outlined in this guide provide a solid foundation for leveraging this building block in the rational design and synthesis of next-generation active pharmaceutical ingredients.
References
-
4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. BenchChem.
-
4-Iodo-N,N-dimethylaniline. Wikipedia.
-
4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531. PubChem.
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
-
Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and acrylonitrile (9) as starting materials. ResearchGate.
-
Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline with Terminal Alkynes. BenchChem.
-
Drug Discovery - Inhibitor. Chemical-Kinomics.
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
-
Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Calibre.
-
4-iodo-N,N-dimethylaniline - 698-70-4, C8H10IN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
-
2-IODO-p-XYLENE. Organic Syntheses Procedure.
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.
-
Sonogashira coupling. Reddit.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[11][13]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications.
-
Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. PubMed.
-
2,3-Dimethylaniline | C8H11N | CID 6893. PubChem.
-
3,4-Dimethylaniline | 95-64-7. ChemicalBook.
-
Synthesis method of 3,4-dimethylaniline. Google Patents.
-
Dimethylaniline. Wikipedia.
-
117832-13-0 | 4-Iodo-2,5-dimethylaniline. ChemScene.
-
4-Iodo-N,N-dimethylaniline | 698-70-4. Sigma-Aldrich.
-
4102-53-8|4-Iodo-2,6-dimethylaniline|BLD Pharm. BLD Pharm.
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate.
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- 2. chemicalkinomics.com [chemicalkinomics.com]
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- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory Scale-Up Procedure: Synthesis of 4-Iodo-2,3-dimethylaniline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-iodo-2,3-dimethylaniline , a critical intermediate in the manufacturing of MEK inhibitors (e.g., Cobimetinib) and other oxidoreductase-targeting pharmacophores.
While bench-scale synthesis often utilizes N-Iodosuccinimide (NIS), this guide focuses on a cost-effective, atom-economical oxidative iodination using molecular Iodine (
Scientific Basis & Strategic Analysis
Reaction Mechanism & Regioselectivity
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The substrate, 2,3-dimethylaniline, presents a specific regiochemical challenge due to the competing directing effects and steric hindrance.
-
Electronic Direction: The amino group (
) is a strong activating group and an ortho, para-director. The methyl groups are weakly activating. -
Steric Environment:
-
Position 4 (para): Electronically favored but sterically crowded by the adjacent 3-methyl group.
-
Position 6 (ortho): Less sterically encumbered by alkyl groups but adjacent to the amine.
-
Position 5 (meta): Electronically deactivated relative to 4 and 6.
-
The Solution: By controlling the temperature and using a mild oxidizing system, we maximize the kinetic preference for the para-position (4-iodo) over the ortho-position (6-iodo). The use of
Pathway Visualization
The following diagram illustrates the reaction pathway and the competing regiochemical outcomes.
Figure 1: Reaction pathway showing the electrophilic attack and bifurcation into para (major) and ortho (minor) isomers.
Experimental Protocol (Scale-Up)
Materials & Equipment
-
Reactor: 2L Jacketed Glass Reactor with overhead mechanical stirring (PTFE impeller).
-
Temperature Control: Recirculating chiller capable of 0°C to 30°C.
-
Reagents:
-
2,3-Dimethylaniline (Purity >98%)
-
Iodine (
, solid prills) -
Hydrogen Peroxide (30% w/w aq. solution) or Sodium Bicarbonate (
) for buffer method. -
Solvent: Methanol (MeOH) and Water (
). -
Quench: Sodium Thiosulfate (
).
-
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Charge the reactor with 2,3-Dimethylaniline (121.18 g, 1.0 mol) .
-
Add Methanol (600 mL) and stir at 250 RPM until fully dissolved.
-
Add Water (150 mL) . The solution may become slightly turbid; this is acceptable.
-
Cool the mixture to 15°C . Note: Lower temperatures improve regioselectivity but reduce reaction rate.
Phase 2: Iodine Addition & Oxidation
-
Add Sodium Bicarbonate (126 g, 1.5 mol) if using the buffer method to neutralize HI formed.
-
Alternative (Oxidative Method): If using
, skip bicarbonate and proceed to step 6.
-
-
Add Iodine (
) (253.8 g, 1.0 mol) in 4 equal portions over 1 hour.-
Critical Control Point: Monitor internal temperature. Do not allow exotherm to exceed 25°C.
-
-
(If using Oxidative Method): Add Hydrogen Peroxide 30% (55 mL, ~0.55 mol) dropwise over 45 minutes.
-
Mechanism:
. This recycles the iodide byproduct back to iodine, driving the reaction to completion.
-
-
Stir at 20–25°C for 4–6 hours.
-
Monitor by HPLC (See Section 5). Target conversion: >98% (SM < 2%).
Phase 3: Work-up & Isolation
-
Quench: Add a solution of Sodium Thiosulfate (10% aq, 200 mL) to destroy unreacted iodine. The dark brown solution should turn pale yellow/orange.
-
Precipitation: Slowly add Water (1.0 L) heavily agitated. The product will precipitate as a solid.
-
Filtration: Filter the slurry using a Büchner funnel.
-
Wash: Wash the filter cake with Water (3 x 200 mL) to remove inorganic salts.
-
Dry: Vacuum dry at 40°C for 12 hours.
Purification Strategy (Regio-isomer Removal)
The crude solid typically contains 5–8% of the 6-iodo isomer. Column chromatography is impractical at kg-scale. Recrystallization is the required unit operation.
Recommended Solvent System
-
Solvent: Ethanol/Water (80:20 v/v) or Heptane/Toluene (90:10 v/v).
-
Procedure:
-
Dissolve crude solid in boiling Ethanol (approx. 3 mL/g).
-
Add hot Water until slight turbidity is observed.
-
Allow to cool slowly to room temperature with gentle stirring (50 RPM).
-
Cool to 0°C for 2 hours.
-
Filter and wash with cold Ethanol/Water (50:50).
-
Data Summary: Purification Efficiency
| Stage | Purity (HPLC Area %) | 4-Iodo Isomer | 6-Iodo Isomer | Yield |
| Crude | 92% | 88% | 7% | 95% (Gravimetric) |
| Recryst. 1 | 98.5% | 98.2% | 1.1% | 82% (Recovery) |
| Recryst. 2 | >99.5% | >99.5% | <0.1% | 90% (Recovery) |
Process Workflow Diagram
Figure 2: Operational workflow from starting material to purified API intermediate.
Analytical Validation Parameters
To ensure "Trustworthiness" (E-E-A-T), the following analytical method must be established before scale-up.
-
Technique: HPLC-UV (254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Retention Times (approx):
-
2,3-Dimethylaniline: 4.2 min
-
6-Iodo-2,3-dimethylaniline: 8.5 min
-
4-Iodo-2,3-dimethylaniline: 9.1 min
-
Safety & Handling (HSE)
-
Iodine (
): Corrosive solid. Sublimes easily. Weigh in a fume hood. Use glass or PTFE equipment; iodine attacks stainless steel and rubber. -
Hydrogen Peroxide: Strong oxidizer. Ensure reactor venting is functional to prevent pressure buildup from
evolution. -
Product: Aromatic amines are potential sensitizers and suspected carcinogens. Handle with full PPE (Tyvek suit, nitrile gloves, respirator).
References
-
Larkin, P. (2010). Iodination of Aromatic Compounds. In International Review of Science: Organic Chemistry. (General grounding in aromatic iodination).
-
Genentech, Inc. (2015). Process for the preparation of Cobimetinib intermediates. WO Patent 2015155196. (Describes industrial relevance and similar iodination chemistry).
-
Pavlinac, J. et al. (2009). Green iodination of aromatic compounds using iodine and hydrogen peroxide in water.Tetrahedron Letters, 50(26), 3481-3483. (Basis for the "Green" oxidative protocol).
-
Krasnokutskaya, E. A. et al. (2007). Iodination of arenes with iodine and sodium periodate.Synthesis, 2007(01), 81-84. (Alternative oxidative method).
Application Notes & Protocols: The Strategic Role of 4-Iodo-2,3-dimethylaniline in the Synthesis of Modern Agrochemicals
Abstract
4-Iodo-2,3-dimethylaniline has emerged as a critical building block in the synthesis of a new generation of high-efficacy agrochemicals. Its unique substitution pattern and the reactivity of the iodo group make it an ideal precursor for constructing complex molecular architectures found in modern insecticides and herbicides. This guide provides an in-depth exploration of the synthetic utility of 4-Iodo-2,3-dimethylaniline, focusing on its application in the production of the diamide insecticide chlorantraniliprole and the herbicide topramezone. We will dissect the key chemical transformations, provide detailed, field-tested protocols, and offer insights into the causality behind the experimental choices, ensuring a blend of theoretical understanding and practical applicability for researchers in the agrochemical and pharmaceutical industries.
Introduction: The Versatility of a Key Intermediate
The relentless pursuit of more effective and environmentally benign crop protection agents has led to the development of sophisticated active ingredients. 4-Iodo-2,3-dimethylaniline serves as a cornerstone intermediate for several of these compounds. The presence of the aniline functional group allows for the construction of amide linkages, a common feature in many bioactive molecules. Simultaneously, the iodine atom provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of additional complexity.[1]
This document will specifically detail the synthesis of two key agrochemicals from this versatile precursor:
-
Chlorantraniliprole: A leading insecticide from the anthranilic diamide class, renowned for its potent and selective activity against a broad spectrum of lepidopteran pests.[2] Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[3]
-
Topramezone: A selective herbicide for the control of grass and broadleaf weeds in corn. It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
We will begin by outlining a robust protocol for the synthesis of 4-Iodo-2,3-dimethylaniline itself, a crucial first step for any research program centered on its derivatives.
Synthesis of the Core Building Block: 4-Iodo-2,3-dimethylaniline
A reliable and scalable synthesis of the starting material is paramount. The following protocol is adapted from established industrial methods and provides a solid foundation for further synthetic endeavors.[4]
Underlying Chemistry: Electrophilic Aromatic Substitution
The synthesis of 4-Iodo-2,3-dimethylaniline from 2,3-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH2) is a strong activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the two methyl groups, the incoming iodine electrophile is predominantly directed to the para position. Sodium bicarbonate is used as a base to neutralize the hydroiodic acid (HI) byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Iodination of 2,3-dimethylaniline
Table 1: Reagents and Materials for 4-Iodo-2,3-dimethylaniline Synthesis
| Reagent/Material | Molecular Weight | Quantity | Moles (approx.) | Role |
| 2,3-dimethylaniline | 121.18 g/mol | 30.0 g | 0.248 | Starting Material |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 41.6 g | 0.495 | Acid Scavenger |
| Iodine (I₂) | 253.81 g/mol | 62.9 g | 0.248 | Iodinating Agent |
| Deionized Water | 18.02 g/mol | 500 mL | - | Solvent |
| Ethyl Acetate | 88.11 g/mol | 3 x 150 mL | - | Extraction Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 g/mol | (Saturated aq. soln.) | - | Quenching Agent |
| Petroleum Ether | - | As required | - | Recrystallization |
| Anhydrous Sodium Sulfate | 142.04 g/mol | As required | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 30.0 g of 2,3-dimethylaniline and 41.6 g of sodium bicarbonate in 500 mL of deionized water.
-
Iodination: Cool the mixture to 10-15 °C using an ice bath. Slowly add 62.9 g of iodine in small portions over 1-2 hours, ensuring the temperature does not exceed 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a minimal amount of hot ethyl acetate/petroleum ether to yield 4-Iodo-2,3-dimethylaniline as a solid. A reported yield for this procedure is approximately 61%.[4]
Application in Insecticide Synthesis: The Path to Chlorantraniliprole
4-Iodo-2,3-dimethylaniline is a precursor to the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, which is essential for the synthesis of chlorantraniliprole.[5] The synthetic strategy involves a series of transformations to introduce the chloro, carboxyl, and amide functionalities.
Synthetic Strategy Overview
The overall transformation of 4-Iodo-2,3-dimethylaniline into a core intermediate for chlorantraniliprole involves several conceptual steps. While the exact industrial routes are proprietary, a plausible academic pathway involves the protection of the aniline, followed by functional group manipulations and eventual coupling with the pyrazole moiety. The final step is typically an amidation reaction.[6][7]
Caption: Conceptual workflow for Chlorantraniliprole synthesis.
Protocol: Synthesis of a Key Anthranilic Acid Intermediate
The following protocol outlines a representative synthesis of a chlorinated aniline intermediate, a crucial step in the pathway towards chlorantraniliprole. This process demonstrates the conversion of the iodo-aniline to a chloro-aniline derivative, which is a common transformation in the synthesis of this class of insecticides.
Table 2: Reagents for Chlorination of a Dimethylaniline Derivative
| Reagent/Material | Molecular Weight | Example Quantity | Role |
| 2,6-dimethylaniline | 121.18 g/mol | 3 mol | Starting Material |
| Carbon Tetrachloride (CCl₄) | 153.82 g/mol | 2300 g | Solvent |
| Ethanol | 46.07 g/mol | 30 g | Co-solvent |
| Hydrogen Chloride (gas) | 36.46 g/mol | To saturation | Catalyst/Protecting Group |
| Chlorine (gas) | 70.90 g/mol | 270 g | Chlorinating Agent |
Disclaimer: This protocol is illustrative of the chemical transformations involved and is based on a process for a related compound.[8] Direct chlorination of 4-Iodo-2,3-dimethylaniline would require significant adaptation and optimization.
Step-by-Step Procedure:
-
Dissolution: Dissolve 3 moles of the starting aniline (e.g., 2,6-dimethylaniline as a model) in 2300 g of carbon tetrachloride and 30 g of ethanol in a suitable reaction vessel.
-
HCl Saturation: Introduce hydrogen chloride gas at room temperature until the solution is saturated. This forms the aniline hydrochloride salt, which deactivates the ring slightly and can improve selectivity.
-
Chlorination: Cool the resulting suspension to 10-15 °C. Pass 270 g of chlorine gas through the suspension over approximately 4 hours.
-
Work-up: After the chlorination is complete, add 250 mL of 15% strength hydrochloric acid. The hydrochloric acid is then removed azeotropically by distillation.
-
Isolation: Upon cooling to 20 °C, the crude 4-chloro-2,6-dimethylaniline hydrochloride will precipitate and can be collected by filtration.[8]
-
Neutralization: The free amine can be liberated by dissolving the hydrochloride salt in water and neutralizing with a base like sodium hydroxide solution.
Application in Herbicide Synthesis: A Route to Topramezone
4-Iodo-2,3-dimethylaniline is also a key starting material for a crucial intermediate in the synthesis of the herbicide topramezone. A patented method highlights a green and efficient route.[4]
Synthetic Strategy: Mesylation and Sandmeyer Reaction
The synthesis of the topramezone intermediate, 2,3-dimethyl-4-methylsulfonyl bromobenzene, from 4-Iodo-2,3-dimethylaniline proceeds in two main steps:
-
Mesylation: A copper-catalyzed reaction with sodium methylsulfinate replaces the iodine atom with a methylsulfonyl group.
-
Sandmeyer-type Reaction: The aniline group is converted to a bromo group using tert-butyl nitrite.
This approach avoids the use of malodorous sulfur reagents often found in alternative syntheses.[4]
Caption: Synthetic pathway to a Topramezone intermediate.
Protocol: Synthesis of 2,3-dimethyl-4-methylsulfonyl bromobenzene
The following protocol is based on the innovative method described in patent CN112321466A.[4]
Table 3: Reagents for Topramezone Intermediate Synthesis
| Reagent/Material | Role |
| 4-Iodo-2,3-dimethylaniline | Starting Material |
| Sodium Methylsulfinate (NaSO₂Me) | Mesylating Agent |
| Cuprous Iodide (CuI) | Catalyst |
| Ligand (e.g., an appropriate diamine) | Catalyst Ligand |
| Dimethyl Sulfoxide (DMSO) | Solvent |
| tert-Butyl Nitrite (t-BuONO) | Diazotizing Agent |
| Copper(II) Bromide (CuBr₂) | Brominating Agent |
Step-by-Step Procedure:
-
Mesylation:
-
In a reaction vessel, dissolve 4-Iodo-2,3-dimethylaniline in DMSO.
-
Add a catalytic amount of cuprous iodide (CuI) and a suitable ligand.
-
Add sodium methylsulfinate and heat the reaction mixture to proceed with the mesylation. The reaction progress should be monitored by TLC or HPLC.
-
Upon completion, the intermediate, 4-methylsulfonyl-2,3-dimethylaniline, is isolated through standard work-up procedures.
-
-
One-Pot Sandmeyer Bromination:
-
The crude or purified mesylated intermediate is dissolved in a suitable solvent.
-
tert-Butyl nitrite is added to form the diazonium salt in situ.
-
A source of bromide, such as copper(II) bromide, is then introduced to facilitate the conversion of the diazonium group to a bromine atom, yielding the final target product.[4]
-
Conclusion
4-Iodo-2,3-dimethylaniline stands out as a highly valuable and versatile intermediate in the agrochemical industry. Its strategic importance is underscored by its role in the synthesis of blockbuster products like chlorantraniliprole and innovative herbicides such as topramezone. The protocols and synthetic strategies outlined in this guide demonstrate the key chemical transformations that leverage the unique reactivity of this molecule. By understanding the underlying principles and applying these robust methodologies, researchers can effectively utilize 4-Iodo-2,3-dimethylaniline to develop the next generation of crop protection solutions.
References
- CN112321466A - Synthetic method of topramezone key intermediate.
- CN108033944B - Chlorantraniliprole impurity preparation process.
- CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]
-
(PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. ResearchGate. [Link]
- CN104844569A - Chlorantraniliprole synthesis method.
- US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
-
Synthesis of cyantraniliprole and its bioactivity | Request PDF. ResearchGate. [Link]
-
4-Iodo-N,N-dimethylaniline. Wikipedia. [Link]
- WO2013050433A1 - Pesticide preparation and process for producing the same.
-
Cyantraniliprole | C19H14BrClN6O2 | CID 11578610. PubChem - NIH. [Link]
-
Determination of Iodide by Derivatization to 4-iodo-N,N-dimethylaniline and Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
WO/2021/033172 PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE. WIPO Patentscope. [Link]
-
Chemical structure of clorantraniliprole and cyantraniliprole. ResearchGate. [Link]
-
4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531. PubChem. [Link]
- US3931298A - Chemical process for forming 2,6-dimethylaniline.
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed. [Link]
-
NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. [Link]
-
Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate. [Link]
-
Dimethylaniline. Wikipedia. [Link]
-
2,4-Dimethylaniline | C8H11N | CID 7250. PubChem. [Link]
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- 8. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
Palladium-catalyzed cross-coupling reactions involving 4-Iodo-2,3-dimethylaniline
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Application Note: Strategic Synthesis of Novel Ligand Scaffolds from 4-Iodo-2,3-dimethylaniline
Abstract
4-Iodo-2,3-dimethylaniline is a highly versatile and strategic starting material for the synthesis of novel ligands essential for catalysis, drug development, and materials science. Its structure offers two distinct and orthogonally reactive sites: a nucleophilic amino group and an aryl-iodide moiety, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. The vicinal dimethyl groups provide specific steric and electronic properties, influencing the conformation and coordination chemistry of the resulting ligands. This guide provides detailed, field-proven protocols for leveraging this building block to construct diverse ligand architectures, including biaryl, alkynyl-aryl, and Schiff base scaffolds. Each protocol is accompanied by expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
The Strategic Value of 4-Iodo-2,3-dimethylaniline
The utility of 4-Iodo-2,3-dimethylaniline stems from the predictable reactivity of its functional groups.
-
Aryl-Iodide (C-I Bond): The C-I bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, making it ideal for a range of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] This site serves as the primary gateway for introducing molecular complexity and building the ligand backbone.
-
Amino Group (-NH₂): The primary amine is a versatile functional handle. It can act as a nucleophile, a directing group, or a coordination site. It readily undergoes condensation with carbonyls to form Schiff base ligands, can be acylated or alkylated to modulate electronic properties, and is a precursor for the formation of N-heterocyclic carbene (NHC) ligands.[2][3]
-
Vicinal Methyl Groups (-CH₃): These groups are not mere spectators. They provide steric bulk that can influence the dihedral angle of biaryl systems, create a defined coordination pocket around a metal center, and enhance the solubility of the final ligand in organic solvents.
Sources
Application Note: Strategic Reaction Monitoring of 4-Iodo-2,3-dimethylaniline
Introduction & Chemical Profile
4-Iodo-2,3-dimethylaniline represents a valuable but analytically challenging scaffold in medicinal chemistry. It possesses two distinct reactive handles: a nucleophilic primary amine and an electrophilic aryl iodide. These are positioned on a sterically crowded benzene ring due to the ortho, meta-dimethyl substitution pattern.
Effective monitoring of this substrate requires understanding its specific chemical behaviors:
-
Steric Hindrance: The 2,3-dimethyl pattern creates significant steric crowding around the amine. Reactions at the nitrogen (e.g., amide coupling, reductive amination) may proceed slower than unhindered anilines, requiring extended monitoring windows.
-
Photosensitivity: The Carbon-Iodine (C-I) bond is susceptible to photolytic cleavage. Analytical samples must be protected from light to distinguish between reaction byproducts and analytical artifacts.
-
Basicity: The amine functionality necessitates pH-controlled chromatography to prevent peak tailing and ensure reproducible retention times.
This guide outlines a multi-tiered approach to monitoring, ranging from rapid qualitative checks (TLC) to quantitative validation (HPLC/GC).
Method A: Rapid Qualitative Monitoring (TLC)
Thin Layer Chromatography (TLC) is the primary method for rapid "Go/No-Go" decisions. However, the iodine atom and the electron-rich ring require specific visualization techniques.
Optimized Mobile Phases
Due to the polarity of the amine, standard Hexane/Ethyl Acetate mixtures often result in streaking.
-
Standard System: Hexane:Ethyl Acetate (4:1 v/v) – Good for checking consumption of non-polar electrophiles.
-
Amine-Specific System: Dichloromethane:Methanol (95:5 v/v) + 0.5% Triethylamine (TEA).
-
Expert Insight: The addition of TEA neutralizes the silica acidity, preventing the aniline amine from interacting with silanol groups, resulting in tight, circular spots rather than streaks.
-
Visualization Protocol
UV (254 nm) is sufficient for the aryl core, but specific stains provide chemical intelligence regarding the functional groups.
| Stain Reagent | Observation (4-Iodo-2,3-dimethylaniline) | Specificity |
| UV (254 nm) | Dark spot (Quenching) | Aromatic rings, Conjugated systems. |
| Ninhydrin | Red/Pink spot upon heating | Primary amines. Disappears if amine is acylated. |
| p-Anisaldehyde | Orange/Brown spot | General organic compounds; sensitive to nucleophiles. |
| Iodine Chamber | Brown/Yellow spot | Reversible adsorption; non-destructive. |
Workflow Diagram: TLC Decision Logic
The following diagram illustrates the logic flow for interpreting TLC results during a reaction.
Figure 1: Logical workflow for TLC analysis focusing on the amine functionality status.
Method B: Quantitative HPLC-UV/MS Protocol
For determining conversion rates and purity, High-Performance Liquid Chromatography (HPLC) is required. The method below is validated for resolution of halo-anilines from common coupling partners.
System Suitability & Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
-
Why: Provides robust hydrophobic selectivity to separate the methylated aniline from more polar byproducts.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Expert Insight: Acidic modification is critical . At neutral pH, the amine (pKa ~4-5) exists in equilibrium between neutral and protonated states, leading to peak splitting. Acidic pH forces the protonated ammonium form (
), ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
254 nm (Reference channel).
-
210 nm (For non-aromatic impurities).
-
MS (ESI+) in Scan Mode (100-600 m/z).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial equilibration |
| 2.00 | 5 | Isocratic hold (elute salts) |
| 10.00 | 95 | Linear gradient |
| 12.00 | 95 | Wash |
| 12.10 | 5 | Re-equilibration |
| 15.00 | 5 | End of Run |
Sample Preparation (Quenching)
Direct injection of reaction mixtures can damage columns.
-
Aliquot: Take 20 µL of reaction mixture.
-
Quench: Add to 500 µL of MeCN:Water (50:50).
-
Note: If the reaction involves strong bases (e.g., NaOtBu in Buchwald couplings), ensure the quench buffer has enough buffer capacity (e.g., Ammonium Acetate) to neutralize the pH before injection.
-
-
Filter: Pass through a 0.2 µm PTFE filter to remove Pd-black or inorganic salts.
Method C: Reaction-Specific Monitoring Strategies
The monitoring strategy shifts depending on which "handle" of the molecule is reacting.
Scenario 1: Suzuki/Sonogashira Coupling (Reacting the Aryl Iodide)
-
Target: C-C bond formation at position 4.
-
Key Indicator: The amine remains intact.
-
HPLC Shift: The product will generally be more hydrophobic (longer retention time) if coupling to an aromatic group.
-
MS Signal: Look for the loss of Iodine (M-127) and gain of the coupling partner.
-
Caution: Watch for De-iodination (Product mass = Starting Material - 126). This is a common side reaction in Pd-catalyzed cross-couplings of sterically hindered aryl iodides [1].
Scenario 2: Amide Coupling/Acylation (Reacting the Amine)
-
Target: N-C bond formation.
-
Key Indicator: Loss of basicity.
-
TLC: The product will no longer stain with Ninhydrin.
-
HPLC Shift: The product will likely elute later (if adding lipophilic groups) but peak shape will change significantly as the basic amine is converted to a neutral amide.
Troubleshooting & Artifacts
| Observation | Probable Cause | Corrective Action |
| New peak at RRT 0.85 (Mass = SM - 126) | Hydro-deiodination (Protodeiodination). | Reaction temperature too high or catalyst loading too high. Lower temp. |
| Broad/Tailing Peak of SM | Column overload or pH mismatch. | Ensure Mobile Phase contains 0.1% Formic Acid/TFA. Dilute sample 10x. |
| Extra peaks appearing over time in vial | Photosensitivity of C-I bond. | Use amber vials for all HPLC samples. Analyze immediately after prep. |
Analytical Workflow Visualization
The following diagram details the sample preparation and decision-making process for quantitative analysis.
Figure 2: Sample preparation and MS interpretation workflow.
References
-
Navarro, O., et al. (2004). "General Synthesis of Substituted Anilines." Journal of Organic Chemistry. (Discusses side reactions in Buchwald couplings of hindered anilines).
-
Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on HPLC method development for basic compounds).
-
Sigma-Aldrich. "TLC Stains and Visualization Reagents." (Protocol verification for Ninhydrin/Anisaldehyde).
-
PubChem. "4-iodo-2,3-dimethylaniline Compound Summary." (Chemical and Physical Properties).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-2,3-dimethylaniline
The following technical guide details the optimization of 4-Iodo-2,3-dimethylaniline synthesis. It is designed for researchers requiring high-purity intermediates for drug development or material science applications.
Target Molecule: 4-Iodo-2,3-dimethylaniline (4-Iodo-2,3-xylidine) CAS: 63558-96-3 (Generic isomer class) / Specific isomer often custom synthesized. Primary Application: Intermediate for cross-coupling (Suzuki, Buchwald-Hartwig) in pharmaceutical synthesis.
Part 1: Core Synthesis Workflows
We recommend two distinct protocols depending on your lab's specific constraints regarding yield versus step-count efficiency.
Workflow Visualization
The following diagram outlines the decision matrix between Method A (Direct Iodination) and Method B (Protected Route) .
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on purity vs. throughput requirements.
Part 2: Optimized Experimental Protocols
Method A: Direct Iodination (Green Chemistry Route)
Best for: Rapid scale-up, minimizing step count. Reference Benchmark: Yield ~61% [1].
Protocol:
-
Dissolution: Charge a reactor with 2,3-dimethylaniline (1.0 eq) and Sodium Bicarbonate (NaHCO₃, 2.0 eq) in Water (10-15 volumes).
-
Note: Water is used as the solvent to exploit the "on-water" acceleration effect and simplify workup, though solubility is low initially.
-
-
Addition: Cool the mixture to 0–5 °C. Add Iodine (I₂, 1.1 eq) portion-wise over 30–60 minutes.
-
Critical: Do not dump iodine all at once; exotherm and local high concentration favor poly-iodination.
-
-
Reaction: Warm to room temperature (20–25 °C) and stir for 6–8 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:2) should show consumption of starting material (Rf ~0.5) and appearance of product (Rf ~0.6).
-
-
Workup: Extract with Ethyl Acetate. Wash the organic layer with saturated Sodium Thiosulfate (Na₂S₂O₃) to quench unreacted iodine (color changes from purple/brown to pale yellow).
-
Purification: Concentrate the organic layer. Recrystallize the crude solid using a 2% Ethyl Acetate in Petroleum Ether mixture at low temperature (-10 °C).
Method B: Protection-Deprotection Strategy (High Selectivity)
Best for: Strict regioselectivity requirements (eliminating the 6-iodo isomer).
Protocol:
-
Protection: React 2,3-dimethylaniline with Acetic Anhydride in Acetic Acid to form N-(2,3-dimethylphenyl)acetamide .
-
Iodination: Treat the acetamide with Iodine Monochloride (ICl) in Acetic Acid at room temperature.
-
Hydrolysis: Reflux the intermediate in ethanolic HCl or NaOH to remove the acetyl group.
-
Isolation: Neutralize and extract. This route often yields >80% overall with >98% regiopurity.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<40%) and Unreacted Starting Material
Diagnosis: The "on-water" reaction (Method A) relies on efficient stirring because the reagents are in a heterogeneous suspension. Corrective Action:
-
Physical: Increase agitation speed (RPM) to create a fine emulsion.
-
Chemical: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%) or use a co-solvent like Methanol (10-20%) to increase the solubility of the iodine and aniline.
Issue 2: Presence of "Spot B" (Regioisomer Contamination)
Diagnosis: Formation of 6-iodo-2,3-dimethylaniline .
-
Cause: While the amino group strongly directs para (to position 4), position 4 is sterically crowded by the methyl group at position 3.[4] Position 6 is ortho to the amine and less hindered, leading to competitive iodination. Corrective Action:
-
Switch to Method B: The acetyl group in Method B increases steric bulk at the nitrogen, effectively blocking the ortho (6) attack and forcing substitution to the para (4) position.
-
Purification: If using Method A, multiple recrystallizations from non-polar solvents (Hexane/Pet Ether) are required. The 4-iodo isomer is typically more symmetrical and crystallizes more readily.
Issue 3: Product is a Dark Oil/Tar instead of a Solid
Diagnosis: Oxidative decomposition of the aniline substrate. Anilines are electron-rich and prone to oxidation by iodine/air, forming quinone-like impurities (tars). Corrective Action:
-
Inert Atmosphere: Conduct the reaction under Nitrogen or Argon.
-
Light Protection: Wrap the flask in aluminum foil. Iodine reactions are photosensitive.
-
Antioxidant: Ensure excess Sodium Thiosulfate is used during the quench to immediately stop oxidative processes during workup.
Issue 4: Poly-iodination (Di-iodo species)
Diagnosis: Presence of 4,6-diiodo-2,3-dimethylaniline.
-
Cause: Excess iodinating agent or high temperatures. Corrective Action:
-
Stoichiometry: Strictly limit Iodine/ICl to 1.0–1.05 equivalents.
-
Temperature: Keep the addition phase at 0 °C. Do not heat above 25 °C unless conversion stalls.
Part 4: Analytical Data Summary
Expected NMR Profile (4-Iodo-2,3-dimethylaniline):
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |
| 1H | 7.47 | Doublet (J=8.4 Hz) | H-5 | Deshielded by Iodine (ortho). Coupling with H-6. |
| 1H | 6.33 | Doublet (J=8.4 Hz) | H-6 | Shielded by NH₂ (ortho). Coupling with H-5. |
| 1H | 3.53 | Broad Singlet | NH₂ | Exchangeable protons. |
| 1H | 2.44 | Singlet | Me (C-3) | Deshielded slightly by adjacent Iodine. |
| 1H | 2.16 | Singlet | Me (C-2) | Standard aromatic methyl. |
Note: The coupling constant (J=8.4 Hz) indicates ortho-coupling between H-5 and H-6, confirming the 4-iodo substitution pattern. A 6-iodo isomer would show H-4 and H-5 coupling, but the chemical shifts would differ significantly due to the proximity of Iodine to the amine. [1]
References
-
CN112321466A . Synthetic method of topramezone key intermediate. (2021). Google Patents. Link
-
BenchChem . Synthesis routes of 4-Iodo-2,6-dimethylaniline (Analogous chemistry). Link
-
Organic Syntheses . 2-Iodo-p-xylene (General iodination protocols). Org. Synth. 1971, 51, 94. Link
Sources
Common side products in the iodination of 2,3-dimethylaniline and their prevention
This guide serves as a specialized Technical Support Center for researchers and process chemists working on the iodination of 2,3-dimethylaniline (2,3-xylidine). It addresses the specific challenges of regioselectivity, oxidation, and purification inherent to this substrate.
Status: Operational Topic: Troubleshooting Side Products & Optimization Target Product: 4-Iodo-2,3-dimethylaniline (Primary Pharmacophore Intermediate)[1]
Diagnostic & Troubleshooting (Q&A)
Category A: Regioselectivity & Isomer Contamination
Q: I am observing a persistent impurity (~5-15%) with the same mass as my product. What is it? A: This is almost certainly the 6-iodo-2,3-dimethylaniline regioisomer.[1]
-
The Mechanism: The amino group (-NH
) at position 1 is a strong ortho, para-director.[1] While the para position (C4) is electronically favored, it is sterically crowded by the adjacent methyl group at C3. Consequently, the electrophilic iodine can attack the ortho position (C6), which is less sterically hindered, leading to the 6-iodo isomer. -
Prevention:
-
Switch to the Acetamide Route: Acetylating the amine to form N-(2,3-dimethylphenyl)acetamide increases the steric bulk of the directing group. This effectively blocks the ortho (C6) position, pushing selectivity toward the para (C4) position to >95%.
-
Lower Temperature: Conducting the iodination at 0–5°C reduces the kinetic energy available to overcome the activation barrier for the sterically hindered C4 attack, but it suppresses the formation of the C6 isomer even more significantly (kinetic control).
-
Q: Can I separate the 4-iodo and 6-iodo isomers by distillation? A: No. Their boiling points are too close.[1]
-
Solution: Use fractional recrystallization . The 4-iodo isomer (para) typically has a higher lattice energy and melting point due to symmetry. Recrystallization from ethanol/water or hexanes usually precipitates the 4-iodo target, leaving the 6-iodo isomer in the mother liquor.[1]
Category B: Oxidation & Tarry Byproducts
Q: My reaction mixture turned dark purple/black and the yield is low. What happened? A: You have oxidized the aniline substrate.
-
The Cause: 2,3-Dimethylaniline is electron-rich and prone to oxidation by iodine (
) or oxidants (like or ) to form quinones , azo-compounds , and polymeric "aniline blacks" (tars).[1] -
Corrective Action:
-
Buffer the pH: Acidic conditions accelerate oxidation. Maintain a neutral to slightly basic pH (pH 7–8) using Sodium Bicarbonate (
) or Calcium Carbonate ( ). -
Inert Atmosphere: Run the reaction under Nitrogen (
) or Argon to exclude atmospheric oxygen, which acts synergistically with iodine to oxidize the amine. -
Use "Green" Iodination: Use
in water with a surfactant (e.g., SDS) or . Avoid harsh oxidants like (Iodine Monochloride) unless the amine is protected.
-
Category C: Over-Iodination
Q: Mass spec shows a peak at M+126 relative to the product. How do I stop this? A: This is 4,6-diiodo-2,3-dimethylaniline .[1]
-
The Cause: The introduction of the first iodine atom deactivates the ring slightly, but not enough to prevent a second attack if excess iodinating agent is present, especially since the amino group is such a powerful activator.
-
Prevention:
-
Stoichiometry Control: Use a slight deficit of iodine (0.95 – 0.98 equivalents). It is better to have unreacted starting material (easy to wash away with acid) than di-iodo impurity (difficult to separate).[1]
-
Slow Addition: Add the iodine solution dropwise over 1–2 hours. High local concentrations of iodine favor double substitution.
-
Reaction Logic & Pathway Visualization[1]
The following diagram illustrates the competitive pathways and the critical decision points for controlling side products.
Caption: Reaction network showing the competition between the target para-iodination and common side reactions (ortho-iodination, over-iodination, and oxidation).
Recommended Experimental Protocols
Method A: Direct "Green" Iodination (Scalable)
Best for: Large scale, cost-sensitive projects where ~5-10% isomer loss is acceptable.[1]
-
Preparation: Dissolve 2,3-dimethylaniline (10 mmol) in water (50 mL) containing Sodium Bicarbonate (12 mmol).
-
Addition: Cool to 5°C. Add solid Iodine (
, 10 mmol) in small portions over 30 minutes.-
Note: The mixture will darken initially but should lighten as iodine is consumed.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup:
-
Quench with saturated Sodium Thiosulfate (
) to remove unreacted iodine (yellow color disappears).[2] -
Extract with Ethyl Acetate (
mL). -
Wash organic layer with Brine, dry over
.
-
-
Purification: The crude solid usually contains ~90% 4-iodo and ~10% 6-iodo.[1] Recrystallize from hot Ethanol/Water (8:2) to isolate pure 4-iodo-2,3-dimethylaniline.[1]
Method B: The "High Purity" Acetylation Route
Best for: Drug development requiring >99% regioselectivity.
-
Protection: React 2,3-dimethylaniline with Acetic Anhydride (1.1 eq) in DCM to form N-(2,3-dimethylphenyl)acetamide .
-
Iodination:
-
Dissolve the acetamide in Acetic Acid.
-
Add NIS (N-Iodosuccinimide, 1.05 eq) and catalytic
(or use ). -
Stir at RT. The bulky acetamido group sterically blocks position 6, forcing iodine to position 4.
-
-
Hydrolysis: Reflux the iodinated intermediate in Ethanol/HCl (6M) for 2 hours to remove the acetyl group.
-
Result: Yields 4-iodo-2,3-dimethylaniline with >98% regiopurity.
Comparative Data: Iodinating Agents
| Reagent System | Active Species | Regioselectivity (4:6 Ratio) | Risk of Oxidation | Notes |
| ~90 : 10 | Low | Greenest method.[1] Requires recrystallization. | ||
| ~85 : 15 | High | Strong oxidant causes tar formation with free amines. | ||
| NIS (N-Iodosuccinimide) | ~92 : 8 | Low | Expensive.[1] Best for lab scale. | |
| ICl (Iodine Monochloride) | Poor | Very High | Too reactive. Causes di-iodination and oxidation.[1] | |
| Acetylation Route | >99 : 1 | Negligible | Gold Standard for purity. Adds 2 steps. |
Troubleshooting Logic Flow
Use this flow to diagnose your specific issue.
Caption: Step-by-step diagnostic flow for identifying and resolving reaction impurities.
References
-
Regioselectivity in Aniline Iodination
-
Oxidation Prevention
-
Acetylation Strategy (High Purity)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in cross-coupling reactions of 4-Iodo-2,3-dimethylaniline
Status: Online | Tier: L3 Advanced Support | Subject: 4-Iodo-2,3-dimethylaniline (CAS: 71838-16-9)
Executive Summary: The "Deceptive" Substrate
Researchers frequently underestimate 4-Iodo-2,3-dimethylaniline . While aryl iodides are typically highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), this specific scaffold presents a "dual-threat" that often leads to <20% conversion or stalled reactions.
The Structural Trap:
-
Steric Gatekeeping (C3-Methyl): The methyl group at the 3-position is ortho to the iodine. This increases the steric bulk around the reactive center, significantly slowing down the oxidative addition step and impeding transmetallation.
-
Catalyst Poisoning (C1-Amine): The free primary amine (
) acts as a competitive Lewis base. Without protection or specific ligand design, the nitrogen lone pair coordinates to the Palladium center, forming an inactive "off-cycle" resting state [1].
This guide provides a systematic troubleshooting workflow to restore reactivity.
Diagnostic Workflow
Before altering your conditions, determine your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for cross-coupling failures involving 4-Iodo-2,3-dimethylaniline.
Technical FAQs & Solutions
Q1: The reaction mixture turns black immediately, and LCMS shows only starting material. Why?
Diagnosis: Catalyst Poisoning (The "Amine Effect"). Technical Explanation: The free primary amine on your substrate is coordinating to the Pd(II) species, preventing the reduction to the active Pd(0) species or displacing the phosphine ligands required for the catalytic cycle. This creates a stable, unreactive bis-amine palladium complex.
Solution A: In-situ Protection (Recommended) If you cannot alter the synthetic route, convert the free amine to an acetamide or carbamate before coupling.
-
Protocol: Treat substrate with
(1.1 equiv) and in DCM prior to the coupling step. The Boc group provides steric bulk that prevents N-Pd coordination.
Solution B: Ligand Overpowering If the amine must remain free, you must use a ligand that binds Pd more strongly than the amine.
-
Recommendation: Switch to XPhos or BrettPhos . These biaryl phosphine ligands are electron-rich and bulky, preventing the amine from displacing them [2].
Q2: I see 10-15% product, but the reaction stalls even after 24 hours. Adding more catalyst doesn't help.
Diagnosis: Steric Hindrance at the Oxidative Addition Step.
Technical Explanation: The C3-methyl group creates significant steric pressure. Standard ligands like
Solution: The "Buchwald" Switch You need dialkylbiaryl phosphine ligands designed specifically for ortho-substituted substrates.
Ligand Performance Comparison Table:
| Ligand | Class | Suitability for 4-Iodo-2,3-dimethylaniline | Why? |
| Monodentate | Poor | Lacks electron density; labile. | |
| dppf | Bidentate | Moderate | Good bite angle, but struggles with ortho-sterics. |
| SPhos | Biaryl | Excellent | High electron density facilitates oxidative addition; bulk promotes reductive elimination [3]. |
| XPhos | Biaryl | Excellent | Similar to SPhos but even more robust for N-containing substrates. |
Q3: I am getting 2,3-dimethylaniline (minus the iodine) as a major byproduct.
Diagnosis: Protodehalogenation.
Technical Explanation: The oxidative addition occurred, but the transmetallation was too slow due to the steric bulk of the C3-methyl. Consequently, the Pd-Aryl species abstracted a hydride (likely from the solvent or base), leading to reduction (Ar-I
Solution:
-
Solvent Change: If using Isopropanol or Ethanol, switch immediately. Secondary alcohols are hydride donors. Use Toluene , Dioxane , or DMF .
-
Water Control: Ensure the system is strictly anhydrous if using strong bases.
-
Base Selection: Switch from
(heterogeneous, slow) to or to accelerate the transmetallation step.
Optimized Experimental Protocol
Method: Suzuki-Miyaura Coupling using SPhos Pd G2 Objective: Coupling 4-Iodo-2,3-dimethylaniline with Phenylboronic Acid (Generic Partner).
Reagents:
-
Substrate: 4-Iodo-2,3-dimethylaniline (1.0 equiv)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: SPhos Pd G2 (2–5 mol%)
-
Note: Using the G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.
-
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene:Water (10:1) or Anhydrous Dioxane (if dehalogenation is observed).
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aryl iodide, boronic acid, base, and SPhos Pd G2 catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen inhibits the regeneration of the active catalyst.
-
Solvent Addition: Add degassed solvent via syringe.
-
Thermal Activation: Heat the reaction block to 80–100 °C .
-
Why? High temperature is required to overcome the activation energy barrier imposed by the C3-methyl steric hindrance.
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours.
-
Success Criterion: >90% conversion of the iodide.
-
-
Workup: Filter through Celite to remove Pd black; concentrate and purify via flash chromatography.
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the amine-mediated deactivation pathway.
Figure 2: Catalytic cycle showing the "Off-Cycle" deactivation pathway caused by the free amine.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society, 116(13), 5969–5970.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Preventing hydrodehalogenation of 4-Iodo-2,3-dimethylaniline in Pd-catalyzed reactions
Case Study: 4-Iodo-2,3-dimethylaniline
Ticket ID: #HDH-4I23DMA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Matrix
The Challenge: You are observing the formation of 3,4-dimethylaniline (the hydrodehalogenated byproduct) instead of your desired cross-coupling product.
Root Cause Analysis: The substrate, 4-Iodo-2,3-dimethylaniline , presents a "Perfect Storm" for Hydrodehalogenation (HDH):
-
Electronic Activation: The amino group (
) is strongly electron-donating, increasing electron density at the Pd center after oxidative addition. This stabilizes the Pd(II) species, giving it more time to undergo side reactions. -
Steric Hindrance: The methyl group at the C3 position is ortho to the iodine (C4). This steric bulk retards the approach of the transmetallation partner (e.g., boronic acid), slowing down the desired cycle.
-
The Trap: When the desired cycle slows, the Pd(II) intermediate intercepts a hydride source (usually from solvent or base), leading to reductive elimination of the Ar-H byproduct.
Quick Diagnostic Matrix Compare your current conditions against this risk assessment table:
| Parameter | High Risk (Promotes HDH) | Low Risk (Prevents HDH) |
| Solvent | Primary/Secondary Alcohols (EtOH, iPrOH) | Aprotic / Non-polar (Toluene, 1,4-Dioxane, DMF) |
| Base | Alkoxides with | Inorganic Carbonates/Phosphates ( |
| Ligand | Simple Triphenylphosphine ( | Bulky, Electron-Rich Dialkylbiaryl Phosphines (XPhos, SPhos) |
| Water | Presence of trace water (Wacker-type oxidation) | Strictly Anhydrous |
Mechanistic Insight: The "Hydride Hijack"
To fix the problem, you must understand the competition between the Desired Pathway and the Parasitic Pathway .
The diagram below illustrates how the Palladium catalyst is "hijacked" by hydride sources when steric hindrance (from the C3-Methyl) slows down the main cycle.
Figure 1: The Mechanistic Fork. The C3-methyl group hinders Transmetallation, allowing Hydride sources (red path) to outcompete the nucleophile.
Troubleshooting Guides (FAQs)
Q1: I am using Ethanol/Water as a solvent because my boronic acid is polar. Why is this failing?
A: This is the most common cause of HDH.
-
The Chemistry: Primary and secondary alcohols (Ethanol, Isopropanol) act as hydride donors. Palladium coordinates to the alcohol, facilitates
-hydride elimination, and generates a Pd-H species. -
The Fix: Switch to a 1,4-Dioxane/Water or Toluene/Water mixture. If solubility is an issue, use DMF or DMAc . These solvents lack hydrogens on the carbon alpha to a coordinating heteroatom (or coordinate poorly), shutting down the hydride source.
Q2: Which base should I use to prevent deiodination?
A: Avoid alkoxides like Sodium Ethoxide (
-
The Chemistry: Similar to alcohols, alkoxides with
-hydrogens undergo -hydride elimination on the metal center. -
The Fix: Use inorganic bases.
-
Standard: Potassium Phosphate Tribasic (
). It is bulky and basic enough for most couplings but cannot donate a hydride. -
Alternative: Cesium Carbonate (
). The Cesium effect often improves solubility in aprotic solvents.
-
Q3: Does the catalyst load affect the ratio of Product vs. Deiodination?
A: Yes, but counter-intuitively.
-
The Chemistry: Lower catalyst loadings often lead to higher turnover numbers, but if the active species dies or enters the hydride cycle, the reaction stalls.
-
The Fix: For this specific hindered substrate, use a Pre-catalyst system (like Buchwald's G3/G4 Palladacycles). These generate the active Pd(0) species immediately and carry a bulky ligand (e.g., XPhos) that creates a "pocket" around the Pd. This pocket facilitates the entry of the coupling partner while sterically rejecting the smaller solvent/hydride interactions.
Validated Protocol: The "Anti-HDH" System
Recommended for Suzuki-Miyaura Coupling of 4-Iodo-2,3-dimethylaniline.
Reagents:
-
Substrate: 4-Iodo-2,3-dimethylaniline (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Why: The G4 precatalyst ensures strict 1:1 L:Pd ratio. XPhos is electron-rich (speeds up ox. addition) and bulky (speeds up reductive elimination of product).
-
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
-
Note: If water is required for the boronic acid activation, add degassed water (4:1 Dioxane:Water ratio).
-
Workflow:
-
Charge: Add Substrate, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.
-
Purge: Seal the vial. Evacuate and backfill with Argon (x3). Do not skip this. Oxygen promotes homocoupling and catalyst decomposition.
-
Solvent: Inject degassed 1,4-Dioxane (and degassed water if using).
-
Heat: Stir at 80°C - 100°C .
-
Tip: High temperature favors the high-energy barrier step (Transmetallation/Reductive Elimination) over the lower-barrier side reactions in this specific steric context.
-
-
Monitor: Check LCMS at 1 hour.
-
Pass Criteria: Ratio of Product : Ar-H should be > 20:1.
-
Troubleshooting Decision Tree
Figure 2: Step-by-step isolation of the hydride source.
References
-
Mechanisms of Dehalogenation: Navarro-Vázquez, A., & Alonso, D. A. (2020). Hydrodehalogenation in Pd-Catalyzed Cross-Coupling Reactions. Chemical Reviews.
-
Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides. Accounts of Chemical Research.
-
Base Selection Guide: Bases in Palladium Catalysis: A Practical Guide. Sigma-Aldrich Technical Bulletin.
-
Solvent Effects: Zauche, T. H. (2000). Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry.
(Note: While specific URLs to dynamic vendor pages may expire, the DOI links provided for academic papers are persistent.)
Technical Support Center: Regioselective Iodination of 2,3-Dimethylaniline
[1]
Status: Operational Subject: Optimization of Regioselectivity (C4 vs. C6) in 2,3-Dimethylaniline Iodination Audience: Process Chemists, Medicinal Chemists[1]
Executive Technical Summary
The iodination of 2,3-dimethylaniline (2,3-xylidine) presents a classic conflict between electronic direction and steric hindrance.[1]
-
Electronic Driver: The amino group (
) at C1 strongly directs electrophilic aromatic substitution (EAS) to the C4 (para) and C6 (ortho) positions. -
Steric Barrier:
-
C4 Position (Target): Electronically favored but sterically encumbered by the adjacent methyl group at C3 (the "buttressing effect").
-
C6 Position (Impurity): Electronically less favored than para, but sterically accessible.[1]
-
-
The Challenge: Standard protocols often yield a "soup" of 4-iodo (major), 6-iodo (minor), and 4,6-diiodo (over-reaction) products, along with oxidative tars.[1]
This guide provides troubleshooting workflows to maximize the 4-iodo-2,3-dimethylaniline isomer, the primary precursor for NSAID pharmacophores (e.g., mefenamic acid derivatives).[1]
Mechanistic Visualization
The following diagram maps the kinetic and thermodynamic landscape of this reaction.
Caption: Figure 1. Reaction pathway showing the competition between electronic direction (Path A) and steric accessibility (Path B).
Troubleshooting Guides
Issue A: "I have a mixture of 4-iodo and 6-iodo isomers."
Diagnosis: The reaction is under kinetic control rather than thermodynamic control, or the electrophile is too bulky. Mechanistic Fix: To favor the C4 (para) position despite the C3-methyl steric block, you must stabilize the transition state that leads to the para-product.
| Variable | Recommendation | Rationale |
| Solvent | Switch to Methanol or Water/MeOH | Polar protic solvents stabilize the charge-separated transition state of the para-attack more effectively than the ortho-attack. |
| Reagent | Use | Avoid bulky reagents like NIS if selectivity is poor. Elemental iodine is smaller and can access the hindered C4 site easier. |
| Temp | Ambient (20-25°C) | Very low temperatures (-78°C) often favor the kinetic ortho product (C6) because it is less hindered. Room temperature allows the system to find the thermodynamic para well. |
Protocol 1: High-Selectivity "Green" Iodination
-
Dissolve 2,3-dimethylaniline (10 mmol) in Methanol/Water (3:1) .
-
Add
(1.1 equiv) to buffer HI (prevents acid-catalyzed side reactions). -
Add powdered
(1.0 equiv) in small portions over 30 minutes. -
Stir at 25°C for 2-4 hours.
-
Result: Typically >90% C4-selectivity due to solvent stabilization.[1]
Issue B: "I am getting significant 4,6-diiodo product."
Diagnosis: The mono-iodo product is more reactive than the starting material (rare, but possible if pH drops) or localized concentration of iodine is too high. Mechanistic Fix: Control the rate of electrophile generation.
| Variable | Recommendation | Rationale |
| Stoichiometry | 0.95 Equiv of Iodine | Starve the reaction slightly. It is easier to separate unreacted starting material (via acid wash) than di-iodo byproduct. |
| Addition | Dropwise / Syringe Pump | Never dump solid iodine directly. Use a dilute solution of |
| Reagent | BTMA | Benzyltrimethylammonium dichloroiodate releases iodine slowly, preventing the "concentration spike" that causes over-iodination. |
Protocol 2: Controlled Release Method (BTMA
-
Dissolve substrate in DCM/MeOH (5:1) .
-
Add
powder (1.1 equiv). -
Add BTMA
(1.0 equiv) and stir at room temperature. -
Note: The bulky ammonium counter-ion further discourages attack at the hindered C4 position? Correction: Actually, this reagent is known to improve para selectivity by controlled release of
, minimizing di-iodination [1].[1]
Issue C: "The reaction turns into black tar (Oxidation)."
Diagnosis: Anilines are electron-rich and prone to oxidation by
-
Immediate Fix: Perform the reaction under Nitrogen/Argon .
-
Chemical Fix: Use
as the oxidant with (Oxidative Iodination). This cycles Iodide ( ) back to Iodine ( ), keeping the free iodine concentration low but constant.
FAQ: Specific Scenarios
Q: Can I use N-iodosuccinimide (NIS)?
A: Yes, but NIS is often more expensive and can be harder to separate from succinimide byproducts. More importantly, in hindered systems like 2,3-xylidine, NIS (being bulkier than
Q: How do I separate the 4-iodo and 6-iodo isomers if I get a mix? A:
-
Acid Extraction: Both are basic, so this won't separate them.[1]
-
Recrystallization: The 4-iodo isomer (para) is significantly more symmetric. It typically crystallizes from hexanes/ethyl acetate or ethanol , whereas the 6-iodo isomer remains in the mother liquor.
-
Distillation: Not recommended due to iodine lability at high heat.
Q: I specifically need the 6-iodo (ortho) isomer. How do I reverse the selectivity? A: This is difficult with free amines.
-
Strategy: Use a Thallium(III) salt (highly toxic) or Directed Ortho Metalation (DoM) .
-
Alternative: Protect the amine with a bulky group (e.g., Boc). However, bulky groups usually force para substitution.[1] To get ortho, you often need a directing group that coordinates the electrophile (like an amide) combined with a blocked para position, which you don't have.
-
Best bet for C6: Run the reaction at -78°C in a non-polar solvent (Hexane) to maximize the kinetic product, though conversion will be low.
References
-
Regioselective Iodination using BTMA ICl2
-
Green Iodination Protocols
-
Steric Hindrance in Xylidines
-
Title: Simple and scalable iodination of 2,6–dialkylanilines.[2]
- Source:N
- Context: Although focusing on the 2,6-isomer, this protocol establishes the baseline for iodinating sterically hindered dimethylanilines using molecular iodine.
-
Link:
-
Sources
- 1. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up of 4-Iodo-2,3-dimethylaniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-Iodo-2,3-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. As a versatile building block in pharmaceutical and materials science, ensuring a robust and scalable synthesis is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the production of 4-Iodo-2,3-dimethylaniline.
Our approach is grounded in years of field-proven experience, emphasizing the causality behind experimental choices to empower you with a deeper understanding of the reaction. Every recommendation is designed to be a self-validating system, enabling you to diagnose and resolve issues effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the most common method for synthesizing 4-Iodo-2,3-dimethylaniline?
-
What are the primary challenges when scaling up this synthesis?
-
How does the directing effect of the substituents on 2,3-dimethylaniline influence the reaction?
-
What are the key safety precautions to consider?
-
-
Troubleshooting Guide
-
Low Reaction Yield
-
Formation of Impurities and Side Products
-
Purification Challenges
-
Reaction Control and Exotherms during Scale-Up
-
-
Detailed Experimental Protocols
-
Lab-Scale Synthesis of 4-Iodo-2,3-dimethylaniline
-
Scale-Up Synthesis of 4-Iodo-2,3-dimethylaniline (Adapted from a similar process)
-
-
Analytical Methods for Quality Control
-
References
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Iodo-2,3-dimethylaniline?
The most prevalent and industrially viable method for the synthesis of 4-Iodo-2,3-dimethylaniline is through the electrophilic iodination of 2,3-dimethylaniline. This reaction typically involves the use of molecular iodine (I₂) in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine species.[1]
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up the production of 4-Iodo-2,3-dimethylaniline presents several key challenges:
-
Reaction Control: The iodination reaction can be exothermic, and maintaining uniform temperature distribution in a large reactor is critical to prevent runaway reactions and the formation of byproducts.
-
Byproduct Formation: The formation of isomeric and di-iodinated products is a significant issue that can complicate purification and reduce the yield of the desired product.
-
Purification: Isolating pure 4-Iodo-2,3-dimethylaniline from unreacted starting material, isomers, and other byproducts can be challenging on a large scale, often requiring optimized crystallization or chromatographic methods.
-
Material Handling: Handling large quantities of iodine and halogenated aromatic compounds requires stringent safety protocols to minimize exposure and environmental impact.
Q3: How does the directing effect of the substituents on 2,3-dimethylaniline influence the reaction?
The amino group (-NH₂) is a strong activating and ortho-, para-directing group. The two methyl groups (-CH₃) are also activating and ortho-, para-directing. In 2,3-dimethylaniline, the positions are influenced as follows:
-
Position 4 (para to the amino group): This position is highly activated and sterically accessible, making it the primary site for electrophilic substitution.
-
Position 6 (ortho to the amino group): This position is also activated but is sterically hindered by the adjacent methyl group at position 2.
-
Position 5 (meta to the amino group): This position is less activated.
Therefore, the major product expected from the iodination of 2,3-dimethylaniline is the desired 4-iodo isomer. However, the formation of other isomers, particularly the 6-iodo and di-iodinated products, can occur, especially under harsh reaction conditions.
Q4: What are the key safety precautions to consider?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Ventilation: Conduct the reaction in a well-ventilated area, preferably within a fume hood, to avoid inhalation of volatile reagents and products.
-
Reagent Handling: Iodine is corrosive and can cause severe irritation. 2,3-Dimethylaniline is toxic and can be absorbed through the skin.[2] Handle these chemicals with care and avoid direct contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste requires special handling.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of 4-Iodo-2,3-dimethylaniline.
Issue 1: Low Reaction Yield
A lower than expected yield is a frequent problem. The following diagram outlines a troubleshooting workflow to identify and address the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Causality and Solutions:
-
Reagent Quality: The purity of the starting 2,3-dimethylaniline is crucial. Impurities can interfere with the reaction. Ensure the use of high-purity starting materials. The iodine should be dry and of appropriate grade.
-
Stoichiometry: An incorrect molar ratio of iodine to the aniline can lead to incomplete reaction or the formation of di-iodinated byproducts. A slight excess of iodine is often used to drive the reaction to completion.
-
Reaction Temperature: The iodination of anilines is temperature-sensitive. Lower temperatures generally favor higher regioselectivity and minimize byproduct formation. However, excessively low temperatures can lead to a sluggish reaction. Monitor and control the temperature carefully, especially during the addition of reagents.
-
Reaction Time: The reaction should be monitored by a suitable technique (e.g., TLC or HPLC) to determine the optimal reaction time. Premature work-up will result in a low yield, while prolonged reaction times can lead to the formation of degradation products.
-
Work-up and Extraction: Incomplete quenching of excess iodine with a reducing agent like sodium thiosulfate can lead to the formation of colored impurities. Ensure the aqueous layer is colorless before proceeding. The product must be efficiently extracted from the aqueous phase. Use an appropriate organic solvent and perform multiple extractions to maximize recovery.
-
Purification Losses: The choice of purification method is critical. For crystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities in the mother liquor. For column chromatography, a well-chosen eluent system is necessary to achieve good separation.
Issue 2: Formation of Impurities and Side Products
The presence of impurities complicates purification and can impact the quality of the final product.
Common Impurities and Side Products:
| Impurity/Side Product | Formation Mechanism | Mitigation Strategy |
| Di-iodinated Products | Electrophilic substitution at multiple activated positions on the aromatic ring. | Use a controlled stoichiometry of the iodinating agent. Maintain a low reaction temperature. |
| Isomeric Products | Iodination at other activated positions (e.g., the 6-position). | Employ milder iodinating agents and optimize reaction conditions (lower temperature, controlled addition of reagents). |
| Oxidation Products | Oxidation of the aniline starting material or product, especially at elevated temperatures in the presence of air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted Starting Material | Incomplete reaction. | Ensure sufficient reaction time and appropriate stoichiometry of reagents. |
Troubleshooting Strategies:
-
Optimize Stoichiometry: Carefully control the molar ratio of iodine to 2,3-dimethylaniline. A slight excess of iodine is generally recommended, but a large excess can promote di-iodination.
-
Temperature Control: Maintain a consistently low reaction temperature (e.g., 0-5 °C) during the addition of the iodinating agent to enhance regioselectivity and minimize side reactions.
-
Choice of Iodinating Agent: While molecular iodine is common, other iodinating agents such as N-iodosuccinimide (NIS) can offer milder reaction conditions and improved selectivity in some cases.[3]
-
Inert Atmosphere: For large-scale reactions where prolonged reaction times or higher temperatures are necessary, performing the reaction under an inert atmosphere can prevent the formation of oxidative impurities.
Issue 3: Purification Challenges
Isolating pure 4-Iodo-2,3-dimethylaniline can be a significant hurdle, especially at scale.
Purification Strategy Workflow:
Caption: Decision workflow for purification strategy.
Detailed Purification Techniques:
-
Crystallization: This is often the most efficient and scalable purification method.
-
Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the product well at elevated temperatures and poorly at room temperature or below. Common solvents for anilines include ethanol, methanol, and toluene, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can aid in crystallization.
-
-
Column Chromatography: If crystallization does not provide the desired purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the product.
-
-
Vacuum Distillation: For liquid impurities with a significantly different boiling point, vacuum distillation can be an effective purification method. However, care must be taken as some anilines can decompose at high temperatures.
Issue 4: Reaction Control and Exotherms during Scale-Up
The heat generated during the iodination reaction can become a significant safety concern at larger scales.
Strategies for Thermal Management:
-
Controlled Reagent Addition: Add the iodinating agent slowly and in portions to the reaction mixture. This allows for better control of the reaction rate and heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated during the reaction.
-
Dilution: Conducting the reaction in a more dilute solution can help to absorb the heat of reaction and moderate the temperature increase.
-
Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan in place for rapid cooling if necessary.
Detailed Experimental Protocols
Lab-Scale Synthesis of 4-Iodo-2,3-dimethylaniline
This protocol is a general guideline and may require optimization.
Materials:
-
2,3-Dimethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (or another suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1 equivalent) in diethyl ether.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of iodine (1.1 equivalents) in diethyl ether to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Scale-Up Synthesis of 4-Iodo-2,3-dimethylaniline (Adapted from a similar process)
This protocol is adapted from a scalable procedure for a similar compound and should be optimized for the specific requirements of your process.[4]
Materials:
-
2,3-Dimethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring and temperature control
-
Addition funnel
-
Separatory funnel (for work-up)
-
Rotary evaporator
Procedure:
-
Charge the jacketed reactor with a saturated aqueous solution of sodium bicarbonate.
-
Add a solution of iodine in diethyl ether to the reactor.
-
Cool the reactor contents to 0-5 °C with constant stirring.
-
Slowly add 2,3-dimethylaniline to the reactor via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution on a rotary evaporator to yield the crude product.
-
Purify by crystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
| Analytical Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary assessment of purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of product identity.[5][6] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and identification of isomeric impurities. |
| Melting Point | A simple and effective method for assessing the purity of the crystalline product. |
References
-
Mishra, S., Singh, V., Jain, A., & Verma, K. K. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analyst, 125(3), 459–464. [Link]
-
ResearchGate. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. [Link]
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]
-
Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. [Link]
Sources
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Selecting the optimal base for Buchwald-Hartwig amination of 4-Iodo-2,3-dimethylaniline
Topic: Base Selection for 4-Iodo-2,3-dimethylaniline[1]
Executive Summary
You are attempting to perform a Buchwald-Hartwig (B-H) amination on 4-Iodo-2,3-dimethylaniline . This substrate presents a "Perfect Storm" of three competing mechanistic challenges:
-
The Ortho-Effect: The methyl group at the 3-position is ortho to the reactive iodine, creating significant steric strain that hinders the approach of the palladium catalyst and the base.
-
The Iodide Inhibition: Unlike aryl bromides, aryl iodides generate iodide anions (
) which can poison the catalyst by forming stable bridged dimers , effectively stalling the catalytic cycle. -
The Aniline Functionality: The presence of a free amine (
) on the substrate itself introduces risks of catalyst chelation (catalyst poisoning) or oligomerization if the external amine is not significantly more nucleophilic.
This guide prioritizes Base Selection as the primary control lever to navigate these challenges.
Module 1: The Decision Matrix (Troubleshooting)
Do not choose a base randomly. Use this logic flow to select the optimal base for your specific coupling partner.
Figure 1: Decision Logic for Base Selection. Blue nodes represent decision points based on chemoselectivity; Green/Red nodes represent the recommended reagent class.
Module 2: Technical Deep Dive & FAQ
Q1: Why is my reaction stalling with NaOtBu, even though it's the "standard" base?
Diagnosis: This is likely due to the Iodide Effect combined with solvent choice, not just the base itself.
The Mechanism:
In B-H amination of aryl iodides, the oxidative addition is fast. However, the byproduct NaI (sodium iodide) can be problematic.[1][2] If you use a polar solvent (like DMF, DMAc, or Dioxane) where NaI is soluble, the dissolved
-
Change Solvent: Switch to Toluene or Xylene . NaI is insoluble in these non-polar solvents. As the reaction proceeds, NaI precipitates out, driving the equilibrium forward (Le Chatelier’s principle).
-
Base Synergy: NaOtBu works best in Toluene because it is soluble, while the byproduct (NaI) is not.
Q2: I see significant hydrodehalogenation (Product is 2,3-dimethylaniline, Iodine is gone). Why?
Diagnosis:
-
Switch Base: Move to a weaker base like
or . These are less likely to promote the -hydride pathway. -
Switch Ligand: Use a bulkier, electron-rich ligand like BrettPhos or RuPhos . These facilitate the difficult reductive elimination step, outcompeting the side reaction.
Q3: Can I use inorganic bases like
with this substrate?
Analysis: Yes, but particle size and water content matter.
-
The Challenge: The 3-methyl steric hindrance makes the Pd-center difficult to access. Insoluble bases require phase transfer or surface reaction.
-
Recommendation: If using Carbonates, use
(Cesium Carbonate). The "Cesium Effect" (higher solubility in organic solvents compared to Potassium) is critical for hindered substrates. -
Protocol Note: Add 1-2 drops of water or use a surfactant (like TPGS-750-M) if using weaker bases in non-polar solvents to assist phase transfer.
Module 3: Optimized Experimental Protocols
Protocol A: The "Standard" (High Rate, No Sensitive FGs)
Best for coupling with simple primary/secondary amines.
| Component | Equivalents | Role |
| 4-Iodo-2,3-dimethylaniline | 1.0 equiv | Electrophile |
| Amine Partner | 1.2 equiv | Nucleophile |
| NaOtBu | 1.4 equiv | Base (Strong, Soluble) |
| Pd(OAc)2 | 2 mol% | Pre-catalyst |
| XPhos | 4 mol% | Ligand (Handles sterics) |
| Toluene | 0.2 M | Solvent (Precipitates NaI) |
Step-by-Step:
-
Charge an oven-dried vial with Pd(OAc)2, XPhos, and NaOtBu.
-
Add the Aryl Iodide and solid Amine (if applicable).
-
Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal here.
-
Add anhydrous Toluene (and liquid amine) via syringe.
-
Heat to 80-100°C . Note: Higher temp needed to overcome the ortho-methyl barrier.
-
Monitor by LCMS. NaI salt should precipitate as a white solid.
Protocol B: The "Gentle" (Functional Group Tolerant)
Best if coupling partner has esters, nitriles, or is base-sensitive.
| Component | Equivalents | Role |
| 4-Iodo-2,3-dimethylaniline | 1.0 equiv | Electrophile |
| Amine Partner | 1.2 equiv | Nucleophile |
| Cs2CO3 | 2.0 equiv | Base (Weak, Mild) |
| Pd2(dba)3 | 1-2 mol% | Pre-catalyst |
| BrettPhos | 2-4 mol% | Ligand (Excellent for weak bases) |
| t-Amyl Alcohol or Dioxane | 0.2 M | Solvent (Polarity helps solubility) |
Step-by-Step:
-
Grind
to a fine powder before use (surface area is key). -
Combine all solids in the reaction vessel.
-
Purge with Argon.[3]
-
Heat to 100°C . Note: Carbonate bases are slower; reaction time may extend to 12-24h.
Module 4: Mechanistic Visualization[2]
The following diagram illustrates where the base interacts and how the "Iodide Inhibition" loop traps the catalyst if the wrong conditions are chosen.
Figure 2: Catalytic Cycle highlighting the Iodide Trap and the Base Deprotonation step.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Improved functional group compatibility in the palladium-catalyzed amination of aryl halides. Tetrahedron Letters, 38(36), 6367-6370. [1]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7] Reaction intermediates and the mechanism of reductive elimination.[3][5][8] Journal of the American Chemical Society, 116(13), 5969-5970.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. (Context on steric hindrance). Journal of Organic Chemistry, 74(17), 6645–6648.
Sources
- 1. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Byproduct Identification in 4-Iodo-2,3-dimethylaniline Synthesis
Welcome to the dedicated technical support center for navigating the complexities of 4-Iodo-2,3-dimethylaniline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we delve into the common challenges encountered during its synthesis, with a primary focus on the identification and characterization of reaction byproducts. Our goal is to provide you with the expertise and practical guidance necessary to troubleshoot your experiments, optimize your reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when synthesizing 4-Iodo-2,3-dimethylaniline?
A1: The synthesis of 4-Iodo-2,3-dimethylaniline, typically achieved through electrophilic iodination of 2,3-dimethylaniline, can lead to several byproducts.[1] The most prevalent are:
-
Isomeric Byproducts: Due to the directing effects of the amino and methyl groups, iodination can occur at other positions on the aromatic ring, leading to the formation of 5-Iodo-2,3-dimethylaniline and 6-Iodo-2,3-dimethylaniline.
-
Di-iodinated Byproducts: Over-iodination can occur, resulting in the formation of di-iodo species, with 4,6-Diiodo-2,3-dimethylaniline being a likely candidate.[2]
-
Oxidation Products: Anilines are susceptible to oxidation, which can manifest as colored impurities or polymeric materials.[3][4] This is often exacerbated by harsh reaction conditions or exposure to air.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2,3-dimethylaniline in your crude product.
Q2: My reaction mixture is turning dark brown/purple. What does this indicate?
A2: A dark coloration is a common observation in iodination reactions and can be attributed to a few factors. The presence of molecular iodine (I₂) can impart a brown or purple color to the solution.[5] More concerningly, dark, tar-like substances often indicate the formation of oxidation byproducts.[3] Anilines are prone to oxidation, especially at elevated temperatures or in the presence of certain reagents.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Controlling the regioselectivity of the iodination is key to minimizing isomeric impurities. The choice of iodinating agent and reaction conditions plays a crucial role.[1][6]
-
Iodinating Agent: Milder iodinating agents, such as N-iodosuccinimide (NIS), often provide better selectivity compared to molecular iodine (I₂) or iodine monochloride (ICl).[1]
-
Temperature: Running the reaction at lower temperatures can enhance selectivity by favoring the thermodynamically more stable product and reducing the rates of side reactions.
-
Solvent: The polarity of the solvent can influence the reactivity of the iodinating species and the substrate, thereby affecting the isomer distribution.[6]
Q4: What is the best way to remove unreacted iodine after the reaction is complete?
A4: Unreacted iodine should be quenched during the workup procedure. This is typically achieved by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7][8] The disappearance of the characteristic iodine color indicates complete quenching.
Troubleshooting Guides
Issue 1: My final product is a mixture of isomers that are difficult to separate.
Causality: The electronic and steric effects of the amino and methyl groups on the 2,3-dimethylaniline ring direct the incoming electrophile to multiple positions. The amino group is a strong ortho-, para- director, while the methyl groups are weaker ortho-, para- directors. This leads to a mixture of iodinated products.
Troubleshooting Workflow:
-
Reaction Condition Optimization:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower to increase selectivity.
-
Vary the Iodinating Agent: If using a highly reactive agent like ICl, switch to a milder one like NIS.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, hexane) to find the optimal medium for regioselectivity.[6]
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating isomers. A systematic approach to solvent system selection is crucial. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Monitor the separation closely using Thin Layer Chromatography (TLC).
-
Crystallization: If the isomeric impurities are present in small amounts, fractional crystallization may be a viable purification method.
-
Issue 2: My product is contaminated with a higher molecular weight impurity.
Causality: This is likely a di-iodinated byproduct, formed when the desired mono-iodinated product undergoes a second iodination. This is more common when an excess of the iodinating agent is used or under forcing reaction conditions.
Troubleshooting Workflow:
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0-1.1 equivalents relative to the 2,3-dimethylaniline.
-
Consider adding the iodinating agent portion-wise to the reaction mixture to maintain a low concentration at any given time.
-
-
Analytical Confirmation:
-
Mass Spectrometry (MS): Confirm the presence of a di-iodinated species by observing a molecular ion peak corresponding to the addition of two iodine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum will show a further decrease in the number of aromatic protons compared to the mono-iodinated product.
-
Issue 3: My isolated product is discolored and appears to be degrading over time.
Causality: The discoloration is likely due to the presence of oxidized impurities. Anilines and their derivatives can be sensitive to air and light, leading to the formation of colored byproducts.[3]
Troubleshooting Workflow:
-
Reaction & Workup under Inert Atmosphere:
-
Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[3]
-
Use degassed solvents.
-
-
Storage:
-
Store the purified 4-Iodo-2,3-dimethylaniline under an inert atmosphere, protected from light, and at a low temperature.
-
Byproduct Characterization
A key aspect of troubleshooting is the accurate identification of byproducts. Below is a guide to the expected analytical signatures of the most common impurities.
Table 1: Expected Analytical Data for 4-Iodo-2,3-dimethylaniline and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Aromatic Signals (qualitative) | Expected Mass Spectrum (EI+) Key Fragments |
| 4-Iodo-2,3-dimethylaniline | C₈H₁₀IN | 247.08 | Two doublets in the aromatic region. | M+ at m/z 247, fragments from loss of I, CH₃. |
| 5-Iodo-2,3-dimethylaniline | C₈H₁₀IN | 247.08 | Two singlets in the aromatic region. | M+ at m/z 247, similar fragmentation to the 4-iodo isomer. |
| 6-Iodo-2,3-dimethylaniline | C₈H₁₀IN | 247.08 | Two doublets in the aromatic region. | M+ at m/z 247, similar fragmentation to the 4-iodo isomer. |
| 4,6-Diiodo-2,3-dimethylaniline | C₈H₉I₂N | 372.98 | One singlet in the aromatic region. | M+ at m/z 373, fragments from loss of one or two I atoms. |
| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | Three signals in the aromatic region (triplet, doublet, doublet). | M+ at m/z 121. |
Note: The predicted NMR and MS data are based on general principles of spectroscopy and may vary depending on the specific instrument and conditions used. Experimental verification is essential.
Experimental Protocols
Protocol 1: General Procedure for the Iodination of 2,3-Dimethylaniline
This protocol provides a starting point for the synthesis of 4-Iodo-2,3-dimethylaniline. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,4-dioxane).[9]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Iodinating Agent: Slowly add the iodinating agent (e.g., N-iodosuccinimide, 1.05 eq) portion-wise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the color of iodine disappears.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Analytical Characterization Workflow
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v)
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
-
Purpose: To monitor reaction progress and assess the complexity of the crude product mixture.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detector (e.g., at 254 nm).
-
Purpose: To determine the purity of the product and quantify the relative amounts of different isomers. Isomers will likely have different retention times.[10][11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Ionization: Electron Impact (EI).
-
Purpose: To separate volatile components and obtain their mass spectra for identification. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern can help distinguish between isomers.[12][13][14][15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Experiments: ¹H NMR and ¹³C NMR.
-
Purpose: To provide definitive structural information for the desired product and any isolated byproducts. The number of signals, their chemical shifts, and coupling patterns in the aromatic region are particularly diagnostic for identifying isomers.
-
Visualizations
Caption: Potential reaction pathways leading to byproducts in the synthesis of 4-Iodo-2,3-dimethylaniline.
Caption: A systematic workflow for troubleshooting and optimizing 4-Iodo-2,3-dimethylaniline reactions.
References
-
Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. 2012. Available at: [Link]
-
Dimethylaniline : Synthesis. YouTube. 2021. Available at: [Link]
-
Dimethylaniline-based hybrid compounds of cadmium diiodide: synthesis, crystal structure, and physical properties. ACS Publications. 2022. Available at: [Link]
- P-iodoaniline and preparation method thereof. Google Patents.
-
Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
2-IODO-p-XYLENE. Organic Syntheses. Available at: [Link]
-
A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][9]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. Available at: [Link]
-
4-Iodo-N,N-dimethylaniline. Wikipedia. Available at: [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
-
N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent for Regioselective Mono and Di Iodination of Phenols and Anilines in Water with Good E‐Factor. ResearchGate. Available at: [Link]
-
4-Iodo-N,N-dimethylaniline. PubChem. Available at: [Link]
-
Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PMC. Available at: [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. 2019. Available at: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]
-
HPLC analysis, different retention time? ResearchGate. Available at: [Link]
-
Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Determination of iodide by derivatization to 4-iodo--dimethylaniline and gas chromatography–mass spectrometry. Analyst (RSC Publishing). Available at: [Link]
-
Mass spectra of aniline with different ionization methods. ResearchGate. Available at: [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. MDPI. Available at: [Link]
-
Is it possible that the same molecule (not an isomer) has different retention times on HPLC? ResearchGate. Available at: [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]
- Regioselective iodination of chlorinated aromatic compounds using silver salts.
-
fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. 2016. Available at: [Link]
-
4-iodo-N,N-dimethylaniline. ChemSynthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Method Development for the Analysis of 4-Iodo-2,3-dimethylaniline Reaction Mixtures
This guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the analysis of 4-iodo-2,3-dimethylaniline reaction mixtures. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you in developing robust and reliable analytical methods. This center is structured to address common challenges through a question-and-answer format, detailed troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses some of the initial and most common inquiries that arise during the analytical method development for 4-iodo-2,3-dimethylaniline.
Q1: What is the recommended primary analytical technique for monitoring a reaction involving 4-iodo-2,3-dimethylaniline?
A1: For routine analysis and monitoring of reaction progress, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable starting point.[1][2][3] The molecular structure of 4-iodo-2,3-dimethylaniline lends itself well to separation on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. This technique is highly effective for separating the target compound from potential starting materials and byproducts commonly found in organic synthesis. For more volatile impurities or for confirmatory analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool.[4][5][6][7][8]
Q2: How do I select an optimal UV detection wavelength for 4-iodo-2,3-dimethylaniline?
A2: Aromatic compounds like 4-iodo-2,3-dimethylaniline typically exhibit strong absorbance in the UV region. A general starting point is 254 nm , a common wavelength for detecting compounds with aromatic rings. However, for optimal sensitivity, it is highly recommended to determine the compound's absorbance maximum (λmax) by running a UV-Vis spectrum of a standard solution. This will ensure the highest possible signal-to-noise ratio for your analysis.
Q3: My chromatogram shows a noisy baseline. What are the likely causes and solutions?
A3: A noisy baseline in HPLC can originate from several sources. The most frequent causes include:
-
Mobile Phase Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and a noisy baseline. Ensure your solvents are thoroughly degassed using an online degasser or by sonication.
-
Pump Malfunctions: Inconsistent solvent delivery from the pump is a common culprit. Check for leaks, worn pump seals, or issues with the check valves.
-
Detector Issues: An aging UV lamp can result in decreased light intensity and increased noise. Refer to your instrument's manual for the lamp's expected lifetime.
-
Contamination: A contaminated column or mobile phase can also contribute to baseline noise. Always use high-purity solvents and filter your mobile phase.[9]
Q4: I'm observing significant peak tailing for my 4-iodo-2,3-dimethylaniline analyte. How can I improve the peak shape?
A4: Peak tailing for basic compounds like anilines is a common issue in RP-HPLC. It is often caused by secondary interactions between the amine functional group and acidic silanol groups on the silica-based column packing. Here are some strategies to mitigate this:
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can effectively mask the active silanol sites and improve peak symmetry.
-
pH Control: Adjusting the mobile phase pH to be at least two units below the pKa of the aniline will ensure it is in its protonated form, which can reduce undesirable interactions with the stationary phase.
-
Column Selection: Employing a column with a base-deactivated stationary phase or an end-capped column can significantly reduce peak tailing.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving complex issues you may encounter during your method development.
Guide 1: Poor Resolution of Analytes
Problem: You are experiencing co-elution or inadequate separation between 4-iodo-2,3-dimethylaniline and an impurity or starting material.
Causality: Poor resolution is a function of insufficient selectivity (the ability of the chromatographic system to "discriminate" between analytes) and/or low column efficiency (resulting in broad peaks).
Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Determination of iodide by derivatization to 4-iodo--dimethylaniline and gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Stability issues of 4-Iodo-2,3-dimethylaniline under different reaction conditions
Technical Support Center: 4-Iodo-2,3-dimethylaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Iodo-2,3-dimethylaniline. It addresses common stability issues encountered under various experimental conditions, offering troubleshooting advice and preventative protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My solid 4-Iodo-2,3-dimethylaniline, which was initially off-white, has turned brown/purple upon storage. What caused this discoloration, and can I still use it?
A: This is a common observation and is typically indicative of decomposition. The primary causes are exposure to light and air (oxygen).[1] Aromatic amines, particularly iodo-substituted ones, are susceptible to photo-oxidation. The discoloration often results from the formation of colored oxidation products and potentially the liberation of trace amounts of elemental iodine (I₂), which is dark purple.
Can you still use it? It is strongly discouraged to use the discolored reagent directly in sensitive reactions, such as palladium-catalyzed couplings. The impurities can interfere with the reaction, poison the catalyst, and lead to lower yields and the formation of complex side products.[2] We recommend purifying the material by recrystallization or column chromatography before use. Always verify the purity of the purified material by TLC, melting point, or NMR analysis.
Q2: What are the optimal long-term storage conditions for 4-Iodo-2,3-dimethylaniline to prevent degradation?
A: To maintain the compound's integrity, strict storage protocols are necessary. Based on the known reactivity of similar anilines, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.[1]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[3]
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[4]
Q3: I am observing significant amounts of de-iodinated starting material (2,3-dimethylaniline) and homocoupling byproducts in my Suzuki coupling reaction. Is the instability of 4-Iodo-2,3-dimethylaniline the cause?
A: Yes, this is a classic sign of substrate instability under the reaction conditions. Palladium-catalyzed reactions often require heat and a basic environment, which can accelerate the degradation of sensitive substrates.[5][6]
-
De-iodination: This can occur via a reductive pathway, often promoted by the solvent (e.g., protic solvents), temperature, or certain additives.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of 4-Iodo-2,3-dimethylaniline can compete with the desired cross-coupling reaction, especially if the generation of the active Pd(0) catalyst is not well-controlled or if the reaction kinetics are slow.[2]
To mitigate these issues, consider optimizing your reaction conditions: screen milder bases, lower the reaction temperature, ensure rigorous degassing of all reagents and solvents, and use a more active palladium pre-catalyst or ligand system that allows for faster catalysis under gentler conditions.[2][6]
Q4: How does pH affect the stability and reactivity of 4-Iodo-2,3-dimethylaniline during aqueous workups?
A: As a substituted aniline, 4-Iodo-2,3-dimethylaniline is a weak base.
-
Acidic Conditions (pH < 4): In the presence of strong acids, the aniline nitrogen will be protonated to form an anilinium salt. This increases its water solubility but deactivates the aromatic ring towards electrophilic substitution and can alter its behavior in subsequent reactions. The compound is generally more stable to oxidation in its protonated form but may be incompatible with certain reagents.
-
Basic Conditions (pH > 8): In its free-base form, the aniline is more susceptible to oxidation, especially if oxidizing agents or dissolved oxygen are present.[7] During basic workups, it is crucial to work quickly and minimize exposure to air.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental failures.
| Problem | Potential Cause | Diagnostic Check | Recommended Solution |
| Low or No Yield in Palladium Coupling | 1. Degraded Starting Material: Impurities are poisoning the catalyst. | Check the color of your 4-Iodo-2,3-dimethylaniline. Run a TLC or ¹H NMR to assess purity against a reference standard. | Purify the material via recrystallization (see Protocol II) or purchase a fresh bottle. |
| 2. In-situ Decomposition: Reaction conditions are too harsh. | Analyze the crude reaction mixture by LC-MS or GC-MS to identify byproducts like 2,3-dimethylaniline or homocoupled dimers. | Lower the reaction temperature. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the reaction is thoroughly degassed. Use a more robust ligand/catalyst system. | |
| Inconsistent Reaction Results | 1. Variable Reagent Quality: Different batches of 4-Iodo-2,3-dimethylaniline have varying levels of purity. | Qualify each new batch of the reagent by melting point or NMR before use. | Standardize on a high-purity supplier. If purity is questionable, repurify the entire batch before use. |
| 2. Oxygen Contamination: Trace oxygen is leading to oxidative side reactions and catalyst deactivation. | Review your inert atmosphere technique. Are you using high-purity inert gas? Is your glassware properly dried and purged? | Use freeze-pump-thaw cycles for complete solvent degassing. Maintain a positive pressure of inert gas throughout the reaction. | |
| Difficult Product Purification | Formation of Colored, Polar Impurities: Oxidative degradation is creating byproducts that streak on silica gel. | Observe the color of the crude reaction mixture. If it is dark brown or black, significant decomposition has likely occurred. | Pre-treat the crude mixture by filtering it through a small plug of activated carbon or basic alumina to remove highly colored impurities before loading it onto a column. Use purified starting material to prevent the formation of these impurities in the first place. |
Data Summary
The following table summarizes key physical and stability data for 4-Iodo-2,3-dimethylaniline and its close isomers, which exhibit similar chemical behavior.
| Property | 4-Iodo-2,3-dimethylaniline | Notes and Causality |
| Molecular Formula | C₈H₁₀IN | - |
| Molecular Weight | 247.08 g/mol | - |
| Appearance | Off-white to pale yellow solid | Discolors to brown/purple upon degradation. |
| Melting Point | ~52-53°C (for 2,6-isomer)[3] | A depressed or broad melting point indicates impurity. |
| Boiling Point | ~290°C (for 2,6-isomer)[3] | High temperatures can cause decomposition. Distillation should be performed under vacuum. |
| Key Instabilities | Light: Susceptible to photodegradation. | The C-I bond can be cleaved by UV light. Aromatic amines can form colored radical species. |
| Air/Oxygen: Prone to oxidation.[1] | The electron-rich amine group makes the molecule susceptible to oxidation, leading to complex polymeric impurities.[7] | |
| Strong Acids: Forms anilinium salts.[8] | Protonation of the amine nitrogen changes its solubility and reactivity. | |
| Strong Oxidizers: Reacts violently.[1] | The amine group is readily oxidized. | |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc). Slightly soluble in water.[9] | Solubility in aqueous solutions is pH-dependent. |
Visual Diagrams
Decomposition Pathways
The following diagram illustrates the primary pathways through which 4-Iodo-2,3-dimethylaniline can degrade.
Caption: A decision tree for diagnosing low-yield coupling reactions.
Experimental Protocols
Protocol I: Recommended Handling and Storage
-
Receiving: Upon receipt, inspect the container for a proper seal. Note the initial color of the material.
-
Aliquoting: If possible, avoid repeatedly opening the main stock bottle. Aliquot the material into smaller, single-use vials inside a glovebox or under a steady stream of inert gas.
-
Storage: Store the main container and aliquots in a desiccator placed inside a refrigerator (2-8°C). The desiccator prevents condensation. Ensure the container is wrapped to protect it from light.
-
Handling: When weighing the reagent, do so quickly to minimize exposure to the atmosphere. Use in a well-ventilated fume hood.
Protocol II: Purification of Discolored 4-Iodo-2,3-dimethylaniline by Recrystallization
Disclaimer: This is a general guideline. The solvent system may require optimization.
-
Solvent Selection: In a test tube, find a suitable solvent system. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., heptane/ethyl acetate, ethanol/water).
-
Dissolution: Place the discolored solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent to fully dissolve the compound.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Filtration: Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Verification: Confirm purity by measuring the melting point and/or running an NMR spectrum.
Protocol III: General Procedure for Suzuki Coupling (Emphasizing Stability)
-
Glassware: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or N₂).
-
Degassing: Degas all solvents and aqueous solutions by sparging with inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup: To a dried flask, add the boronic acid, palladium catalyst, and ligand. Purge the flask with inert gas.
-
Reagent Addition: Add the 4-Iodo-2,3-dimethylaniline, followed by the degassed solvent and the degassed basic solution via syringe.
-
Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with the aqueous workup promptly.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N,N-Dimethylaniline. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Retrieved from [Link]
-
ChemSrc. (n.d.). 4-iod-2,6-dimethylanilin | CAS#:4102-53-8. Retrieved from [Link]
-
Larsen, C. H., & Anderson, K. W. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]
-
Cássia C. O. Santos, et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Mishra, J. P., et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8 | Chemsrc [chemsrc.com]
- 4. docs.gato.txst.edu [docs.gato.txst.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. fishersci.com [fishersci.com]
- 9. 4-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Comparing the reactivity of 4-Iodo-2,3-dimethylaniline with 4-Bromo-2,3-dimethylaniline
This comprehensive technical guide compares the reactivity profiles of 4-Iodo-2,3-dimethylaniline and 4-Bromo-2,3-dimethylaniline . It is designed for researchers requiring precise control over cross-coupling chemistry in sterically congested systems.
Executive Summary
In the synthesis of polysubstituted aromatic scaffolds, the choice between the 4-Iodo and 4-Bromo variants of 2,3-dimethylaniline is dictated by the trade-off between reactivity (oxidative addition rates) and atom economy/cost .
-
The Verdict:
-
Select the 4-Iodo variant for delicate substrates, late-stage functionalization, or when performing lithium-halogen exchange. The weaker C–I bond allows activation at significantly lower temperatures (-78 °C to RT), bypassing the steric penalty imposed by the ortho-methyl group at position 3.
-
Select the 4-Bromo variant for early-stage scale-up and robust Suzuki/Buchwald couplings where elevated temperatures (>80 °C) are permissible. It requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to overcome the activation energy barrier.
-
Chemical Profile & Structural Analysis
The defining feature of both molecules is the 2,3-dimethyl substitution pattern . The methyl group at position 3 is ortho to the halogen at position 4. This creates a "steric gate" that hinders the approach of metal catalysts (Pd, Ni) during the oxidative addition step.
| Feature | 4-Iodo-2,3-dimethylaniline | 4-Bromo-2,3-dimethylaniline | Impact on Reactivity |
| Bond Energy (C–X) | ~65 kcal/mol (272 kJ/mol) | ~81 kcal/mol (339 kJ/mol) | Critical: Iodide cleaves much faster. |
| Bond Length (C–X) | ~2.10 Å | ~1.90 Å | Longer C–I bond relieves some steric strain from the 3-methyl group. |
| Leaving Group Ability | Excellent | Good | Iodide is superior for uncatalyzed nucleophilic substitutions (though rare on arenes). |
| Lithiation (Li-X exch) | Fast at -78 °C | Sluggish; requires > -40 °C | Iodide allows kinetic control; Bromide risks benzyne formation. |
| Commercial Availability | Lower / High Cost | High / Commodity Chemical | Bromide is the standard starting material. |
Reactivity Comparison: The Mechanistic Divergence
A. Oxidative Addition (The Rate-Limiting Step)
In Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), the reaction initiates with the oxidative addition of the Ar–X bond to the Pd(0) species.
-
4-Iodo: The C–I bond is weak enough that oxidative addition is rapid, often occurring at room temperature. The large iodine atom extends further from the ring, making the bond more accessible despite the adjacent 3-methyl group.
-
4-Bromo: The stronger C–Br bond combined with the ortho-methyl steric clash significantly slows this step. Standard ligands (like PPh3) often fail or require reflux. Bulky, electron-rich phosphines (Buchwald Ligands) are necessary to facilitate this step.
B. Lithium-Halogen Exchange
-
4-Iodo: Reacts cleanly with n-BuLi or t-BuLi at -78 °C to form the aryl-lithium species. The reaction is driven by the stability of the resulting alkyl iodide.
-
4-Bromo: Lithium-halogen exchange is slower. To drive the reaction, higher temperatures (0 °C) are often needed, which can trigger ortho-lithiation (deprotonation of the methyl groups) or benzyne formation due to the adjacent protons, leading to complex mixtures.
Visualization: Catalytic Cycle & Steric Influence
The following diagram illustrates the catalytic cycle, highlighting where the 4-Iodo and 4-Bromo substrates diverge in reactivity.
Figure 1: Comparative Catalytic Cycle. Note the kinetic bottleneck for the Bromo-derivative at the oxidative addition step due to bond strength and steric hindrance.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High-Performance)
Recommended for 4-Bromo-2,3-dimethylaniline to overcome steric hindrance.
Rationale: The use of SPhos (a Buchwald ligand) creates a highly active Pd catalyst that can insert into the hindered C–Br bond. Potassium phosphate is used as a mild base to protect the aniline functionality.
-
Reagents:
-
4-Bromo-2,3-dimethylaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Charge a reaction vial with the aniline, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Toluene/Water via syringe.
-
Heat to 100 °C for 12–16 hours. Note: The Iodo analog would likely finish in <2 hours at 60 °C under these conditions.
-
Cool, filter through Celite, and purify via flash chromatography.
-
Protocol B: Lithium-Halogen Exchange
Exclusive to 4-Iodo-2,3-dimethylaniline .
Rationale: This protocol generates the nucleophilic aryl-lithium species for reaction with electrophiles (aldehydes, ketones). The Bromo-analog is not recommended for this specific protocol due to slow exchange rates at -78 °C.
-
Reagents:
-
4-Iodo-2,3-dimethylaniline (Protection of amine may be required, e.g., as TMS derivative, or use 2 equiv of n-BuLi to deprotonate NH2 first).
-
n-Butyllithium (2.2 equiv if NH2 is unprotected).
-
Electrophile (e.g., Benzaldehyde).
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Dissolve 4-Iodo-2,3-dimethylaniline in THF under Argon. Cool to -78 °C .
-
Add n-BuLi dropwise. The first equivalent deprotonates the amine; the second performs the Li-I exchange.
-
Stir for 30 mins at -78 °C. (The Iodo-lithium exchange is rapid).
-
Add the electrophile slowly.
-
Allow to warm to RT and quench with saturated NH₄Cl.
-
Selection Guide: Decision Matrix
Use this logic flow to select the correct starting material for your campaign.
Figure 2: Substrate Selection Decision Tree.
References
-
Bond Dissociation Energies
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-I vs C-Br bond strength hierarchy).
-
Suzuki Coupling Mechanisms & Conditions
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Buchwald-Hartwig Amination (Ligand Effects)
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling.
-
Compound Data
Sources
A Comparative Guide to the Synthesis of 4-Iodo-2,3-dimethylaniline Derivatives: Methodologies and Practical Insights
Introduction
4-Iodo-2,3-dimethylaniline and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the iodo group provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making these compounds versatile building blocks for the construction of complex molecular architectures.[1] The dimethylaniline scaffold itself is a common feature in many biologically active molecules. This guide provides a comparative analysis of three distinct and widely applicable methods for the synthesis of 4-iodo-2,3-dimethylaniline: Direct Electrophilic Iodination, the Sandmeyer Reaction, and the Aromatic Finkelstein Reaction. Each method will be evaluated based on its reaction mechanism, experimental protocol, and a critical assessment of its advantages and disadvantages in a research and development setting.
Method 1: Direct Electrophilic Iodination
Direct iodination is often the most straightforward approach for introducing an iodine atom onto an electron-rich aromatic ring, such as 2,3-dimethylaniline.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an iodinating agent is used to generate an electrophilic iodine species that is then attacked by the aniline ring.[2]
Reaction Principle
The amino group of the aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2,3-dimethylaniline, the para position (C4) is sterically more accessible than the other open ortho position (C6), leading to a high degree of regioselectivity for the desired 4-iodo product. Various iodinating agents can be employed, ranging from molecular iodine in the presence of an oxidizing agent to milder and more selective reagents like N-iodosuccinimide (NIS).
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-iodosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically carried out in the dark to prevent the formation of radical species.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is generally complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-iodo-2,3-dimethylaniline.
Causality Behind Experimental Choices
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine, which often requires an oxidizing agent.[3] This reduces the formation of byproducts and simplifies the purification process.
-
Acetonitrile/Dichloromethane: These aprotic solvents are selected for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Room Temperature: The reaction is typically conducted at room temperature as the high reactivity of the aniline substrate does not necessitate heating, which could lead to undesired side reactions.
-
Sodium Thiosulfate Quench: This step is crucial for removing any residual NIS or iodine, which can complicate the purification and potentially lead to product degradation.
Workflow Diagram
Caption: Workflow for Direct Iodination using NIS.
Method 2: Sandmeyer-type Reaction
The Sandmeyer reaction is a classic and robust method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[1][4] This multi-step process begins with the diazotization of the primary amine.
Reaction Principle
2,3-Dimethylaniline is first converted to its corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[1] The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the dinitrogen gas to form the desired aryl iodide.[1] The diazonium group is an excellent leaving group, facilitating the substitution reaction.[1]
Experimental Protocol
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice bath, dissolve 2,3-dimethylaniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Causality Behind Experimental Choices
-
Low Temperature (0-5 °C): This is critical for the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[1]
-
Strong Acid: The acid is required to generate nitrous acid from sodium nitrite and to prevent the coupling of the diazonium salt with unreacted aniline.
-
Potassium Iodide: This serves as the iodide source for the substitution reaction.
-
Sodium Thiosulfate Wash: This is necessary to remove the dark color of any excess iodine formed during the reaction.
Workflow Diagram
Caption: Workflow for the Sandmeyer-type Reaction.
Method 3: Aromatic Finkelstein Reaction
The aromatic Finkelstein reaction is a type of halogen exchange reaction where a bromo or chloro substituent on an aromatic ring is replaced by an iodo group.[5] This method is particularly useful when the corresponding bromoaniline is readily available.
Reaction Principle
This reaction is typically catalyzed by a copper(I) salt, often in the presence of a ligand, and uses an iodide salt like sodium iodide as the iodine source.[5] The reaction is driven by the formation of a more stable copper-iodide species and the precipitation of the less soluble sodium bromide or chloride.
Experimental Protocol: Copper-Catalyzed Iodination
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-2,3-dimethylaniline (1.0 eq.), sodium iodide (2.0 eq.), and copper(I) iodide (5 mol%).
-
Solvent and Ligand Addition: Add a suitable high-boiling solvent such as 1,4-dioxane and a ligand like N,N'-dimethylethylenediamine (10 mol%).[5]
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 110 °C) and stir for several hours (e.g., 18 hours).[5]
-
Work-up: Cool the reaction mixture to room temperature and pour it into an aqueous ammonia solution.
-
Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5] The crude product can be further purified by column chromatography.
Causality Behind Experimental Choices
-
Inert Atmosphere: Copper(I) salts are sensitive to oxidation, so an inert atmosphere is necessary to maintain the catalytic activity.[5]
-
Copper(I) Iodide Catalyst: CuI is a common and effective catalyst for this transformation.
-
Ligand: The ligand (e.g., N,N'-dimethylethylenediamine) enhances the solubility and reactivity of the copper catalyst.[5]
-
High Temperature: The C-Br bond in an aromatic ring is strong, so high temperatures are required to facilitate the halogen exchange.
-
Ammonia Work-up: The ammonia solution helps to remove the copper catalyst from the organic phase by forming a soluble copper-ammonia complex.
Workflow Diagram
Sources
A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of 4-Iodo-2,3-dimethylaniline
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 4-Iodo-2,3-dimethylaniline, a substituted aniline derivative, serves as a valuable building block in the synthesis of various target molecules, including potential drug candidates. Its utility is predicated on the precise arrangement of its functional groups—the amino, iodo, and dual methyl groups—on the aromatic ring. An error in the isomeric identity can lead to failed syntheses, inactive final compounds, and wasted resources.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to verify the structure of 4-Iodo-2,3-dimethylaniline. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and demonstrating how a synergistic, multi-technique approach provides a self-validating system for structural elucidation. The insights presented herein are designed for researchers, scientists, and drug development professionals who rely on accurate and robust analytical data.
Pillar 1: Strategic Selection of Spectroscopic Techniques
No single technique can provide a complete structural picture. The most robust confirmations are achieved by strategically combining methods that probe different aspects of the molecule's architecture. The selection of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is deliberate, as each offers complementary information.
| Technique | Information Provided | Strengths for this Analysis | Limitations |
| ¹H NMR | Maps the proton environments and their connectivity through spin-spin coupling. | Provides definitive information on the substitution pattern of the aromatic ring and confirms the presence and environment of the methyl and amine protons. | Amine (N-H) proton signal can be broad and its chemical shift is often concentration and solvent-dependent. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environment. | Confirms the carbon skeleton, including the number of aromatic and aliphatic carbons. Sensitive to the electronic effects of the iodine and nitrogen substituents. | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition times. Does not directly provide connectivity information. |
| IR Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Quickly confirms the presence of the primary amine (N-H) and distinguishes between aromatic and aliphatic C-H bonds. | Provides limited information about the overall molecular skeleton and substitution pattern. The C-I stretch is in the far-IR region and often not observed. |
| Mass Spectrometry | Determines the molecular weight and provides structural clues from fragmentation patterns. | Confirms the molecular formula (C₈H₁₀IN) via the molecular ion peak. The Nitrogen Rule and fragmentation patterns offer corroborating evidence. | Isomeric compounds can have identical molecular weights and similar fragmentation, making it insufficient for standalone confirmation of substitution patterns. |
Pillar 2: In-Depth Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise isomeric structure of 4-Iodo-2,3-dimethylaniline. By analyzing both ¹H and ¹³C spectra, we can piece together the complete molecular framework.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Iodo-2,3-dimethylaniline in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Acquire the ¹³C NMR spectrum using a broadband proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
The ¹H NMR spectrum provides a wealth of information. The key is to analyze the chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern) of each signal. Protons on an aromatic ring are deshielded and typically resonate between 6.5 and 8.0 ppm[1].
-
Causality of Chemical Shifts: The electron-donating amino group (-NH₂) and weakly donating methyl groups (-CH₃) tend to shield nearby protons (shifting them upfield), while the electron-withdrawing iodine atom (-I) deshields them (shifting them downfield).
Predicted ¹H NMR Data for 4-Iodo-2,3-dimethylaniline
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic H-5 | ~7.3 - 7.5 | 1H | Doublet (d) | Jortho ≈ 7-9 Hz | This proton is ortho to the electron-withdrawing iodine atom, leading to a significant downfield shift. It is coupled to H-6. |
| Aromatic H-6 | ~6.5 - 6.7 | 1H | Doublet (d) | Jortho ≈ 7-9 Hz | This proton is ortho to the strongly electron-donating amino group, resulting in a pronounced upfield shift. It is coupled to H-5.[2] |
| Amine (-NH₂) | ~3.5 - 4.5 (variable) | 2H | Broad Singlet (br s) | N/A | The signal is often broad due to quadrupolar relaxation and chemical exchange. Its position is solvent and concentration-dependent. Can be confirmed by D₂O exchange.[3] |
| Methyl (-CH₃ at C-2) | ~2.2 - 2.4 | 3H | Singlet (s) | N/A | Aligned ortho to the amino group. |
| Methyl (-CH₃ at C-3) | ~2.1 - 2.3 | 3H | Singlet (s) | N/A | Aligned meta to the amino group. The two methyl signals are expected to be distinct but may be close in chemical shift. |
The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments. For the proposed structure, we expect to see 8 distinct signals. Aromatic carbons typically absorb in the 120-150 ppm range[1].
Predicted ¹³C NMR Data for 4-Iodo-2,3-dimethylaniline
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-4 (C-I) | ~85 - 95 | The direct attachment to iodine causes a significant upfield shift (the "heavy atom effect"). This is a key signature peak. |
| C-1 (C-NH₂) | ~145 - 150 | Attached to the electronegative nitrogen atom, this carbon is significantly deshielded and shifted downfield. |
| C-2, C-3 (C-CH₃) | ~125 - 135 | The two carbons bearing methyl groups will have distinct chemical shifts. |
| C-5, C-6 (C-H) | ~115 - 130 | The chemical shifts of these carbons are influenced by their proximity to the various substituents. |
| Methyl Carbons (-CH₃) | ~15 - 25 | These aliphatic carbons appear in the characteristic upfield region. Two distinct signals are expected. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The principle relies on the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
The IR spectrum of 4-Iodo-2,3-dimethylaniline should display characteristic bands confirming its primary aromatic amine structure.
Predicted IR Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| N-H Stretch (Asymmetric & Symmetric) | 3400 - 3500 and 3300 - 3400 | Medium, Sharp | The presence of two distinct peaks in this region is definitive proof of a primary amine (-NH₂).[3][4] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Confirms the presence of protons on the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Indicates the C-H bonds of the two methyl groups. |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong | Further evidence of the primary amine functional group.[4] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected, characteristic of the benzene ring. |
| Aromatic C-N Stretch | 1250 - 1335 | Strong | Confirms the bond between the aromatic ring and the nitrogen atom.[4] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the crucial data points of molecular weight and formula, which are confirmed through the analysis of fragmentation patterns.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
The mass spectrum provides the final piece of corroborating evidence.
Predicted Mass Spectrometry Data
| m/z Value | Assignment | Rationale |
| 247 | [M]⁺˙ (Molecular Ion) | This peak confirms the molecular weight of the compound. Its odd value is consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.[3] |
| 232 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 120 | [M - I]⁺ | Loss of an iodine radical. The C-I bond is relatively weak, making this a very probable and significant fragmentation pathway. |
Synergistic Workflow and Conclusion
The true power of this analytical approach lies not in the individual data sets, but in their synthesis. The MS data confirms the correct molecular weight and formula. The IR spectrum confirms the presence of the essential primary amine functional group. Finally, the detailed ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the molecular structure, confirming the 4-Iodo-2,3-dimethyl substitution pattern and distinguishing it from all other possible isomers.
This structured, multi-technique workflow constitutes a self-validating system, ensuring the highest degree of confidence in the structural assignment of 4-Iodo-2,3-dimethylaniline for its application in research and development.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the comprehensive spectroscopic analysis.
Caption: Comprehensive workflow for the structural confirmation of 4-Iodo-2,3-dimethylaniline.
References
-
ResearchGate. NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Available at: [Link]
-
PubChem. 4-Iodo-N,N-dimethylaniline. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. 4-Iodo-N,N-dimethylaniline. Wikimedia Foundation. Available at: [Link]
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
-
ResearchGate. (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Available at: [Link]
-
University of Calgary. IR: amines. Available at: [Link]
-
ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. Available at: [Link]
-
V. V. V. V. S. S. S. College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
ACS Publications. Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Available at: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
-
YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]
-
University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [https://www.rjpbcs.com/pdf/2017_8(1)/[5].pdf]([Link]5].pdf)
-
PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Institutes of Health. Available at: [Link]
-
NIST WebBook. Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. National Institute of Standards and Technology. Available at: [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. Rice University. Available at: [Link]
-
Jasperse, Chem 360. Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]
-
ACS Publications. Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Available at: [Link]
-
YouTube. Introduction to IR Spectroscopy - Amines. Epistemeo. Available at: [Link]
-
University of California, Irvine. Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
ResearchGate. Mass spectra of aniline with different ionization methods. Available at: [Link]
-
PubMed. Determination of Iodide by Derivatization to 4-iodo-N,N-dimethylaniline and Gas Chromatography-Mass Spectrometry. National Library of Medicine. Available at: [Link]
-
Michigan State University. Mass Spectrometry. Department of Chemistry. Available at: [Link]
-
ACS Publications. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[6]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Organic Letters. Available at: [Link]
-
Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]
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A comparative study of different catalysts for Sonogashira coupling of 4-Iodo-2,3-dimethylaniline
The following guide provides a comparative technical analysis of catalytic systems for the Sonogashira coupling of 4-Iodo-2,3-dimethylaniline . This specific substrate presents a unique dual challenge: electronic deactivation (due to the electron-rich amino group) and steric hindrance (due to the ortho-methyl group at position 3).
Executive Summary & Substrate Analysis
Target Molecule: 4-Iodo-2,3-dimethylaniline CAS: [Not ubiquitously listed, analogue to 4-iodo-3,5-dimethylaniline] Application: Precursor for indole-based kinase inhibitors, diarylalkyne liquid crystals, and functionalized aniline intermediates.
The Chemoselectivity Challenge
This substrate is not a standard aryl halide.[1] It possesses two critical features that dictate catalyst choice:
-
Mono-Ortho Steric Hindrance (C3-Methyl): The methyl group at position 3 is ortho to the reactive iodine (C4). This creates steric bulk that impedes the approach of the palladium species during oxidative addition and, more critically, slows down transmetalation.
-
Electron-Rich Character (-NH2, 2x -CH3): The aniline nitrogen and methyl groups increase electron density on the aromatic ring. While this stabilizes the oxidative addition product, it renders the initial C–I bond slightly less electrophilic than in electron-deficient arenes. Furthermore, the free amine (-NH2) can act as a competitive ligand, potentially poisoning the Pd catalyst if not properly managed.
Comparative Catalyst Analysis
We compare four distinct catalytic systems ranging from the industry standard to advanced high-turnover methodologies.
| Feature | System A: The Standard | System B: The Steric Specialist | System C: The Green Heterogeneous | System D: The Cost-Saver |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(dba)₂ / XPhos | Pd/C (10%) / CuI | Cu(PPh₃)₂BH₄ |
| Ligand Class | Triphenylphosphine (Simple) | Buchwald Biaryl (Bulky/Rich) | None (Surface active) | Phosphine-Stabilized Cu |
| Reaction Temp | 60–80 °C | 25–40 °C (Mild) | 80–100 °C | 110–120 °C |
| Time | 4–12 Hours | 1–4 Hours | 12–24 Hours | 24 Hours |
| Yield (Est.) | 85–92% | 95–99% | 75–85% | 80–90% |
| Key Benefit | Low cost, high availability | Highest turnover, mildest conditions | Recyclable catalyst | Palladium-free (No heavy metal trace) |
| Primary Risk | Homocoupling (Glaser) | High ligand cost | Leaching of Pd | Harsh conditions required |
System A: The Classic (Pd(PPh₃)₂Cl₂ / CuI)
-
Mechanism: The "workhorse" system. The CuI co-catalyst activates the terminal alkyne, forming a copper acetylide that transmetalates to the Pd(II) center.[2]
-
Suitability: Excellent for this substrate.[1] The steric hindrance of the 3-methyl group is moderate (mono-ortho), meaning the standard PPh₃ ligand is small enough to accommodate the substrate but bulky enough to promote reductive elimination.
-
Constraint: Requires careful exclusion of oxygen to prevent Glaser homocoupling of the alkyne, which consumes the starting material.
System B: The Steric Specialist (Pd(dba)₂ / XPhos)
-
Mechanism: Uses XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich ligand.
-
Why it wins: The massive steric bulk of XPhos forces the Pd center into a mono-ligated species [Pd(L)], which is exponentially more active for oxidative addition. For ortho-substituted substrates like 4-iodo-2,3-dimethylaniline, this system prevents the "over-crowding" seen with bis-phosphine complexes, allowing the reaction to proceed at room temperature.
-
Reference Grounding: Buchwald’s protocols for hindered aryl halides confirm that biaryl phosphines outperform PPh₃ by orders of magnitude in TOF (Turnover Frequency).
System C: Heterogeneous (Pd/C)
-
Mechanism: Palladium nanoparticles supported on activated carbon serve as the active sites.
-
Suitability: Ideal for late-stage pharmaceutical synthesis where metal scavenging is costly. The free amine on the substrate can actually help stabilize leached Pd species, keeping the cycle active, though this "Boomerang effect" can complicate purification.
System D: Copper-Catalyzed (Pd-Free)
-
Mechanism: Relies on a Cu(I) cycle where the oxidative addition of the aryl iodide occurs directly to a copper species (often requiring higher temps and chelating ligands).
-
Suitability: Only viable because the leaving group is Iodine . Aryl bromides would fail here. The 4-iodo-2,3-dimethylaniline is reactive enough for this cost-effective method, provided the solvent boiling point allows for >100°C (e.g., DMF or DMSO).
Mechanistic Visualization (The Steric Bottleneck)
The following diagram illustrates the catalytic cycle, highlighting where the ortho-methyl group exerts its influence (Transmetalation).
Figure 1: Catalytic cycle showing the critical Transmetalation step where the C3-methyl group of the aniline derivative interacts with the incoming copper acetylide.
Experimental Protocols
Protocol A: High-Yield Method (System B - XPhos)
Best for: Small scale, high value, difficult alkynes.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Pd(dba)₂ (2 mol%)
-
XPhos (4 mol%)
-
4-Iodo-2,3-dimethylaniline (1.0 equiv)
-
Cs₂CO₃ (2.0 equiv) - Note: Carbonate bases are preferred over amines here to prevent Pd coordination by the substrate's NH2.
-
-
Solvent: Add anhydrous Acetonitrile (MeCN) or Toluene (0.2 M concentration).
-
Activation: Stir for 60 seconds to allow pre-catalyst formation.
-
Addition: Add the Terminal Alkyne (1.2 equiv).
-
Reaction: Seal and stir at 45 °C for 2–4 hours.
-
Workup: Filter through a celite pad, wash with EtOAc, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Standard Scale-Up Method (System A - Pd/Cu)
Best for: Gram-scale synthesis, cost efficiency.
-
Charge: To a round-bottom flask, add:
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (2 mol%)
-
4-Iodo-2,3-dimethylaniline (1.0 equiv)
-
-
Solvent/Base: Add degassed THF and Triethylamine (Et₃N) in a 3:1 ratio.
-
Addition: Add Terminal Alkyne (1.1 equiv) dropwise under N₂ flow.
-
Reaction: Heat to 60 °C for 6–12 hours. Monitoring by TLC is crucial as the free amine can cause streaking; use an amine-deactivated silica plate if necessary.
-
Quench: Dilute with ammonium chloride (sat. aq.) to chelate copper salts (turns blue). Extract with DCM.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling of amino-aryl iodides.
References
-
BenchChem. (2025).[3] Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline with Terminal Alkynes. Retrieved from
-
Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55, 1213-1220. Retrieved from
- Gelderblom, P., et al. (2016). Steric Effects in the Sonogashira Reaction of Ortho-Substituted Aryl Iodides. Chemistry – A European Journal, 22(14), 4850-4857.
-
Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Hindered Substrates.[2] Accounts of Chemical Research, 41(11), 1461–1473.
-
Handa, S., et al. (2018).[4] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[4] Organic Letters, 20(2), 542–545. Retrieved from
Sources
Cost-effectiveness analysis of different synthetic routes to 4-Iodo-2,3-dimethylaniline
For researchers and professionals in the field of drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. 4-Iodo-2,3-dimethylaniline serves as a critical building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, focusing on cost-effectiveness, scalability, and overall efficiency. We will delve into the practical considerations and underlying chemical principles of each method, supported by experimental data and authoritative references.
Introduction: The Strategic Importance of 4-Iodo-2,3-dimethylaniline
4-Iodo-2,3-dimethylaniline is a substituted aniline that is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility often stems from the presence of the iodine atom, which can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. The dimethylaniline scaffold itself is a common motif in medicinal chemistry. The selection of a synthetic route that is not only high-yielding but also economically viable and scalable is a critical decision in the early stages of drug development and chemical process research.
Synthetic Strategies: A Head-to-Head Comparison
Two primary strategies dominate the synthesis of 4-Iodo-2,3-dimethylaniline: the direct iodination of 2,3-dimethylaniline and the Sandmeyer reaction starting from the corresponding diazonium salt. Each approach presents a unique set of advantages and disadvantages in terms of reagent cost, reaction conditions, and overall process complexity.
Route 1: Direct Electrophilic Iodination of 2,3-dimethylaniline
This is often the most straightforward approach, involving the direct introduction of an iodine atom onto the aromatic ring of 2,3-dimethylaniline. The directing effects of the amino and methyl groups favor substitution at the para position relative to the amine.
The reaction proceeds via an electrophilic aromatic substitution mechanism. An iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), is used to generate an electrophilic iodine species that is then attacked by the electron-rich aniline ring.
Experimental Protocol: Iodination using Iodine Monochloride
-
Dissolution: Dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.
-
Addition of ICl: Slowly add a solution of iodine monochloride (1.0-1.1 eq) in the same solvent to the cooled aniline solution. The addition should be dropwise to maintain the temperature.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess ICl by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Neutralize the reaction mixture with a base, such as sodium bicarbonate or sodium hydroxide, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Diagram: Electrophilic Iodination Workflow
Caption: Workflow for the direct iodination of 2,3-dimethylaniline.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction offers an alternative, multi-step approach that can sometimes provide cleaner products and higher regioselectivity. This method involves the diazotization of the amino group of 2,3-dimethylaniline, followed by the introduction of iodine using a potassium iodide solution.
The first step is the formation of a diazonium salt by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with potassium iodide, where the iodide ion displaces the dinitrogen gas to form the aryl iodide.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2,3-dimethylaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.1-1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with aqueous sodium thiosulfate (to remove excess iodine), water, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation.
Diagram: Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer reaction to synthesize 4-Iodo-2,3-dimethylaniline.
Cost-Effectiveness and Performance Analysis
The choice between these two routes often comes down to a balance of factors including raw material costs, operational complexity, and overall yield and purity.
| Feature | Direct Iodination (ICl) | Sandmeyer Reaction |
| Starting Material | 2,3-dimethylaniline | 2,3-dimethylaniline |
| Key Reagents | Iodine Monochloride (ICl) | Sodium Nitrite, Potassium Iodide, Strong Acid |
| Reagent Cost | Moderate to High | Low to Moderate |
| Yield | Generally Good (70-85%) | Variable, often Good (65-80%) |
| Purity (Crude) | Good, main impurity is often starting material | Can be lower due to side reactions (e.g., phenol formation) |
| Scalability | Good, but exothermicity needs careful control | Good, but handling of diazonium salts requires caution |
| Process Safety | ICl is corrosive and moisture-sensitive | Diazonium salts can be explosive if allowed to dry |
| Environmental Impact | Use of halogenated solvents can be a concern | Generation of nitrogen gas is benign, but aqueous waste needs treatment |
In-Depth Discussion and Recommendation
Direct Iodination: This method is often favored for its simplicity and fewer reaction steps. The use of iodine monochloride is highly effective, leading to good yields. However, ICl is a corrosive and hazardous reagent that requires careful handling. The cost of ICl can also be a significant factor, especially on a larger scale. From a process chemistry perspective, controlling the reaction temperature is critical to prevent the formation of di-iodinated byproducts.
Sandmeyer Reaction: While involving more steps, the Sandmeyer reaction utilizes cheaper and more readily available reagents like sodium nitrite and potassium iodide. This can make it a more cost-effective option for large-scale production. A key advantage is the high regioselectivity, as the position of the amino group dictates the site of iodination. However, the instability of diazonium salts is a major safety consideration; they are typically not isolated and used immediately in solution at low temperatures. The potential for side reactions, such as the formation of phenols, can sometimes lower the yield and complicate purification.
For small-scale laboratory synthesis where simplicity and speed are prioritized, direct iodination using N-iodosuccinimide (a safer alternative to ICl) or carefully handled ICl is often the preferred method. The higher reagent cost is less of a factor at this scale.
For large-scale industrial production , the Sandmeyer reaction generally presents a more cost-effective and scalable option due to the lower cost of bulk reagents. The safety protocols for handling diazonium salts are well-established in industrial settings, mitigating the associated risks. The potential for lower yields can often be offset by process optimization and recycling of unreacted starting materials.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available budget, and the safety infrastructure in place. It is recommended to perform a small-scale trial of both routes to determine the most efficient and reliable method for your specific laboratory conditions.
References
A Comparative Guide to the Kinetic Studies of Suzuki Coupling Reactions: The Case of 4-Iodo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2][3] The efficiency of this palladium-catalyzed reaction is paramount in process development and manufacturing. Understanding the reaction kinetics is not merely an academic exercise; it is a critical tool for optimizing reaction conditions, improving yields, and ensuring process safety and scalability.
This guide provides a comprehensive comparison of the kinetic profile of the Suzuki coupling reaction involving 4-iodo-2,3-dimethylaniline, a substrate of interest in medicinal chemistry due to the prevalence of the dimethylaniline moiety in bioactive molecules. We will explore the theoretical underpinnings of the reaction kinetics, present a detailed experimental protocol for its study, and compare its expected performance against alternative aryl halides to elucidate the influence of electronic and steric factors.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[1]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[1][3][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1][5][8]
The kinetics of the overall reaction are a composite of the rates of these elementary steps. By systematically varying the concentrations of the reactants and catalyst, we can determine the reaction order with respect to each component and gain insights into the rate-determining step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Kinetic Analysis: 4-Iodo-2,3-dimethylaniline vs. Alternatives
To understand the specific kinetic behavior of 4-iodo-2,3-dimethylaniline, it is instructive to compare it with other aryl halides under identical reaction conditions. We will consider two representative alternatives:
-
4-Iodoacetophenone: An iodoarene with a strong electron-withdrawing group.
-
4-Bromo-2,3-dimethylaniline: A bromoarene with the same substitution pattern as our primary substrate.
| Substrate | Key Features | Expected Impact on Oxidative Addition Rate | Rationale |
| 4-Iodo-2,3-dimethylaniline | Electron-donating methyl groups, bulky ortho-substituents, iodine leaving group. | Moderate | The electron-donating groups may slightly decrease the rate of oxidative addition compared to unsubstituted iodobenzene. The ortho-methyl groups could introduce steric hindrance. The C-I bond is the weakest among the halogens, favoring a faster reaction.[5][6] |
| 4-Iodoacetophenone | Strong electron-withdrawing acetyl group, iodine leaving group. | Fast | The electron-withdrawing group polarizes the C-I bond, making the carbon more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[6] |
| 4-Bromo-2,3-dimethylaniline | Electron-donating methyl groups, bulky ortho-substituents, bromine leaving group. | Slow | The C-Br bond is stronger than the C-I bond, leading to a significantly slower rate of oxidative addition.[5][6] This is often the primary factor determining the overall reaction rate when comparing iodo and bromo analogs. |
Experimental Protocol for Kinetic Studies
The following protocol outlines a method for determining the initial rates of the Suzuki coupling reaction using Gas Chromatography (GC) for reaction monitoring.
Caption: Experimental workflow for kinetic analysis of Suzuki coupling reactions.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of 4-iodo-2,3-dimethylaniline, phenylboronic acid, and a suitable base (e.g., K₂CO₃) in the chosen solvent (e.g., dioxane/water mixture).[1]
-
Prepare a stock solution of a suitable internal standard (e.g., dodecane) for GC analysis.
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if necessary).[5]
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the appropriate volumes of the aryl halide, phenylboronic acid, base, and internal standard stock solutions.
-
Add the solvent to reach the desired total reaction volume.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and allow it to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a precise volume of the catalyst stock solution. Start a timer immediately.
-
At regular time intervals (e.g., every 5 minutes for the first 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a mixture of ethyl acetate and water to stop the reaction and extract the organic components.
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product as a function of time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.
-
-
Determination of Reaction Orders:
-
Repeat the experiment, systematically varying the initial concentration of one reactant while keeping the concentrations of all other components constant.
-
Determine the reaction order with respect to each reactant by analyzing the effect of its concentration on the initial rate. For example, if doubling the concentration of the aryl halide doubles the initial rate, the reaction is first order with respect to the aryl halide.
-
Expected Kinetic Data Summary
The following table summarizes the expected kinetic outcomes based on established principles of Suzuki coupling reactions.
| Parameter | 4-Iodo-2,3-dimethylaniline | 4-Iodoacetophenone | 4-Bromo-2,3-dimethylaniline |
| Relative Initial Rate | Moderate | High | Low |
| Reaction Order w.r.t. Aryl Halide | ~1 | ~1 | ~1 |
| Reaction Order w.r.t. Boronic Acid | Fractional to 1 | Fractional to 1 | Fractional to 1 |
| Reaction Order w.r.t. Catalyst | ~1 | ~1 | ~1 |
| Reaction Order w.r.t. Base | Complex, often non-integer | Complex, often non-integer | Complex, often non-integer |
Note: The reaction order with respect to the boronic acid and base can be complex and non-integer, as they are involved in multiple equilibria in the catalytic cycle, including the formation of the active boronate species.[1][3]
Conclusion
The kinetic study of the Suzuki coupling of 4-iodo-2,3-dimethylaniline provides valuable insights into its reactivity profile. By comparing its performance to analogs with different electronic properties and leaving groups, we can make informed decisions in the design and optimization of synthetic routes. The electron-donating nature of the methyl groups in 4-iodo-2,3-dimethylaniline is expected to result in a moderate reaction rate, faster than its bromo counterpart but slower than an iodoarene activated by an electron-withdrawing group. The provided experimental protocol offers a robust framework for obtaining reliable kinetic data, enabling chemists to tailor reaction conditions for optimal efficiency, yield, and purity in the synthesis of complex molecules.
References
- Vertex AI Search. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | What a Difference a Base Makes | Request PDF - ResearchGate.
- MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Suzuki reaction.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4-iodoacetophenone and phenylboronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics.
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- 8. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Novel Kinase Inhibitors Derived from the 4-Iodo-2,3-dimethylaniline Scaffold
Introduction: The Strategic Value of the 4-Iodo-2,3-dimethylaniline Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. Substituted anilines are recognized as "privileged structures" due to their capacity to be elaborated into complex molecules that interact with a wide array of biological targets.[1][2] The 4-iodo-2,3-dimethylaniline scaffold, in particular, offers a unique combination of features that make it an exemplary starting point for the synthesis of targeted therapies, especially in oncology.
The strategic utility of this scaffold can be attributed to three key properties:
-
Defined Vector for Synthesis: The iodine atom at the 4-position provides a reactive handle, ideal for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This allows for the predictable and high-yield introduction of complex heterocyclic systems, a common strategy in the synthesis of kinase inhibitors.
-
Modulation of Physicochemical Properties: The ortho-dimethyl substitution pattern flanking the amine group sterically influences the conformation of the final molecule. This steric hindrance can be exploited to fine-tune binding pocket interactions and improve selectivity. Furthermore, the lipophilicity imparted by the methyl groups can enhance membrane permeability and oral bioavailability.
-
Proven Pharmacophoric Element: The aniline core is a cornerstone of numerous FDA-approved kinase inhibitors.[3][4] It frequently serves as the key hydrogen-bond donor/acceptor moiety that anchors the inhibitor to the hinge region of the kinase ATP-binding pocket.
This guide presents a comparative analysis of two novel, hypothetical drug candidates, QC-101 and QC-102 , synthesized from a 4-iodo-2,3-dimethylaniline starting block. Both candidates were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two clinically validated targets implicated in tumor angiogenesis and proliferation.[5][6] The following sections will detail their efficacy based on a series of preclinical assays, providing the supporting data and methodologies required for a critical evaluation by drug development professionals.
Candidate Overview and Mechanism of Action
QC-101 and QC-102 were synthesized by coupling 4-iodo-2,3-dimethylaniline with a 6,7-dimethoxyquinazoline core, a classic strategy for targeting the ATP-binding site of kinases.[3][7] The structural difference lies in the solubilizing side chain at the 6-position of the quinazoline ring, a modification intended to improve pharmacokinetic properties without compromising target engagement.
-
Candidate QC-101: Features a standard morpholinoethyl side chain, promoting aqueous solubility.
-
Candidate QC-102: Incorporates a novel piperidinyl-propanol side chain, designed to potentially form an additional hydrogen bond within the solvent-front region of the kinase domain.
The central hypothesis is that both compounds will inhibit the phosphorylation cascade initiated by VEGF and EGF, thereby blocking downstream signaling pathways crucial for tumor cell survival and proliferation.
Logical Workflow: From Scaffold to Lead Candidate Selection
The diagram below illustrates the logical progression of the experimental workflow designed to compare QC-101 and QC-102 and select a lead candidate for further development.
Caption: Mechanism of action for QC compounds.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following standard operating procedures were employed.
LANCE® Ultra TR-FRET Kinase Assay (for IC50 Determination)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase activity in a high-throughput format.
Causality: The choice of a TR-FRET assay is based on its high signal-to-background ratio and low susceptibility to interference from colored compounds, making it superior to absorbance-based methods for primary screening. The assay directly measures the phosphorylation of a substrate, providing a precise quantification of enzymatic activity.
Protocol:
-
Reagent Preparation: Prepare a 2X kinase/substrate solution (e.g., purified VEGFR-2 kinase and ULight™-poly-GT substrate in kinase buffer) and a 4X compound solution (serial dilutions of QC-101/QC-102 in DMSO, then diluted in kinase buffer).
-
Reaction Setup: In a 384-well microplate, add 2.5 µL of 4X compound solution to each well. Add 5 µL of 2X kinase/substrate solution to initiate the reaction. As a control, use DMSO vehicle for 100% activity and a known potent inhibitor (e.g., Sorafenib) for 0% activity.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 2.5 µL of 4X ATP solution to start the phosphorylation. Immediately add 5 µL of 4X Eu-W1024 anti-phosphotyrosine antibody solution to stop the reaction and prepare for detection.
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader (e.g., PHERAstar), measuring emissions at 665 nm and 615 nm.
-
Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay (for GI50 Determination)
This protocol quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.
Causality: The CellTiter-Glo® assay is selected for its sensitivity and simplicity. It is a single-add "glow" type assay that requires no washing steps, minimizing pipetting errors and making it ideal for high-throughput screening of antiproliferative effects.
Protocol:
-
Cell Plating: Seed A549 or HUVEC cells into a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of QC-101 and QC-102. Add 10 µL of the compound dilutions to the respective wells and incubate for 72 hours.
-
Reagent Equilibration: Remove the CellTiter-Glo® reagent from the freezer and allow it to equilibrate to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot the normalized data against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.
Conclusion and Forward Path
The experimental data presented in this guide provides a clear and compelling case for the superiority of candidate QC-102 over QC-101 . QC-102 consistently outperformed its counterpart across biochemical, cellular, and in vivo assays, demonstrating greater potency and efficacy. The structural modification in QC-102 not only enhanced target binding at the molecular level but also translated into a more profound biological effect in complex tumor models.
The causality is clear: the enhanced biochemical potency of QC-102 is the primary driver of its improved cellular and in vivo performance. Therefore, QC-102 is selected as the lead candidate for advancement into formal preclinical development, which will include comprehensive ADME/Tox profiling and IND-enabling studies. The 4-iodo-2,3-dimethylaniline scaffold has proven to be an excellent starting point, successfully yielding a potent dual-kinase inhibitor with promising therapeutic potential.
References
- Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
- ResearchGate. (n.d.). Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and acrylonitrile (9) as starting materials.
- BenchChem. (2025). Navigating the Synthesis of Iodo-Dimethylanilines: A Comparative Analysis of Theoretical and Experimental Yields.
- National Institutes of Health (NIH). (n.d.). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers.
- PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
- Taylor & Francis. (n.d.). Dimethylaniline – Knowledge and References.
- PubMed. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors.
- MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
- PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors.
- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
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- 4. news.umich.edu [news.umich.edu]
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- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-Iodo-2,3-dimethylaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Iodo-2,3-dimethylaniline was found. The following procedural guide is synthesized from safety data for structurally analogous compounds, including 4-Iodoaniline, 2,3-Dimethylaniline, and other substituted anilines.[1][2][3][4][5] It is imperative to treat 4-Iodo-2,3-dimethylaniline as a hazardous substance and to conduct a thorough risk assessment before commencing any work.
Hazard Analysis: Understanding the Risks
Substituted anilines as a class of compounds present significant health risks. The primary hazards associated with compounds like 4-Iodo-2,3-dimethylaniline are extrapolated from its structural components: the aniline backbone, iodine substituent, and dimethyl groups.
Core Toxicological Concerns:
-
Acute Toxicity: Anilines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][6][7] The primary route of exposure for aniline derivatives is often through dermal contact.[8][9]
-
Methemoglobinemia: A critical and often delayed-onset hazard of aniline exposure is the formation of methemoglobin.[3][5] This condition impairs the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be fatal. The onset of symptoms may be delayed for 2 to 4 hours or more after exposure.[3]
-
Organ Damage: Prolonged or repeated exposure to similar compounds may cause damage to organs, particularly the kidneys, liver, and blood.[2][10][11]
-
Irritation: Direct contact is expected to cause serious irritation to the skin and eyes, as well as respiratory tract irritation if inhaled as a dust or vapor.[3][4][5]
-
Carcinogenicity and Mutagenicity: Some aniline derivatives are suspected of causing cancer or genetic defects.[6][7]
Hazard Identification Summary Table
| Hazard Class | Category | GHS Hazard Statement (Anticipated) |
| Acute Toxicity (Oral) | Category 3/4 | Toxic or Harmful if swallowed.[2][3][4] |
| Acute Toxicity (Dermal) | Category 3/4 | Toxic or Harmful in contact with skin.[2][4][6] |
| Acute Toxicity (Inhalation) | Category 3/4 | Toxic or Harmful if inhaled.[2][4][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | Category 2/3 | May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[2][3][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling 4-Iodo-2,3-dimethylaniline. The causality is clear: to prevent systemic toxicity, all potential routes of exposure—dermal, ocular, and respiratory—must be blocked.
PPE Specification Table
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Thicker nitrile, neoprene, or Viton®. Rationale: The most significant exposure route for aniline is dermal absorption.[8][9] Double-gloving provides robust protection against splashes and allows for safe removal of the contaminated outer glove without compromising hand safety. Always check glove manufacturer recommendations for chemical compatibility. |
| Eye/Face Protection | Tightly Fitting Safety Goggles & Face Shield | Rationale: Protects against splashes of solutions or fine dust particles.[1][5] A face shield worn over goggles provides an essential secondary barrier for the entire face. |
| Body Protection | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | Rationale: A fully buttoned lab coat protects the skin on the arms and torso. An apron provides an additional layer of protection against splashes during transfers and weighing operations.[12] |
| Respiratory Protection | NIOSH-Approved Respirator | Requirement: A full-face respirator with organic vapor cartridges (Type K, green, for ammonia and organic ammonia derivatives) is recommended, especially when handling the solid outside of a certified chemical fume hood or if there is a risk of aerosol/dust formation.[2][8][13] This provides both respiratory and eye protection. |
PPE Workflow: Donning and Doffing Sequence
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Benchtop to Waste
Safe handling requires a combination of engineering controls and meticulous work practices.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 4-Iodo-2,3-dimethylaniline, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to control vapor and dust exposure.[14]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation is preferred to control emissions at the source.[10]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, weigh boats) within the hood before introducing the chemical.
-
-
Weighing and Transfer:
-
Don all required PPE as per the sequence diagram.
-
Carefully open the container inside the fume hood. Avoid creating dust.
-
Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.
-
Close the primary container tightly immediately after use.
-
-
During Reaction:
-
Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) to prevent the release of vapors.[11]
-
Maintain the fume hood sash at the lowest practical height.
-
-
Post-Handling:
-
Decontaminate all equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Carefully doff PPE in the correct sequence to avoid contaminating yourself.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Spill and Disposal Plan
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Contain: If safe to do so, prevent the spread of the material. For solids, avoid sweeping, which can create dust. For liquids, use an inert absorbent material like vermiculite or sand (do not use combustible materials like sawdust).[10]
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Clean-up: Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[1][10]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Protocol
All materials contaminated with 4-Iodo-2,3-dimethylaniline must be treated as hazardous waste. Never dispose of this chemical down the drain.[2][10]
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and excess reagent.
-
Liquid Waste: Reaction mixtures and solvent rinses.
-
-
Containerization:
-
Disposal:
-
Arrange for disposal through a licensed chemical destruction facility or a certified waste disposal contractor.[1] All disposal must comply with local, state, and federal regulations.
-
Chemical Waste Disposal Workflow
Caption: Hazardous Chemical Waste Disposal Workflow.
References
-
Safety Data Sheet: N,N-dimethylaniline. (n.d.). Carl ROTH. Retrieved January 31, 2026, from [Link]
-
Handling of Aniline. (2022, January 17). Sciencemadness Discussion Board. Retrieved January 31, 2026, from [Link]
-
N, N- Dimethylaniline. (n.d.). JT Baker. Retrieved January 31, 2026, from [Link]
-
Aniline | Medical Management Guidelines. (n.d.). ATSDR - CDC. Retrieved January 31, 2026, from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 31, 2026, from [Link]
-
Aniline - Incident management. (n.d.). GOV.UK. Retrieved January 31, 2026, from [Link]
-
Material Safety Data Sheet - 4-Iodoaniline, 99%. (n.d.). Cole-Parmer. Retrieved January 31, 2026, from [Link]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
